molecular formula C10H14BFO3 B1284254 5-Butoxy-2-fluorophenylboronic acid CAS No. 849062-31-3

5-Butoxy-2-fluorophenylboronic acid

Cat. No.: B1284254
CAS No.: 849062-31-3
M. Wt: 212.03 g/mol
InChI Key: GKZWJVVFPFQIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butoxy-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C10H14BFO3 and its molecular weight is 212.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-butoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZWJVVFPFQIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584484
Record name (5-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-31-3
Record name B-(5-Butoxy-2-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Butoxy-2-fluorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Butoxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physical properties of 5-Butoxy-2-fluorophenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices for property determination, ensuring a blend of technical accuracy and field-proven insights.

Introduction: The Significance of this compound

This compound, with the CAS Number 849062-31-3, is an arylboronic acid derivative increasingly utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its unique substitution pattern, featuring a butoxy group and a fluorine atom, imparts specific electronic and steric properties that are advantageous in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and for meeting regulatory and safety standards.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are critical for a range of applications from reaction setup to safety assessments.

PropertyValueSource(s)
CAS Number 849062-31-3[1][2][3][4]
Molecular Formula C₁₀H₁₄BFO₃[1][2][3][4]
Molecular Weight 212.03 g/mol [1][2]
Appearance White to off-white crystalline powder[5]
Melting Point 75-80 °C (lit.)[1][4]
Boiling Point 363 °C at 760 mmHg[1]
Density 1.15 g/cm³[1]
Flash Point 173.3 °C[1]
Solubility Information not readily available, but likely soluble in organic solvents like methanol, THF, and DMF. Boronic acids, in general, can exhibit increased aqueous solubility with the addition of monosaccharides.[6]N/A

Structural Elucidation and Spectroscopic Data

The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of organic molecules. For this compound, ¹H NMR, ¹³C NMR, ¹¹B NMR, and ¹⁹F NMR would provide a complete picture of its molecular structure. A ¹H NMR spectrum is available for this compound.[7]

Conceptual ¹H NMR Data Interpretation Workflow

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep Dissolve sample in deuterated solvent (e.g., CDCl₃ or DMSO-d₆) ref Add internal standard (e.g., TMS) prep->ref acquire Acquire ¹H NMR spectrum on a high-resolution spectrometer prep->acquire process Fourier transform, phase correction, and baseline correction acquire->process chem_shift Chemical Shift (δ) Analysis (Aromatic, Aliphatic Protons) process->chem_shift integration Integration (Proton Ratios) process->integration coupling Coupling Constant (J) Analysis (Neighboring Protons) process->coupling structure Structure Confirmation chem_shift->structure integration->structure coupling->structure

Caption: Workflow for ¹H NMR analysis.

Experimental Protocols for Physical Property Determination

The following protocols are designed to be self-validating and are based on established methodologies for the characterization of arylboronic acids.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of purity. For boronic acids, it's important to note that the observed value can be influenced by the presence of the corresponding boroxine, a cyclic anhydride formed upon dehydration.[8] Therefore, a carefully controlled, slow heating rate is essential for an accurate determination.

Protocol:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point of 75-80 °C.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

  • Validation: The measurement is repeated two more times, and the average of the consistent readings is reported. A narrow melting range is indicative of high purity.

Determination of Solubility

Rationale: Understanding the solubility of this compound in various solvents is critical for its use in synthesis and for developing purification methods.

Protocol:

  • Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes) are selected.

  • Measurement at Room Temperature:

    • To 1 mL of each solvent in a separate vial, a pre-weighed amount (e.g., 10 mg) of the boronic acid is added.

    • The mixture is vortexed for 1-2 minutes.

    • Visual observation is used to classify the solubility as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Determination (for soluble/sparingly soluble cases):

    • A saturated solution is prepared by adding an excess of the boronic acid to a known volume of the solvent.

    • The mixture is stirred at a constant temperature for several hours to ensure equilibrium.

    • The undissolved solid is removed by filtration or centrifugation.

    • A known volume of the clear supernatant is carefully removed, and the solvent is evaporated to dryness.

    • The mass of the remaining solid is determined, and the solubility is calculated in g/L or mol/L.

Logical Relationship of Physical Properties

G Structure Molecular Structure Interactions Intermolecular Forces (H-bonding, van der Waals) Structure->Interactions Density Density Structure->Density MP Melting Point Interactions->MP BP Boiling Point Interactions->BP Solubility Solubility Interactions->Solubility Purity Purity MP->Purity indicates

Caption: Interrelation of physical properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Codes: Xi (Irritant).[1]

  • Risk Statements: 36/37/38 (Irritating to eyes, respiratory system, and skin).[1]

  • Safety Statements: 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing).[1]

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Some suppliers recommend refrigeration (2-8°C).[9]

Conclusion

The physical properties of this compound are well-defined, making it a reliable reagent for synthetic applications. A clear understanding of these properties, coupled with adherence to appropriate safety protocols, is essential for its successful and safe utilization in the laboratory. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this and similar arylboronic acids.

References

An In-Depth Technical Guide to 5-Butoxy-2-fluorophenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Butoxy-2-fluorophenylboronic acid, a key building block in modern medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis. Furthermore, it explores the critical role of this versatile reagent in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated and butoxylated phenylboronic acids in their synthetic endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS Number: 849062-31-3) has emerged as a valuable intermediate in the synthesis of biologically active compounds.[1] Its unique trifunctionalized aromatic scaffold, featuring a boronic acid moiety, a fluorine atom, and a butoxy group, offers a strategic advantage in the design of novel therapeutics. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of coupling partners.[1]

The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate. The judicious incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby positively influencing bioavailability.[2][3] The butoxy group, a moderately lipophilic chain, can also contribute to improved membrane permeability and solubility characteristics of the final compound. This combination of functionalities makes this compound a highly sought-after building block for the synthesis of new chemical entities in the pharmaceutical and agrochemical sectors.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a boronic acid group at position 1, a fluorine atom at position 2, and a butoxy group at position 5.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number 849062-31-3[1]
Molecular Formula C₁₀H₁₄BFO₃[1]
Molecular Weight 212.03 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 75-80 °C[1]
Purity ≥ 98% (HPLC)[2]
Solubility Soluble in organic solvents such as methanol, and DMSO.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a plausible and robust pathway based on established synthetic methodologies for analogous compounds.

Synthesis_Workflow Start Start: 4-Fluorophenol & 1-Bromobutane Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate1 Intermediate: 1-Butoxy-4-fluorobenzene Step1->Intermediate1 Step2 Step 2: Electrophilic Bromination Intermediate1->Step2 Intermediate2 Intermediate: 1-Bromo-4-butoxy-2-fluorobenzene Step2->Intermediate2 Step3 Step 3: Lithium-Halogen Exchange Intermediate2->Step3 Intermediate3 Intermediate: Aryl Lithium Species Step3->Intermediate3 Step4 Step 4: Borylation Intermediate3->Step4 Intermediate4 Intermediate: Boronate Ester Step4->Intermediate4 Step5 Step 5: Hydrolysis Intermediate4->Step5 End End Product: This compound Step5->End

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Butoxy-4-fluorobenzene (Williamson Ether Synthesis)

The initial step involves the synthesis of the ether precursor, 1-butoxy-4-fluorobenzene, via a Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism where the phenoxide ion acts as a nucleophile, attacking the primary alkyl halide.[4][5][6]

  • Reactants: 4-Fluorophenol, 1-Bromobutane, Sodium Hydroxide (or a stronger base like Sodium Hydride).

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Procedure:

    • To a solution of 4-fluorophenol in the chosen solvent, add a strong base (e.g., sodium hydroxide) to deprotonate the phenol and form the sodium 4-fluorophenoxide in situ.

    • Add 1-bromobutane to the reaction mixture.

    • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-butoxy-4-fluorobenzene.

Step 2: Synthesis of 1-Bromo-4-butoxy-2-fluorobenzene (Electrophilic Aromatic Bromination)

The next step is the regioselective bromination of 1-butoxy-4-fluorobenzene. The butoxy group is an ortho-, para-directing group, and the fluorine atom is also an ortho-, para-director. The bromine will preferentially add to the position ortho to the strongly activating butoxy group.

  • Reactants: 1-Butoxy-4-fluorobenzene, N-Bromosuccinimide (NBS) or Bromine (Br₂).

  • Solvent: A suitable solvent such as Acetonitrile or a chlorinated solvent.

  • Procedure:

    • Dissolve 1-butoxy-4-fluorobenzene in the chosen solvent.

    • Slowly add the brominating agent (e.g., NBS) to the solution at room temperature or slightly below.

    • Stir the reaction mixture until completion, monitoring by TLC.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography to isolate 1-bromo-4-butoxy-2-fluorobenzene.

Step 3 & 4: Synthesis of (5-Butoxy-2-fluorophenyl)boronic Acid via Lithiation and Borylation

The final steps involve the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate.

  • Reactants: 1-Bromo-4-butoxy-2-fluorobenzene, n-Butyllithium (n-BuLi), Triisopropyl borate.

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Procedure:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-bromo-4-butoxy-2-fluorobenzene in anhydrous THF and cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium in hexanes to the reaction mixture, maintaining the temperature at -78 °C. Stir for a short period to allow for the lithium-halogen exchange to complete.

    • To the resulting aryl lithium species, add triisopropyl borate dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the boronate ester to the desired boronic acid.

    • Separate the organic layer and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[7][8]

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (R²-B(OH)₂) reacts with the Pd(II) complex, transferring the organic group (R²) to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹X Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²B(OH)₂ Base PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² BoronicAcid R²B(OH)₂ Organohalide R¹X Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While a specific, publicly disclosed drug molecule synthesized using this compound is not readily identifiable in the available literature, its structural motifs are present in numerous patented compounds. Its utility lies in its ability to introduce the 5-butoxy-2-fluorophenyl moiety into a larger molecular framework, which can be a critical pharmacophore for achieving desired biological activity.

Conclusion

This compound stands as a testament to the power of rational design in chemical synthesis. Its carefully orchestrated arrangement of a reactive boronic acid, a metabolically stabilizing fluorine atom, and a lipophilicity-modulating butoxy group makes it an invaluable tool for medicinal chemists. The synthetic protocol detailed herein provides a reliable pathway for its preparation, enabling researchers to access this key building block for their drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of versatile and strategically functionalized intermediates like this compound will undoubtedly increase.

References

Introduction: A Versatile Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Butoxy-2-fluorophenyl)boronic acid (CAS 849062-31-3)

(5-Butoxy-2-fluorophenyl)boronic acid, identified by its CAS number 849062-31-3, is a specialized arylboronic acid that has emerged as a critical building block in the fields of medicinal chemistry and advanced organic synthesis.[1] Its structure, featuring a phenyl ring functionalized with a boronic acid group, a fluorine atom, and a butoxy chain, provides a unique combination of reactivity and modulatory properties. The fluorine atom, positioned ortho to the boronic acid, influences the electronic nature and reactivity of the C-B bond, while the para-butoxy group can enhance lipophilicity and modulate intermolecular interactions. These features make it a highly valuable reagent, primarily for the construction of complex biaryl structures through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, applications, and handling protocols.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of (5-Butoxy-2-fluorophenyl)boronic acid are summarized below.

PropertyValueSource(s)
CAS Number 849062-31-3[1][2][3][4]
Molecular Formula C₁₀H₁₄BFO₃[1][3]
Molecular Weight 212.03 g/mol [1][3]
Melting Point 75-80 °C[1][5]
Boiling Point 363 °C at 760 mmHg (Predicted)[1]
Density 1.15 g/cm³ (Predicted)[1]
Appearance White to off-white solid/powderN/A
InChIKey GKZWJVVFPFQIDP-UHFFFAOYSA-N[5][6]
SMILES CCCCOC1=CC(=C(C=C1)F)B(O)O[5][6]

Note: Some physical properties, such as boiling point and density, are often computationally predicted for specialized reagents and should be treated as estimates.

Synthesis and Purification Strategies

While commercial availability is prevalent, understanding the synthesis of (5-Butoxy-2-fluorophenyl)boronic acid provides insight into potential impurities and informs purification strategies. The most common and logical approach involves the borylation of an organometallic precursor.

General Synthetic Workflow

The synthesis typically starts from the corresponding aryl bromide, 1-bromo-4-butoxy-2-fluorobenzene. This precursor undergoes metal-halogen exchange to form a highly nucleophilic organolithium or Grignard reagent, which is then quenched with a boron electrophile, typically a trialkyl borate. Subsequent acidic hydrolysis yields the final boronic acid.

G cluster_0 Step 1: Organometallic Formation cluster_1 Step 2: Borylation & Hydrolysis A 1-Bromo-4-butoxy-2-fluorobenzene D Aryl Lithium or Grignard Reagent A->D Metal-Halogen Exchange B n-BuLi or Mg B->D C Anhydrous Solvent (THF, Ether) Low Temperature (-78 °C for n-BuLi) C->D F Boronate Ester Intermediate D->F Quench E Trialkyl Borate (e.g., B(OMe)₃) E->F H (5-Butoxy-2-fluorophenyl)boronic acid F->H Hydrolysis G Aqueous Acidic Workup (e.g., HCl, H₂SO₄) G->H

Caption: General synthetic pathway for arylboronic acids.

Detailed Experimental Protocol (Exemplary)
  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon inlet is charged with 1-bromo-4-butoxy-2-fluorobenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Organometallic Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 equiv) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the aryllithium species.

    • Causality Note: The low temperature is critical to prevent side reactions, such as the reaction of n-BuLi with the solvent or decomposition of the aryllithium intermediate. Anhydrous conditions are paramount as organometallics react violently with water.

  • Borylation: Trimethyl borate (1.2 equiv) is added dropwise, again maintaining a low temperature. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

    • Causality Note: The trialkyl borate serves as the electrophilic boron source. The aryllithium attacks the electron-deficient boron atom.

  • Hydrolysis & Isolation: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M hydrochloric acid. The mixture is stirred for 1-2 hours until the boronate ester is fully hydrolyzed. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Purification: A Self-Validating Protocol

Crude boronic acids often contain homo-coupling byproducts and borinic acids. A robust acid-base extraction procedure can effectively purify the desired product.[7]

  • Dissolve the crude solid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The acidic boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 2 M HCl) until the pH is acidic, causing the pure boronic acid to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. For ultimate purity, recrystallization from a solvent system like ethyl acetate/hexanes can be performed.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (5-Butoxy-2-fluorophenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C(sp²)-C(sp²) bonds.[9][10]

Mechanistic Overview

The reaction is catalyzed by a Palladium(0) species and involves three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition R-X Ar-X (Aryl Halide) Oxidative_Addition Oxidative Addition Ar-Pd(II)-X->Pd(0)L2 Reductive Elimination Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Boronic_Acid (5-Butoxy-2-F-Ph)B(OH)₂ Boronate [(5-Butoxy-2-F-Ph)B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Product Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'->Product Reductive_Elimination Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling (5-Butoxy-2-fluorophenyl)boronic acid with an aryl bromide.

  • Reagent Setup: In a reaction vessel (e.g., a Schlenk tube), combine the aryl bromide (1.0 equiv), (5-Butoxy-2-fluorophenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

    • Causality Note: An excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential protodeboronation or boroxine formation. The choice of catalyst, ligand, and base can be critical and often requires optimization depending on the substrates.[12]

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Causality Note: Oxygen must be removed as it can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[12]

Significance in Drug Discovery and Development

The incorporation of boronic acids and fluorine into molecules are two powerful and well-established strategies in modern drug discovery.[13][14] (5-Butoxy-2-fluorophenyl)boronic acid serves as a vehicle to introduce a specifically functionalized phenyl ring into potential drug candidates.

  • Boronic Acids in Medicine: Boronic acids are not just synthetic intermediates; several FDA-approved drugs contain a boronic acid moiety, which often acts as a reversible covalent inhibitor by interacting with serine or threonine residues in enzyme active sites (e.g., Bortezomib for multiple myeloma).[15][16]

  • The Role of Fluorine: The introduction of fluorine can significantly enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate pKa and improve binding affinity to target proteins through favorable electrostatic interactions.[12]

  • Synergistic Contribution: This reagent allows medicinal chemists to leverage the synthetic utility of the Suzuki coupling to install a 5-butoxy-2-fluorophenyl group, thereby exploring how this specific substitution pattern impacts a lead compound's potency, selectivity, and pharmacokinetic profile.

DrugDevLogic A (5-Butoxy-2-fluorophenyl)boronic acid (Building Block) B Suzuki-Miyaura Coupling A->B C Complex Biaryl Scaffold B->C D Drug Candidate C->D E Enhanced Properties: - Metabolic Stability (from F) - Binding Affinity (from F) - Lipophilicity (from Butoxy) D->E Exhibits

Caption: Role of the title compound in the drug discovery workflow.

Safety, Storage, and Handling

Proper handling and storage are crucial for maintaining the reagent's integrity and ensuring laboratory safety. Arylboronic acids are known to be sensitive to moisture and can degrade over time.[17][18]

Hazard Identification and Personal Protection

The compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard ClassStatementPrecautionary Measures
Skin Irritation Causes skin irritation (H315)Wear protective gloves and clothing. Wash skin thoroughly after handling. (P264, P280)[19]
Eye Irritation Causes serious eye irritation (H319)Wear eye/face protection. Rinse cautiously with water if in eyes. (P280, P305+P351+P338)[19]
Respiratory Irritation May cause respiratory irritation (H335)Avoid breathing dust. Use only outdoors or in a well-ventilated area. (P261, P271)[19]
  • Personal Protective Equipment (PPE): Always use a lab coat, nitrile gloves, and chemical safety goggles. Handle the solid powder in a fume hood to avoid inhalation.[20][21]

Stability and Storage Protocol

To prevent degradation via protodeboronation (loss of the C-B bond) and dehydration (formation of cyclic boroxine anhydrides), strict storage conditions must be followed.[17][18]

  • Temperature: Store refrigerated at 2-8 °C for long-term stability.[5][19]

  • Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) to protect from moisture and air.[19]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[20][22]

  • Light: Protect from light.

Failure to adhere to these conditions can lead to reduced purity and inconsistent reactivity, compromising experimental reproducibility.

References

A Technical Guide to the Spectroscopic Characterization of 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data essential for the structural elucidation and quality control of 5-Butoxy-2-fluorophenylboronic acid. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. Accurate spectroscopic analysis is paramount to confirm its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Experimental Considerations

The choice of solvent is critical for acquiring high-quality NMR spectra of boronic acids. Deuterated chloroform (CDCl₃) is a common choice, though deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can also be used, particularly to observe the exchangeable protons of the boronic acid group. The presence of water can lead to the formation of the boroxine, a cyclic anhydride, which can complicate the spectra. Therefore, the use of a dry solvent is recommended.

Workflow for NMR Data Acquisition and Analysis

Caption: Figure 1: A generalized workflow for the comprehensive NMR analysis of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.6dd1HAr-H (ortho to B(OH)₂)
~7.1-7.2ddd1HAr-H (para to F)
~6.9-7.0t1HAr-H (meta to F)
~4.0t2H-O-CH₂ -
~1.7-1.8m2H-CH₂-CH₂ -CH₂-CH₃
~1.4-1.5m2H-CH₂-CH₂-CH₂ -CH₃
~0.9-1.0t3H-CH₃
(broad)s2HB(OH )₂
  • Aromatic Region: The three aromatic protons will appear as a complex set of multiplets due to proton-proton and proton-fluorine coupling. The proton ortho to the boronic acid group is expected to be the most downfield.

  • Butoxy Group: The four sets of protons of the butoxy group will have characteristic chemical shifts and multiplicities. The methylene group attached to the oxygen will be the most downfield, appearing as a triplet. The terminal methyl group will also be a triplet.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid group typically appear as a broad singlet and may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160-165 (d, ¹JCF)C -F
~155-160C -OBu
~125-135 (d)Ar-C H
~115-125 (d)Ar-C H
~110-120 (d)Ar-C H
~100-110 (d)C -B(OH)₂
~68-O-CH₂ -
~31-CH₂-CH₂ -CH₂-CH₃
~19-CH₂-CH₂-CH₂ -CH₃
~14-CH₃
  • Aromatic Carbons: The carbon attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show coupling to fluorine. The carbon attached to the boronic acid group is often broad and may be difficult to observe due to the quadrupolar nature of the boron nucleus.

  • Butoxy Carbons: The four carbons of the butoxy group will appear in the aliphatic region of the spectrum.

¹⁹F and ¹¹B NMR Spectroscopy
  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, likely appearing as a multiplet due to coupling with the aromatic protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.

  • ¹¹B NMR: The ¹¹B NMR spectrum will show a broad singlet, characteristic of a tricoordinate boronic acid.[1] The chemical shift, typically in the range of 25-35 ppm, confirms the presence of the boronic acid functionality.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Broad, StrongO-H stretch (boronic acid)
~3100-3000MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch
~1610, ~1500Medium-StrongAromatic C=C stretch
~1350-1300StrongB-O stretch
~1250-1200StrongC-O stretch (ether)
~1150-1100StrongC-F stretch

The broad O-H stretching band is a hallmark of the boronic acid group, often showing evidence of hydrogen bonding. The strong B-O stretching vibration further confirms the presence of this functional group. The C-F and C-O ether stretches are also key diagnostic peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
212[M]⁺, Molecular ion
194[M - H₂O]⁺
156[M - C₄H₈]⁺ (loss of butene)
139[M - C₄H₉O]⁺
  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (212.03 g/mol ).

  • Fragmentation: Common fragmentation pathways for phenylboronic acids include the loss of water from the boronic acid group. For this specific molecule, cleavage of the butoxy group is also expected, leading to fragments from the loss of butene or the butoxy radical.

Comprehensive Structural Elucidation: A Unified View

The combination of NMR, IR, and MS data provides a powerful and self-validating system for the complete structural confirmation of this compound.

Logical Flow of Spectroscopic Data Interpretation

Structural_Elucidation MS Mass Spectrometry (Molecular Formula) Structure Confirmed Structure: This compound MS->Structure IR IR Spectroscopy (Functional Groups) IR->Structure NMR NMR Spectroscopy (Connectivity) NMR->Structure caption Figure 2: The synergistic role of different spectroscopic techniques in structural elucidation.

Caption: Figure 2: The synergistic role of different spectroscopic techniques in structural elucidation.

The mass spectrum confirms the molecular weight. The IR spectrum identifies the key functional groups: the boronic acid, the ether, the aromatic ring, and the C-F bond. Finally, the detailed connectivity is established through the analysis of the chemical shifts, multiplicities, and coupling constants in the ¹H and ¹³C NMR spectra, with the ¹⁹F and ¹¹B NMR spectra providing definitive evidence for the presence and environment of the fluorine and boron atoms, respectively.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound, grounded in established principles and comparative data from related structures. For researchers in drug development and materials science, this information is crucial for verifying the identity and purity of this important synthetic building block, ensuring the integrity and reproducibility of their scientific work.

References

Solubility of 5-Butoxy-2-fluorophenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Butoxy-2-fluorophenylboronic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary drug discovery and organic synthesis, largely owing to its utility in Suzuki-Miyaura cross-coupling reactions.[1] The successful application of this reagent in synthetic protocols and its formulation into viable pharmaceutical products are fundamentally dependent on its solubility characteristics. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes established principles of boronic acid chemistry and provides a robust experimental framework for researchers to determine solubility in their specific systems.

Introduction: The Critical Role of Solubility in the Application of this compound

In the realm of medicinal chemistry, the strategic incorporation of fluorine and boronic acid moieties into molecular scaffolds has proven to be a highly effective strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] this compound (CAS 849062-31-3) is a prime example of a reagent that combines these advantageous features.[1] Its application in the synthesis of complex organic molecules necessitates a thorough understanding of its solubility.[3] Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the ultimate formulation of active pharmaceutical ingredients (APIs).[4] An informed selection of solvents based on solubility can prevent issues such as poor reaction yields, difficult purifications, and challenges in formulation.[3]

Physicochemical Properties and Their Anticipated Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The key structural features of this compound are the butoxy group, the fluorine atom, and the boronic acid functional group itself.

  • Molecular Formula: C₁₀H₁₄BFO₃[1]

  • Molecular Weight: 212.03 g/mol [1]

  • Melting Point: 75-80 °C[1][5]

2.1. The Boronic Acid Moiety: A Double-Edged Sword

The -B(OH)₂ group is the most polar part of the molecule and is capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests a propensity for solubility in polar solvents. However, boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines.[3][6] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility studies, as the two forms may exhibit significantly different solubilities.[3] The presence of boroxine in a sample of boronic acid can lead to inconsistent solubility data.[3]

2.2. The Butoxy Group: Enhancing Lipophilicity

The presence of the C₄H₉O- group introduces a significant nonpolar, aliphatic character to the molecule. This butoxy chain is expected to enhance the solubility in less polar organic solvents through van der Waals interactions. Studies on similar compounds, such as isobutoxyphenylboronic acids, have shown that the introduction of an alkoxy group generally increases solubility in many organic solvents compared to the parent phenylboronic acid.[6][7]

2.3. The Fluorine Atom: Modulating Electronic Properties

The fluorine atom at the ortho position to the boronic acid is a strongly electronegative substituent. This influences the electronic distribution of the aromatic ring and can affect the acidity of the boronic acid.[8] While its direct impact on solubility is complex, it contributes to the overall polarity and potential for dipole-dipole interactions with solvent molecules.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting that it will exhibit a nuanced solubility profile across a range of organic solvents.

Qualitative Solubility Profile: An Educated Prediction

Based on the general principles of "like dissolves like" and published data on analogous boronic acids, a qualitative solubility profile for this compound can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can engage in hydrogen bonding with the boronic acid moiety.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateThe polarity and hydrogen bond accepting capability of these solvents will interact favorably with the boronic acid group. Phenylboronic acid generally shows high solubility in ketones and ethers.[3][9]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents can engage in dipole-dipole interactions. Phenylboronic acid has moderate solubility in chloroform.[3][9]
Aromatic Toluene, XyleneLow to ModerateThe butoxy group and phenyl ring will have favorable interactions, but the high polarity of the boronic acid will limit solubility.
Nonpolar Hexanes, CyclohexaneVery LowThe significant polarity of the boronic acid group will be incompatible with nonpolar solvents. Hydrocarbons are often used to remove organic impurities during the synthesis of boronic acids due to their low solubility in these solvents.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of specific published data, an experimental approach is necessary to determine the precise solubility of this compound in a given solvent. The dynamic (synthetic) method is a reliable technique for this purpose.[3][6]

Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a specific solvent.

Materials:

  • This compound

  • High-purity organic solvents

  • Analytical balance (±0.0001 g)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath (e.g., oil bath)

  • Calibrated thermometer or temperature probe

  • Light source and detector for turbidity measurement (optional, visual observation is also possible)

Protocol:

  • Preparation of Samples:

    • Accurately weigh a specific amount of this compound into a series of vials.

    • To each vial, add a precise volume or mass of the desired organic solvent to create samples of known concentration (e.g., expressed in mg/mL or mole fraction).

  • Equilibration and Observation:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in the temperature bath on a magnetic stirrer.

    • Begin stirring at a constant rate to ensure the suspension is homogenous.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/minute) to allow the system to maintain equilibrium.[6]

  • Determination of Dissolution Temperature:

    • Carefully observe the samples as the temperature increases.

    • The temperature at which the last solid particles disappear is recorded as the dissolution temperature for that specific concentration. The disappearance of turbidity marks the solid-liquid equilibrium point.[6]

  • Data Analysis:

    • Repeat the measurement for several different concentrations.

    • Plot the dissolution temperature (°C or K) versus the concentration (mole fraction or mg/mL). This plot constitutes the solubility curve for the compound in that solvent.

Self-Validation and Trustworthiness:

  • Ensure the solid boronic acid is finely powdered to facilitate dissolution.

  • The heating rate must be slow to avoid overshooting the true dissolution temperature.

  • Use multiple samples and repeat measurements to ensure reproducibility.

  • The system should be sealed to prevent any change in concentration due to solvent loss.

Advanced Analytical Quantification

For applications requiring high accuracy, especially in complex mixtures or for low concentrations, analytical techniques such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can be employed.[10][11][12] These methods offer high sensitivity and selectivity for the quantification of boronic acids and can distinguish the parent acid from potential impurities or degradation products.[12]

Visualizing the Process and Interactions

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_exp Equilibration & Measurement cluster_analysis Data Analysis prep1 Weigh Boronic Acid prep2 Add Known Volume of Solvent prep1->prep2 prep3 Seal Vial prep2->prep3 exp1 Place in Temp. Bath with Stirring prep3->exp1 exp2 Heat at Controlled Rate (e.g., 0.5 °C/min) exp1->exp2 exp3 Observe for Complete Dissolution exp2->exp3 exp4 Record Temperature (T_sol) exp3->exp4 an1 Repeat for Multiple Concentrations exp4->an1 an2 Plot T_sol vs. Concentration an1->an2 an3 Generate Solubility Curve an2->an3

Caption: Workflow for the dynamic determination of solubility.

Diagram 2: Key Intermolecular Forces in Solution

G BA This compound HB Hydrogen Bonding BA->HB -B(OH)₂ DD Dipole-Dipole BA->DD C-F, B-O VDW Van der Waals BA->VDW Butoxy Chain, Phenyl Ring Solvent Polar Solvent (e.g., Methanol, THF) Solvent->HB -OH, C=O Solvent->DD Polar Groups Solvent->VDW Alkyl Groups

Caption: Intermolecular forces governing solubility.

Conclusion

References

Guide to the Stability and Storage of 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Power and Latent Instability of a Key Building Block

5-Butoxy-2-fluorophenylboronic acid is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecules through reactions like the Suzuki-Miyaura cross-coupling.[1] Its unique substitution pattern—a bulky butoxy group and an electron-withdrawing fluorine atom—offers chemists nuanced control over steric and electronic properties in drug discovery and material science applications.[1] However, the very reactivity that makes this compound valuable also renders it susceptible to several degradation pathways. The boronic acid functional group, while generally stable compared to organometallic precursors, is not inert.[2] Understanding its stability profile is not merely a matter of good laboratory practice; it is fundamental to ensuring the reproducibility, efficiency, and safety of synthetic protocols.

This guide provides an in-depth analysis of the factors governing the stability of this compound. Moving beyond simple storage instructions, we will explore the mechanistic underpinnings of its primary degradation pathways, offer field-proven protocols for handling and storage, and describe methodologies for assessing its long-term integrity. This document is designed to equip researchers with the expertise to preserve the quality of this critical reagent, thereby safeguarding the outcomes of their scientific endeavors.

Section 1: Core Physicochemical Properties

A foundational understanding of a reagent's physical characteristics is the first step in proper management. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 849062-31-3[1][3]
Molecular Formula C₁₀H₁₄BFO₃[1]
Molecular Weight 212.03 g/mol [1]
Appearance Off-white to white powder/crystals[4]
Melting Point 75-80 °C[1][4]

Section 2: The Three Pillars of Degradation: Unraveling the Instability of Arylboronic Acids

Arylboronic acids, including this compound, are primarily susceptible to three distinct degradation pathways: protodeboronation, oxidation, and dehydration to form boroxines. Each pathway is influenced by specific environmental factors and results in impurities that can compromise or halt subsequent chemical reactions.

Protodeboronation: The Unwanted Cleavage

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[5] This process, which converts the valuable building block into the less useful 1-butoxy-4-fluorobenzene, can be catalyzed by acids, bases, or trace metals.[6][7][8] The reaction is often a competing side reaction in cross-coupling protocols, particularly under harsh pH conditions or extended reaction times.[7][8] For highly electron-deficient arenes, this can even proceed via a transient aryl anionoid pathway.[8]

Oxidation: The Conversion to Phenolic Impurities

The boron center's empty p-orbital makes it susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide or atmospheric oxygen, particularly under illumination.[9][10] This initiates an oxidative deboronation process where the C-B bond is cleaved, and a hydroxyl group is installed, yielding 5-butoxy-2-fluorophenol.[10][11] This phenolic impurity can introduce unforeseen side reactions and complicate purification efforts. The rate of oxidation can be significant at physiological pH, a crucial consideration for biological applications.[9]

Dehydration/Trimerization: The Formation of Boroxines

Perhaps the most common and often overlooked transformation is the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine.[2][12] This is a reversible equilibrium reaction driven by the removal of water, which can occur upon heating or prolonged storage in a non-anhydrous environment.[2][13] While boroxines are often competent in cross-coupling reactions, their formation alters the molecular weight and stoichiometry of the reagent. Relying on a reagent that is an undefined mixture of the monomeric acid and the trimeric boroxine can lead to significant issues with reproducibility.[12]

Caption: Primary degradation pathways for this compound.

Section 3: A Validated Protocol for Storage and Handling

To mitigate the degradation pathways discussed above, a stringent storage and handling protocol is mandatory. The following recommendations are based on established best practices for organoboron compounds.

Optimal Storage Conditions

Adherence to these conditions will maximize the shelf-life and preserve the integrity of the reagent.

ParameterRecommended ConditionCausality and Rationale
Temperature 2–8 °C (Refrigerated)Reduces the rate of all chemical degradation pathways, especially thermal decomposition and dehydration to the boroxine.[14][15]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hydrolysis-driven protodeboronation.[15]
Moisture Anhydrous/DryPrevents hydrolysis, which is the key step in protodeboronation.[8] Boronic acids are often hygroscopic; moisture absorption can lead to clumping and degradation.[12][16][17]
Light Amber vial/DarknessProtects the compound from photo-induced oxidation, a known degradation pathway for arylboronic acids.[18][19]
Container Tightly sealed, appropriate material (e.g., glass, HDPE)Prevents ingress of air and moisture. Inert container materials prevent contamination.[15][17]
Step-by-Step Handling Procedure

To prevent degradation during use, exposure to the ambient environment must be minimized.

  • Acclimatization: Before opening, allow the sealed container to warm to room temperature over 20-30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Environment Transfer: Whenever possible, handle the solid inside a glovebox with a dry, inert atmosphere.

  • Benchtop Handling (If Glovebox is Unavailable):

    • Work quickly and efficiently.

    • Use a gentle, positive pressure flow of an inert gas (argon or nitrogen) into the headspace of the container while dispensing the reagent.

    • Avoid using metal spatulas that may contain catalytic residues; prefer plastic or glass.

  • Resealing: Immediately after dispensing, flush the container's headspace with inert gas, securely reseal the container, and wrap the cap/joint with paraffin film for an extra barrier.

  • Return to Storage: Promptly return the sealed container to the recommended refrigerated conditions.

Section 4: Methodologies for Stability and Purity Assessment

Trust in a reagent requires verification. Regular assessment of purity is essential, especially for older batches or those used in sensitive, high-stakes applications like GMP synthesis.

Experimental Protocol: Purity Assessment via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique to assess the purity of this compound and identify potential degradation products.

Objective: To determine the purity and identify the presence of protodeboronation, oxidation, or boroxine impurities.

Materials:

  • This compound sample

  • Anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: In a controlled, dry environment, accurately weigh approximately 5-10 mg of the boronic acid sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of anhydrous deuterated solvent directly in a clean, dry vial. DMSO-d₆ is often suitable as it can dissolve both the boronic acid and its potential impurities.

  • Transfer: Transfer the solution to a dry NMR tube and cap it securely.

  • Acquisition: Acquire the following spectra:

    • ¹H NMR: To observe the aromatic and aliphatic protons. The appearance of new signals in the aromatic region could indicate the phenol or protodeboronated species.

    • ¹⁹F NMR: A highly sensitive probe. A single, sharp signal is expected for the pure compound. The appearance of a second signal would indicate a change in the chemical environment of the fluorine atom, likely from a degradation product.

    • ¹¹B NMR: This directly probes the boron center. The monomeric boronic acid will have a characteristic broad signal. The formation of the boroxine will result in a different, often sharper, signal at a distinct chemical shift.

  • Data Analysis: Integrate the signals corresponding to the main compound and any identified impurities to quantify the level of degradation. Compare the spectra to a reference standard of a fresh, verified batch if available.

Workflow for a Long-Term Stability Study

For drug development professionals, a formal stability study may be required to establish a retest date for a batch of the reagent.

Stability_Study_Workflow start Start: Receive & Characterize (T=0 Analysis) prep Aliquot Samples into Vials start->prep storage_ideal Store at 2-8°C (Inert Atmosphere, Dark) prep->storage_ideal storage_stress Store at 25°C / 60% RH (Accelerated Conditions) prep->storage_stress pull_t1 Pull Samples (e.g., 3 Months) storage_ideal->pull_t1 storage_stress->pull_t1 pull_t2 Pull Samples (e.g., 6 Months) pull_t1->pull_t2 analysis Analyze Samples (NMR, HPLC-UV/MS, KF Titration) pull_t1->analysis pull_t3 Pull Samples (e.g., 12 Months) pull_t2->pull_t3 pull_t2->analysis pull_t3->analysis evaluate Evaluate Data: Compare to T=0 Assess Degradation Trends analysis->evaluate end End: Establish Shelf-Life & Retest Date evaluate->end

Caption: A typical workflow for a comprehensive stability study.

Conclusion

This compound is an indispensable tool in the synthetic chemist's arsenal. However, its utility is directly proportional to its purity. By understanding the mechanistic drivers of its degradation—protodeboronation, oxidation, and boroxine formation—and implementing the rigorous storage and handling protocols detailed in this guide, researchers can ensure its stability. This vigilance protects not only the material integrity of a single reagent but also the time, resources, and intellectual investment of the entire research and development process.

References

An In-Depth Technical Guide to 5-Butoxy-2-fluorophenylboronic acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Functionalized Boronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, boronic acids have secured a position as indispensable tools for the construction of complex molecular architectures. Their stability, low toxicity, and versatile reactivity, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have made them a mainstay in drug discovery pipelines.[1][2][3] Within this valuable class of reagents, highly functionalized derivatives such as 5-Butoxy-2-fluorophenylboronic acid offer medicinal chemists a sophisticated building block to precisely modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities.

This technical guide provides an in-depth examination of this compound, delving into its unique structural attributes, its central role in carbon-carbon bond formation, and the strategic rationale behind its application. We will explore not only the "how" of its use through detailed protocols but also the critical "why" that underpins its selection in the rational design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Physicochemical and Structural Profile

This compound is a solid organic compound whose utility is defined by its distinct structural features: a boronic acid group for coupling, a fluorine atom to modulate electronic and metabolic properties, and a butoxy chain to influence lipophilicity and solubility.[4]

PropertyValueSource
CAS Number 849062-31-3[4][5]
Molecular Formula C₁₀H₁₄BFO₃[4][5]
Molecular Weight 212.03 g/mol [4][5]
Melting Point 75-80 °C[4][6]
Boiling Point 363 °C at 760 mmHg[4]
Density 1.15 g/cm³[4]
Appearance Solid[7]

The Strategic Rationale: Deconstructing the Molecular Advantage

The efficacy of this compound as a building block stems from the synergistic contribution of its three key functional components. The deliberate placement of the fluoro and butoxy substituents provides a powerful method for fine-tuning molecular properties.

The Role of the 2-Fluoro Substituent

The incorporation of fluorine is a cornerstone strategy in modern drug design.[8] Placing a fluorine atom at the ortho-position to the boronic acid has profound implications:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the in-vivo half-life of a drug candidate.[9]

  • Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid group.[10] This can influence the kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle and is crucial for the compound's interactions with biological targets.[10]

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.

  • Conformational Control: The ortho-fluoro group can induce a conformational bias in the resulting biaryl product, locking it into a specific, biologically active conformation.

The Influence of the 5-Butoxy Group

The n-butoxy group, positioned para to the fluorine atom, primarily serves to modulate the molecule's physicochemical properties:

  • Increased Lipophilicity: The four-carbon alkyl chain significantly increases the lipophilicity (logP) of the molecule. This is a critical parameter for tuning a drug's ability to cross cell membranes and can improve oral bioavailability.[8]

  • Solubility Tuning: While increasing lipophilicity, the ether oxygen can also act as a hydrogen bond acceptor, helping to maintain a balance of solubility in both aqueous and organic media.

  • Vector for Target Interaction: The butoxy group can occupy hydrophobic pockets within a protein's binding site, contributing to overall binding energy and providing an additional vector for lead optimization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in many approved drugs.[1][3] This reaction creates a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide/triflate.[1]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X (L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [Ar'-B(OR)3]⁻ ar_pd_ar Ar-Pd(II)-Ar' (L_n) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Ar-Ar' boronic_acid Ar'-B(OH)₂ base_activation Base (e.g., K₂CO₃) boronic_acid->base_activation activated_boronate [Ar'-B(OH)₃]⁻ base_activation->activated_boronate activated_boronate->pd_complex Activation Step Synthesis_Workflow start 1-Butoxy-4-fluorobenzene step1 1. n-BuLi, THF -78 °C start->step1 lithiated Lithiated Intermediate step1->lithiated step2 2. B(OiPr)₃ lithiated->step2 borate_ester Borate Ester Intermediate step2->borate_ester step3 3. Acidic Work-up (HCl) borate_ester->step3 product 5-Butoxy-2-fluorophenyl- boronic acid step3->product

References

The Versatile Role of 5-Butoxy-2-fluorophenylboronic Acid in Advanced Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Unique Building Block

In the dynamic landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to unlocking next-generation technologies. Phenylboronic acids, a versatile class of compounds, have emerged as indispensable building blocks, primarily due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide delves into the specific attributes and potential applications of 5-Butoxy-2-fluorophenylboronic acid (CAS 849062-31-3), a molecule poised for significant contributions to organic electronics and sensor technology. While direct, in-depth experimental literature on this specific derivative remains nascent, this paper aims to provide a comprehensive technical overview of its potential applications by drawing parallels with structurally similar and well-researched boronic acids. We will explore its intrinsic properties and project its role in the synthesis of high-performance organic materials, offering a forward-looking perspective for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound is an aromatic boronic acid distinguished by a trifunctional substitution pattern on the phenyl ring: a boronic acid group, a fluorine atom, and a butoxy group. This unique combination of functional groups imparts a specific set of electronic and steric properties that are highly desirable in the synthesis of advanced materials.

PropertyValueSource
CAS Number 849062-31-3[1][2][3][4][5]
Molecular Formula C₁₀H₁₄BFO₃[1][3][4]
Molecular Weight 212.03 g/mol [3][4][6]
Melting Point 75-80 °C[1]
Boiling Point 363 °C at 760 mmHg[1]
Density 1.15 g/cm³[1]

The fluorine atom at the ortho position to the boronic acid group can influence the reactivity of the C-B bond and introduce beneficial properties such as improved thermal stability and electron-transporting capabilities in the final material. The butoxy group at the meta position enhances solubility in organic solvents, a critical factor for the solution-processability of polymeric materials.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in materials science lies in its role as a monomer in Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction is the cornerstone for the synthesis of conjugated polymers and complex organic molecules.[5][7][8]

The general mechanism for a Suzuki coupling reaction is depicted below:

Suzuki_Coupling cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Base->Transmetalation Coupled_Product Ar-R Oxidative_Addition->Transmetalation [Ar-Pd(II)-X] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-R] Reductive_Elimination->Pd_Catalyst Product Formation Reductive_Elimination->Coupled_Product OFET_Structure cluster_OFET Bottom-Gate, Top-Contact OFET Source Source Semiconductor Organic Semiconductor (e.g., polymer from this compound) Source->Semiconductor Drain Drain Drain->Semiconductor Dielectric Dielectric Layer Semiconductor->Dielectric Gate Gate Electrode Dielectric->Gate Substrate Substrate Gate->Substrate Sensor_Mechanism Fluorophore_BA Fluorophore-B(OH)₂ Fluorescence_Off Low Fluorescence Fluorophore_BA->Fluorescence_Off Quenched State Saccharide Saccharide (Diol) Complex Fluorophore-Boronate Ester Complex Fluorescence_On High Fluorescence Complex->Fluorescence_On Signaling Fluorophore_BASaccharide Fluorophore_BASaccharide Fluorophore_BASaccharide->Complex Binding

References

The Dual-Edged Sword: A Technical Guide to the Reactivity of 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic introduction of specific structural motifs is paramount to tuning molecular properties. 5-Butoxy-2-fluorophenylboronic acid has emerged as a valuable and versatile building block, offering a unique combination of steric and electronic features.[1] This guide provides an in-depth analysis of the distinct roles of the butoxy and fluoro substituents, dissecting their influence on the reactivity of the boronic acid moiety, with a primary focus on its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. For researchers and drug development professionals, a nuanced understanding of these substituent effects is critical for reaction optimization, predicting outcomes, and mitigating undesired side reactions.

The Interplay of Substituents: A Dance of Electronics and Sterics

The reactivity of an arylboronic acid is not merely the sum of its parts; it is a complex interplay of the electronic and steric influences exerted by its substituents. In this compound, the para-butoxy and ortho-fluoro groups engage in a delicate balance that dictates the molecule's behavior in catalytic cycles.

The Butoxy Group: An Electron-Donating Powerhouse

Positioned para to the boronic acid, the butoxy group (-OC₄H₉) is a classic electron-donating group (EDG) through resonance. Its oxygen atom's lone pairs can delocalize into the phenyl ring, increasing the electron density of the aromatic system. This has several key consequences for reactivity:

  • Enhanced Nucleophilicity: The increased electron density on the phenyl ring makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic. This can, in principle, facilitate the crucial transmetalation step in the Suzuki-Miyaura coupling, where the aryl group is transferred from boron to the palladium catalyst.[2]

  • Stabilization of Intermediates: The electron-donating nature of the butoxy group can stabilize the positively charged intermediates that may form during the catalytic cycle.

  • Influence on Protodeboronation: While generally activating, the increased electron density can also influence the rate of protodeboronation, a common undesired side reaction where the C-B bond is cleaved by a proton source.[3] The precise effect is condition-dependent.

The Fluoro Group: An Electronegative and Steric Modulator

The ortho-fluoro substituent introduces a contrasting set of influences, characterized by its high electronegativity and modest steric bulk.

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element, and its placement ortho to the boronic acid exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the ipso-carbon, making the boronic acid more Lewis acidic.[4] An increase in Lewis acidity can facilitate the initial interaction with the palladium catalyst and the base required for the formation of the reactive boronate species.[5]

  • Steric Hindrance: While fluorine is relatively small for a halogen, its presence in the ortho position introduces steric hindrance around the boronic acid moiety. This steric bulk can influence the rate of transmetalation and may necessitate the use of specific, less sterically demanding palladium catalysts or ligands to achieve optimal yields.[1][6]

  • Modulation of Protodeboronation: The electron-withdrawing nature of the fluoro group can make the arylboronic acid more susceptible to protodeboronation, particularly under basic conditions.[7] This is a critical consideration for reaction setup and optimization.

Synergistic and Antagonistic Effects on Reactivity

The true reactivity of this compound arises from the combined, and sometimes competing, effects of these two substituents.

Substituent_Effects subst Substituent Effects on This compound butoxy para-Butoxy Group (Electron-Donating) subst->butoxy Enhances Nucleophilicity fluoro ortho-Fluoro Group (Electron-Withdrawing & Steric) subst->fluoro Increases Lewis Acidity Introduces Steric Hindrance reactivity Overall Reactivity butoxy->reactivity + Resonance Effect fluoro->reactivity - Inductive Effect Steric Influence

Caption: Interplay of butoxy and fluoro groups on reactivity.

The electron-donating butoxy group and the electron-withdrawing fluoro group create a "push-pull" electronic environment. The overall effect on the rate-determining transmetalation step of the Suzuki-Miyaura coupling is a delicate balance. While the butoxy group enhances the nucleophilicity of the aryl ring, the ortho-fluoro group's inductive withdrawal can counteract this effect to some extent. However, the increased Lewis acidity imparted by the fluorine can promote the formation of the active boronate species, a prerequisite for transmetalation.[5]

The steric hindrance from the ortho-fluoro group is a significant factor. It can slow down the approach of the bulky palladium complex, potentially leading to lower reaction rates or requiring higher temperatures. This steric challenge often necessitates the use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to promote the coupling of sterically hindered substrates.[8]

Navigating the Suzuki-Miyaura Coupling: A Practical Approach

Achieving high yields and minimizing side reactions when using this compound requires careful consideration of the reaction conditions. The propensity for protodeboronation, exacerbated by the ortho-fluoro substituent, is a key challenge to overcome.[7]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (Monitor Reaction Progress) solvent->heat workup Aqueous Workup (Extraction & Washing) heat->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: General workflow for the Suzuki-Miyaura coupling.

Key Considerations for Optimization
ParameterRecommendation and Rationale
Catalyst For sterically hindered couplings, consider catalysts with bulky, electron-rich ligands like Pd(PPh₃)₄, Pd(dppf)Cl₂, or pre-catalysts used with ligands such as XPhos or SPhos. These can facilitate oxidative addition and reductive elimination.[8]
Base A moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective. Stronger bases like NaOH or KOH can accelerate protodeboronation. The choice of base can also influence the formation of the active boronate species.[9]
Solvent A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is common. Water is often necessary for the formation of the hydroxo-palladium complex, which is a key intermediate in one of the proposed transmetalation pathways.[10]
Temperature The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote protodeboronation. A balance must be struck to achieve a good yield in a reasonable timeframe.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The electronic and steric properties of this compound influence each step of this cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Ar R¹-Pd(II)L₂-Ar PdII->PdII_Ar Trans Transmetalation Trans->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr R¹-Ar RedElim->ArAr ArX R¹-X ArX->OxAdd ArBOH2 Ar-B(OH)₂ + Base ArBOH2->Trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex. The electronic nature of the aryl halide plays a significant role here.[11]

  • Transmetalation: This is often the rate-determining step and where the substituents on the boronic acid have the most profound impact. The aryl group from the activated boronate species is transferred to the Pd(II) center. The "push-pull" electronics of this compound create a complex scenario where both activation (increased Lewis acidity) and potential deactivation (steric hindrance) are at play.[2][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Conclusion: A Tool for Strategic Molecular Design

This compound is a powerful reagent for the synthesis of complex organic molecules. Its unique substitution pattern provides a handle for fine-tuning electronic and steric properties, but also presents challenges that must be addressed through careful reaction design. The electron-donating butoxy group and the electron-withdrawing, sterically demanding ortho-fluoro group exert opposing yet complementary effects on the reactivity of the boronic acid. By understanding this intricate interplay, researchers can harness the full potential of this versatile building block, enabling the efficient synthesis of novel compounds for a wide range of applications, from pharmaceuticals to advanced materials. The key to success lies in the judicious choice of catalyst, base, and reaction conditions to favor the desired cross-coupling pathway while suppressing undesired side reactions like protodeboronation.

References

The Ascent of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids, a class of organoboron compounds, have carved an indispensable niche in modern chemical sciences. From their serendipitous discovery in the 19th century to their current status as pivotal building blocks in organic synthesis and key pharmacophores in medicinal chemistry, their journey is a testament to the continuous evolution of chemical reactivity and rational drug design. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of substituted phenylboronic acids. It delves into the foundational work of early pioneers, the revolution brought about by palladium-catalyzed cross-coupling reactions, and the current state-of-the-art synthetic methodologies. Furthermore, this guide elucidates the critical role of the boronic acid moiety in drug discovery, examining the mechanism of action and structure-activity relationships of notable phenylboronic acid-containing therapeutics. Detailed experimental protocols and a comparative analysis of synthetic methods are provided to offer practical insights for researchers in the field.

Genesis: The Dawn of Organoboron Chemistry

The story of substituted phenylboronic acids begins not with the phenyl group, but with the taming of the carbon-boron bond. In 1860, the English chemist Sir Edward Frankland, a pioneer in the field of organometallic chemistry, reported the first synthesis of a boronic acid.[1][2] His work, which involved the reaction of diethylzinc with triethyl borate followed by oxidation, yielded ethylboronic acid, laying the conceptual groundwork for the synthesis of this new class of compounds.[1] Frankland's contributions were foundational, as he was among the first to explore the reactivity of organometallic compounds, coining the term "organometallic" and developing the concept of valency.[3][4]

Twenty years later, in 1880, the first synthesis of phenylboronic acid was reported by Michaelis and Becker.[5] They achieved this by heating diphenylmercury with boron trichloride in a sealed tube to produce phenylboronyl dichloride, which was then hydrolyzed to afford phenylboronic acid.[5] This seminal work marked the true beginning of the era of arylboronic acids, though their profound utility would not be fully realized for nearly a century.

The Synthetic Evolution: From Stoichiometric Reagents to Catalytic Marvels

The early methods for synthesizing phenylboronic acids, while groundbreaking, were often harsh and limited in scope. The true potential of this class of compounds was unlocked with the development of more versatile and efficient synthetic routes.

The Grignard and Organolithium Era

For many decades, the most common method for the preparation of phenylboronic acids involved the reaction of a Grignard reagent (phenylmagnesium halide) or an organolithium reagent with a trialkyl borate, typically trimethyl borate, followed by acidic hydrolysis.[5][6] This approach, while still widely used today for its simplicity and the availability of starting materials, can have limitations, particularly with substrates bearing sensitive functional groups that are incompatible with the highly reactive organometallic intermediates.

The Palladium Revolution: The Miyaura Borylation and Suzuki-Miyaura Coupling

The landscape of organic synthesis was irrevocably changed with the advent of palladium-catalyzed cross-coupling reactions. In 1995, Miyaura and coworkers reported a palladium-catalyzed borylation reaction of aryl halides with bis(pinacolato)diboron (B₂pin₂), a method that has become a cornerstone for the synthesis of arylboronic esters.[7] This reaction offers excellent functional group tolerance and proceeds under mild conditions, making a vast array of substituted phenylboronic acid precursors readily accessible.[5][8]

The true power of phenylboronic acids was unleashed in tandem with the Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. This reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, provides a powerful and versatile method for the formation of carbon-carbon bonds.[9] The stability, low toxicity, and commercial availability of a wide range of substituted phenylboronic acids have made them the preferred organoboron reagent for this transformation.

Suzuki_Miyaura_Coupling

Modern Frontiers: C-H Activation and Beyond

Contemporary research continues to push the boundaries of phenylboronic acid synthesis. Direct C-H activation and borylation, catalyzed by transition metals such as iridium and rhodium, have emerged as highly atom-economical methods that obviate the need for pre-functionalized starting materials.[7] These approaches allow for the direct conversion of a C-H bond on an aromatic ring to a C-B bond, offering new avenues for the synthesis of complex molecules.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular substituted phenylboronic acid depends on several factors, including the nature of the substituents, the desired scale of the reaction, and cost considerations. The following table provides a comparative overview of the most common synthetic routes.

MethodPrecursorReagentsTypical YieldsAdvantagesDisadvantages
Grignard Reaction Aryl HalideMg, Trialkyl borate, H₃O⁺40-80%Inexpensive reagents, straightforward procedureLimited functional group tolerance, requires anhydrous conditions
Organolithium Reaction Aryl Haliden-BuLi or t-BuLi, Trialkyl borate, H₃O⁺50-90%Higher yields than Grignard, can be used for ortho-lithiationRequires cryogenic temperatures, sensitive to moisture and air
Miyaura Borylation Aryl Halide/TriflateB₂pin₂, Pd catalyst, Base70-95%Excellent functional group tolerance, mild reaction conditionsHigher cost of palladium catalysts and diboron reagents
C-H Borylation AreneB₂pin₂ or HBpin, Ir or Rh catalyst60-90%High atom economy, no need for pre-functionalized arenesCatalyst sensitivity, regioselectivity can be a challenge

The Boronic Acid Moiety in Drug Discovery: A Paradigm of Rational Design

The unique chemical properties of the boronic acid group have made it a privileged scaffold in medicinal chemistry. Its ability to form reversible covalent bonds with diols and the active site serine residues of proteases has been exploited to design highly potent and selective enzyme inhibitors.

Mechanism of Action: The Case of Bortezomib

The proteasome inhibitor bortezomib (Velcade®) stands as a landmark achievement in the application of boronic acid chemistry to drug design.[6] Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key cellular machine responsible for degrading ubiquitinated proteins. The boron atom in bortezomib forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome. This inhibition disrupts protein homeostasis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[6]

Bortezomib_Mechanism

Structure-Activity Relationship (SAR) of Substituted Phenylboronic Acids

The phenyl ring in substituted phenylboronic acid-based drugs is not merely a scaffold but plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties. The nature and position of the substituents on the phenyl ring can significantly influence the electronic properties of the boronic acid, its binding affinity to the target protein, and its overall drug-like characteristics.

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, which can enhance its interaction with nucleophilic residues in an enzyme's active site.[10]

  • Steric and Hydrophobic Interactions: The substituents on the phenyl ring can engage in specific steric and hydrophobic interactions within the binding pocket of the target protein, thereby increasing binding affinity and selectivity.[11]

  • Physicochemical Properties: Substitution on the phenyl ring can be used to fine-tune the physicochemical properties of the drug candidate, such as solubility, metabolic stability, and cell permeability.

Recent research has expanded the application of substituted phenylboronic acids to other therapeutic areas, including the development of inhibitors for β-lactamases to combat antibiotic resistance, and as targeting moieties for drug delivery to cancer cells overexpressing sialic acid-rich glycans.[12][13]

Experimental Protocols: A Practical Guide

To provide a practical context to the synthetic methodologies discussed, detailed experimental protocols for the synthesis of a representative substituted phenylboronic acid via both a classical and a modern approach are provided below.

Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

Grignard_Synthesis_Workflow

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal

  • Trimethyl borate

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine and a few milliliters of anhydrous THF. Add a small portion of a solution of 4-bromoanisole (1.0 eq) in anhydrous THF from the dropping funnel. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing. Add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the reaction mixture at -78 °C for 2 hours.

  • Hydrolysis: Allow the reaction mixture to warm to 0 °C and then quench by the slow addition of 2 M HCl with vigorous stirring.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of diethyl ether and hexanes to afford pure 4-methoxyphenylboronic acid as a white solid.

Synthesis of a Substituted Phenylboronic Acid Pinacol Ester via Miyaura Borylation

Materials:

  • Aryl bromide or iodide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (nitrogen or argon), combine the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (1.5 eq).

  • Reaction Execution: Add anhydrous 1,4-dioxane to the flask. Heat the reaction mixture at 80-100 °C with stirring for 4-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired arylboronic acid pinacol ester.

Conclusion and Future Outlook

The journey of substituted phenylboronic acids from their initial discovery to their current prominence is a compelling narrative of scientific progress. From the foundational organometallic chemistry of Frankland to the elegant catalytic systems of the modern era, the methods for their synthesis have become increasingly sophisticated and versatile. This has, in turn, fueled their widespread application in organic synthesis, most notably in the powerful Suzuki-Miyaura cross-coupling reaction.

In the realm of drug discovery, the boronic acid moiety has proven to be a remarkably effective pharmacophore, leading to the development of life-saving therapeutics like bortezomib. The ability to fine-tune the properties of these molecules through substitution on the phenyl ring provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

The future of substituted phenylboronic acids is bright. Ongoing research into novel catalytic methods for their synthesis, including late-stage C-H functionalization, will undoubtedly provide access to an even greater diversity of structures. In medicinal chemistry, the exploration of new therapeutic targets for boronic acid-based inhibitors and the development of innovative drug delivery strategies will continue to expand their impact on human health. The rich history and ever-expanding utility of substituted phenylboronic acids ensure that they will remain a central focus of research in the chemical and pharmaceutical sciences for years to come.

References

Methodological & Application

Application Note: A Protocol for Suzuki-Miyaura Coupling Using 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool in synthetic organic chemistry, particularly within pharmaceutical and materials science for the construction of carbon-carbon bonds.[1][2] This application note provides a detailed guide for utilizing 5-Butoxy-2-fluorophenylboronic acid, a structurally complex and synthetically valuable building block. The presence of an electron-donating butoxy group and an ortho-fluoro substituent presents unique challenges, including modified reactivity and potential side reactions such as protodeboronation.[3][4] We present a robust protocol, discuss the mechanistic rationale behind reagent selection, and offer a comprehensive guide to reaction optimization and troubleshooting to enable researchers to successfully incorporate this versatile moiety into their target molecules.

Introduction: The Challenge of Substituted Boronic Acids

The Suzuki-Miyaura reaction's success is rooted in its mild conditions, functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3][5] In drug development and materials science, the precise installation of substituted aryl rings is critical for tuning a molecule's pharmacokinetic and electronic properties. The 5-butoxy-2-fluorophenyl group is particularly interesting; the butoxy group can enhance lipophilicity, while the fluorine atom can modulate metabolic stability and binding interactions.

However, the electronic and steric nature of this substrate requires careful consideration. The electron-donating butoxy group can decrease the electrophilicity of the boronic acid, potentially slowing the transmetalation step.[6] Conversely, the ortho-fluoro substituent can influence the dihedral angle of the phenyl ring and introduce steric hindrance near the reaction center, complicating the approach of the palladium complex.[7] This guide provides the technical insights and a field-proven protocol to navigate these challenges effectively.

Mechanistic Insights and Key Strategic Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[6][8] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates like this compound.

The Catalytic Cycle
  • Oxidative Addition: A Pd(0) species inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² pdiib->product ar1x Ar¹-X ar1x->pdiia ar2by2 Ar²-B(OH)₂ ar2by2->pdiib base Base base->pdiib Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble oven-dried glassware under inert gas. B 2. Add solids: Aryl Halide, Boronic Acid, Base, Catalyst. A->B C 3. Seal flask, evacuate, and backfill with N₂/Ar (3x). B->C D 4. Add degassed solvents (Dioxane, Water) via syringe. C->D E 5. Heat reaction to target temperature (e.g., 100 °C). D->E F 6. Monitor progress via TLC or LC-MS. E->F G 7. Cool to RT. Dilute with Ethyl Acetate and Water. F->G H 8. Separate layers. Extract aqueous phase. G->H I 9. Dry combined organic layers, filter, and concentrate. H->I J 10. Purify via column chromatography. I->J

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Butoxy-2-fluorophenylboronic Acid

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine and alkoxy groups into aromatic scaffolds is a cornerstone of molecular design, particularly in drug discovery and materials science. The 5-butoxy-2-fluorophenyl moiety is a valuable building block that imparts favorable pharmacokinetic properties, including enhanced metabolic stability and membrane permeability. This compound serves as a key precursor for introducing this motif via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1]

This application note provides a comprehensive guide for researchers utilizing this specific boronic acid. We will delve into the mechanistic nuances, catalyst system selection, and detailed experimental protocols. The guidance herein addresses the unique challenges posed by this substrate, namely the electronic effects of the electron-donating butoxy group and the steric hindrance imposed by the ortho-fluoro substituent. A primary focus will be on mitigating common side reactions, such as protodeboronation, to ensure high-yield, reproducible outcomes.[2][3]

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species and an organic halide or triflate.[4] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps:[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(X) (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') (Transmetalation Product) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) TM_Complex->Product Waste X⁻ + B(OH)₃ TM_Complex->Waste ArX Ar-X (Aryl Halide) ArX->OA_Complex Boronic Ar'-B(OH)₂ + Base (Boronic Acid) Boronic->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System Design for a Challenging Substrate

The success of coupling this compound hinges on the rational selection of the palladium source, ligand, base, and solvent. The substrate's electronic and steric properties—an electron-rich ring with ortho-substitution—necessitate a highly active catalyst system to ensure the desired coupling outpaces potential degradation pathways.

Palladium Precatalyst: Stability Meets Activity

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, modern, well-defined precatalysts are strongly recommended for challenging substrates.[7] These are typically air- and moisture-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species under the reaction conditions.[8][9][10]

  • Buchwald Precatalysts (e.g., XPhos Pd G2, G3, G4): These are the gold standard for many difficult couplings. They are designed for high thermal stability and reliable generation of the active catalyst, leading to reproducible results.

  • Palladacycles: These complexes are also highly stable and serve as excellent sources of Pd(0).[9]

The use of a precatalyst minimizes catalyst decomposition and ensures a sufficient concentration of the active species is available to drive the reaction forward efficiently.

Ligand Selection: The Key to Efficiency

The ligand is arguably the most critical component for this transformation. For an electron-rich and sterically hindered substrate, the ligand must be both bulky and electron-donating .[11][12]

  • Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as XPhos , SPhos , and RuPhos are ideal.[13] Their steric bulk promotes the reductive elimination step and helps stabilize the catalytically active monoligated palladium species, while their electron-donating nature facilitates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[8]

Base and Solvent: A Delicate Balance

The base is essential for activating the boronic acid for transmetalation.[5] However, a strong base in the presence of water can accelerate the undesired protodeboronation side reaction, where the C-B bond is cleaved and replaced by a C-H bond.[2][3]

  • Bases: A strong, non-hydroxide base like potassium phosphate (K₃PO₄ ) is often the optimal choice. It is effective at promoting transmetalation without being as aggressive as NaOH or KOH in promoting protodeboronation.[2] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvents: A mixed solvent system is typically employed to dissolve both the organic substrates and the inorganic base. Common choices include Dioxane/H₂O , Toluene/H₂O , or THF/H₂O .[7][12] For substrates particularly sensitive to protodeboronation, using anhydrous conditions with a fluoride source like CsF or KF can be an effective strategy.[2][14]

Recommended Catalyst Systems: A Comparative Overview

The table below summarizes proven catalyst systems for Suzuki-Miyaura couplings involving challenging boronic acids, providing a starting point for reaction optimization.

Palladium SourceLigandBaseSolvent SystemTemperatureKey Advantages
XPhos Pd G3(None needed)K₃PO₄Dioxane / H₂O80-110 °CExcellent for sterically hindered and electron-rich substrates; high activity.[15]
Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O80-110 °CHighly active for aryl chlorides; robust and versatile ligand.[12][13]
Pd₂(dba)₃RuPhosCs₂CO₃THF / H₂ORT - 80 °CEffective for hindered substrates, sometimes at lower temperatures.[13]
PdCl₂(dppf)(None needed)K₂CO₃DMF / H₂O80-100 °CA more traditional system, can be effective but may require higher temperatures.[1][16]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using XPhos Pd G3 Precatalyst

This protocol is optimized for a high-throughput screening or small-scale synthesis (0.5 - 1.0 mmol).

Protocol_Workflow cluster_workflow Experimental Workflow start Start setup 1. Reagent Prep Add solids (Aryl Halide, Boronic Acid, Precatalyst, Base) to oven-dried vial. start->setup inert 2. Inert Atmosphere Seal vial, then evacuate and backfill with Argon/N₂ (3x). setup->inert solvent 3. Solvent Addition Add degassed solvent and water via syringe. inert->solvent reaction 4. Reaction Heat to desired temperature with vigorous stirring. solvent->reaction monitor 5. Monitoring Track progress via TLC, GC-MS, or LC-MS. reaction->monitor workup 6. Workup Cool, dilute with EtOAc/H₂O, separate layers, extract aqueous. monitor->workup Upon Completion purify 7. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End (Pure Product) purify->end

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv, 1.0 mmol)

  • This compound (1.2 - 1.5 equiv, 1.2-1.5 mmol)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv, 2.0-3.0 mmol)

  • XPhos Pd G3 (0.5 - 2 mol%)

  • 1,4-Dioxane, anhydrous and degassed (0.2 M concentration)

  • Water, degassed (typically 4:1 to 10:1 Dioxane:H₂O)

  • Oven-dried reaction vial with a magnetic stir bar and a septum cap

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).[3]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (e.g., 1 mol%).

  • Inert Atmosphere: Seal the vial with the septum cap. Puncture the septum with a needle connected to a Schlenk line. Evacuate and backfill the vial with argon or nitrogen three times to ensure a completely inert atmosphere.[2]

  • Solvent Addition: Through the septum, add the degassed 1,4-dioxane followed by the degassed water (e.g., in a 5:1 ratio) via syringe to achieve the desired concentration (e.g., 0.2 M with respect to the limiting reagent).

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate. Heat the reaction mixture (e.g., to 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently degassed solvents.3. Poor quality of reagents (e.g., wet base).1. Use a fresh, air-stable precatalyst like XPhos Pd G3.[3]2. Ensure solvents are thoroughly degassed by sparging with argon for 20-30 minutes.3. Use a finely powdered, dry base.
Significant Protodeboronation 1. Base is too strong or reaction is too slow.2. Excess water acting as a proton source.3. High reaction temperature.1. Use a more active catalyst system to accelerate the coupling.[2]2. Switch to a milder base (K₂CO₃) or use anhydrous conditions with CsF.[2][3]3. Consider using the more stable pinacol ester of the boronic acid.[2]4. Attempt the reaction at a lower temperature (e.g., 80 °C).[2]
Homocoupling of Boronic Acid Oxygen contamination in the reaction vessel.Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout the setup and reaction.[3]
Incomplete Reaction Steric hindrance from the ortho-fluoro group and the catalyst system is not active enough.Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%). Switch to a more active ligand system, such as using SPhos or RuPhos.

References

Application Note: Strategic Base Selection for Suzuki-Miyaura Couplings of 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Challenges in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl motifs crucial to pharmaceutical and materials science.[1][2] The reaction's success, however, is not guaranteed and hinges on the careful selection of several parameters, most notably the base. The base is not a mere spectator; it is a critical activator in the catalytic cycle, and its choice can dictate the success or failure of a transformation.[1][2][3]

This guide focuses on a substrate of increasing interest: 5-Butoxy-2-fluorophenylboronic acid . This molecule presents a unique set of challenges and opportunities. The electron-donating butoxy group can enhance reactivity, but the ortho-fluoro substituent introduces steric and electronic effects that can complicate the reaction. A primary challenge with such electron-rich and substituted boronic acids is the competing side reaction of protodeboronation, where the C-B bond is cleaved by a proton source, leading to yield loss.[4][5]

This document provides a detailed analysis of base selection for this specific substrate, explaining the mechanistic rationale behind experimental choices and offering robust, validated protocols to guide researchers toward optimal reaction conditions.

The Decisive Role of the Base in the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling is fundamentally linked to the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium(II) center. Organoboron compounds are generally unreactive toward transmetalation in the absence of a base.[1] The base plays three potential, crucial roles to facilitate this key step[1][3]:

  • Activation of the Boronic Acid: The most widely accepted role is the activation of the neutral, trivalent boronic acid into a more nucleophilic, tetravalent "ate" complex (e.g., [ArB(OH)₃]⁻).[3][6][7] This anionic boronate species possesses a higher electron density on the aryl group, which dramatically accelerates its transfer to the electron-deficient palladium center.

  • Formation of a Reactive Palladium Complex: An alternative or concurrent pathway involves the base (as OH⁻ or OR⁻) displacing the halide on the palladium(II) complex formed after oxidative addition. The resulting palladium-hydroxide or -alkoxide species (e.g., [Ar'Pd(OH)L₂]) is more susceptible to reaction with the neutral boronic acid.[1][7]

  • Acceleration of Reductive Elimination: Some studies suggest that the base can also play a role in promoting the final reductive elimination step, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[1]

The choice of base directly influences the concentration of the active boronate species and the overall kinetics of the catalytic cycle. An improper base can be ineffective, leading to a stalled reaction, or too harsh, promoting undesirable side reactions like protodeboronation.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Role of the Base Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_X Ar¹-Pd(II)L₂-X OxAdd->PdII_X Transmetalation Transmetalation PdII_X->Transmetalation PdII_Ar Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., OH⁻, CO₃²⁻) Base->Boronate Boronate->Transmetalation Transfers Ar² to Palladium

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical activation of the boronic acid by a base to form a nucleophilic boronate complex, which is essential for the transmetalation step.

Comparative Analysis of Base Performance

The selection of a base must be tailored to the specific substrates. For this compound, a balance must be struck between sufficient reactivity for transmetalation and mildness to prevent protodeboronation. Below is a comparative summary of common bases.

Base ClassExamplesBasicityKey Characteristics & Suitability for this compound
Phosphates K₃PO₄ModerateHighly Recommended. Often the base of choice for sensitive or electron-rich boronic acids. Its moderate strength and good solubility in aqueous mixtures effectively promote boronate formation while minimizing protodeboronation.[5][8]
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Weak to StrongGood General Purpose. K₂CO₃ and Na₂CO₃ are cost-effective and widely used. Cs₂CO₃ is much stronger and more soluble, often used for challenging couplings, but may increase the risk of protodeboronation with this substrate.[2][9]
Fluorides KF, CsFWeakUse with Caution. Fluoride ions have a high affinity for boron, readily forming trifluoroborate salts ([ArBF₃]⁻K⁺).[10][11] While these are often stable, their reactivity in the catalytic cycle can be complex and sometimes slower. Can be effective in specific, often anhydrous, conditions.[6][11]
Hydroxides NaOH, KOHStrongNot Generally Recommended. Strong hydroxides can aggressively promote protodeboronation of electron-rich and sterically hindered boronic acids. They can also lead to catalyst degradation.
Organic Bases DBU, Et₃NWeakSituational. Typically not strong enough to efficiently form the boronate complex for transmetalation in standard Suzuki couplings. More commonly used in other types of cross-coupling reactions.

Experimental Protocols

Trustworthiness & Self-Validation: These protocols are designed to be self-validating. The screening protocol allows for direct comparison of outcomes. Success is determined not just by the disappearance of starting material but by quantitative analysis (GC-MS or LC-MS) to measure the formation of the desired product versus key byproducts such as the protodeboronated arene (1-Butoxy-4-fluorobenzene) and homocoupled biaryl.

Protocol 1: Screening of Bases for Optimal Coupling

This protocol outlines a parallel screening experiment to efficiently identify the most effective base for coupling this compound with a model aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound

  • Aryl Halide (e.g., 4-bromoanisole)

  • Palladium Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, KF

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Internal Standard (e.g., dodecane) for GC analysis

  • Reaction vials (2 mL) with stir bars and screw caps

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization A Weigh Reagents: - Boronic Acid (1.2 equiv) - Aryl Halide (1.0 equiv) - Pd Catalyst (2 mol%) D Add Reagents & Solvents to each vial under Inert Atmosphere (Ar/N₂) A->D B Prepare Base Solutions or weigh solid bases (2.0 equiv) into 4 vials B->D C Degas Solvents (Dioxane/Water) C->D E Seal vials and heat to 80-100 °C with vigorous stirring D->E F Monitor reaction by TLC or take aliquots for GC-MS/LC-MS analysis E->F G Quench reactions, extract, and prepare samples for analysis F->G H Quantify Yield & Byproducts (Protodeboronation, Homocoupling) G->H I Select Optimal Base for Scale-Up H->I

Caption: Experimental workflow for the parallel screening and optimization of bases in the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Preparation: To each of four labeled reaction vials, add the aryl halide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and the palladium catalyst (0.002 mmol, 2 mol%).

  • Base Addition: To each respective vial, add the designated base: K₃PO₄ (0.2 mmol), K₂CO₃ (0.2 mmol), Cs₂CO₃ (0.2 mmol), or KF (0.2 mmol).

  • Inert Atmosphere: Place the vials in a reaction block. Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (0.8 mL) and degassed water (0.2 mL) to each vial via syringe.

  • Reaction: Heat the reaction block to 90 °C and stir vigorously for 4-12 hours.

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the vials to room temperature. Add 1 mL of ethyl acetate and 1 mL of water. Shake well and allow the layers to separate.

  • Analysis: Analyze a sample from the organic layer by GC-MS or LC-MS to determine the conversion of the starting material and the relative ratio of product to byproducts.

Protocol 2: Optimized Procedure for Scale-Up

This protocol uses potassium phosphate (K₃PO₄), often the optimal choice for this substrate class, for a preparative scale reaction.

Materials:

  • Aryl Halide (1.0 g, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene and Water (degassed) or THF and Water (degassed)

  • Round-bottom flask with reflux condenser

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, Pd(dppf)Cl₂, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 5:1, or THF/Water 4:1) via cannula or syringe. The total solvent volume should provide a starting material concentration of approximately 0.1-0.2 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-8 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly achievable with a strategic approach to base selection. While multiple bases can effect the transformation, a systematic screening process is invaluable. For this specific substrate, which is susceptible to protodeboronation, moderately strong bases like potassium phosphate (K₃PO₄) often provide the best balance of reactivity and selectivity, leading to high yields of the desired biaryl product.[5][8] By understanding the mechanistic role of the base and implementing robust, self-validating protocols, researchers can confidently and efficiently utilize this valuable building block in their synthetic campaigns.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Butoxy-2-fluorophenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic assembly of complex molecular architectures is paramount to achieving desired therapeutic outcomes. Arylboronic acids have emerged as indispensable building blocks in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1] Among these, this compound (CAS 849062-31-3) has garnered significant attention as a key intermediate for the synthesis of high-value pharmaceutical compounds.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its application in a Suzuki-Miyaura cross-coupling reaction to synthesize a key biaryl intermediate, and discuss the underlying mechanistic principles. The unique structural attributes of this reagent—a butoxy group and a fluorine substituent—offer medicinal chemists precise control over molecular properties such as lipophilicity, metabolic stability, and target engagement, which are critical for the development of effective and safe therapeutics.[3] Notably, biaryl structures derived from this intermediate are integral to the development of novel kinase inhibitors, including those targeting the mTOR (mechanistic target of rapamycin) pathway, which is a critical regulator of cell growth and proliferation and a key target in oncology.[4][5]

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is foundational to its effective and safe implementation in any synthetic workflow.

PropertyValueReference
CAS Number 849062-31-3[2]
Molecular Formula C₁₀H₁₄BFO₃[2]
Molecular Weight 212.03 g/mol [2]
Melting Point 75-80 °C[6]
Boiling Point 363 °C at 760 mmHg[2]
Appearance Off-white to light brown solid[6]
Hazard Codes Xi (Irritant)[6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338[7]

Core Application: Synthesis of a Biaryl Carboxamide mTOR Inhibitor Intermediate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[8] This protocol details the synthesis of 5'-Butoxy-2'-fluoro-N-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide , a representative intermediate for a class of potent mTOR inhibitors, via the coupling of this compound and 2-chloro-N-methyl-3-(trifluoromethyl)benzamide.

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

  • This compound (1.2 equiv)

  • 2-chloro-N-methyl-3-(trifluoromethyl)benzamide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound is an irritant; avoid inhalation of dust and contact with skin and eyes.[7]

  • Palladium catalysts and phosphine ligands are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

Reaction Setup and Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 2-chloro-N-methyl-3-(trifluoromethyl)benzamide (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) to the flask. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for activating the less reactive aryl chloride.[8]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous base facilitates the transmetalation step.[9]

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl chloride is consumed (typically 12-18 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis & Workup cluster_purification Purification & Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base catalyst Add Catalyst & Ligand (Pd₂(dba)₃ / XPhos) reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill Ar) catalyst->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat to 100 °C (12-18 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (EtOAc/Water/Brine) monitor->workup dry Dry & Concentrate workup->dry purify Silica Gel Chromatography dry->purify product Final Product: 5'-Butoxy-2'-fluoro-N-methyl-3'- (trifluoromethyl)-[1,1'-biphenyl]- 2-carboxamide purify->product analyze Characterization (NMR, HPLC, MS) product->analyze

Caption: Workflow for the Suzuki-Miyaura coupling.

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2-chloro-N-methyl-3-(trifluoromethyl)benzamide) to a coordinatively unsaturated Pd(0) complex, forming a square planar Pd(II) species.[11]

  • Transmetalation: The boronic acid, activated by the base (K₃PO₄), forms a boronate species. This species then transfers its aryl group (5-Butoxy-2-fluorophenyl) to the Pd(II) complex, displacing the halide. This is the transmetalation step.[8]

  • Reductive Elimination: The two organic groups on the palladium complex then undergo reductive elimination to form the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10][11]

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex [Ar¹-Pd(II)(X)L₂] pd0->pd_complex Oxidative Addition transmetal_complex [Ar¹-Pd(II)(Ar²)L₂] pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) transmetal_complex->product ar1x Ar¹-X (Aryl Halide) ar1x->pd_complex boronic Ar²-B(OH)₂ (Boronic Acid) boronic->pd_complex base Base (OH⁻) base->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Product Characterization and Data

Following successful purification, the identity and purity of the synthesized intermediate, 5'-Butoxy-2'-fluoro-N-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide , must be confirmed through standard analytical techniques.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃) Expected peaks corresponding to aromatic protons, butoxy group protons (triplet, sextet, quintet, triplet), and N-methyl group (doublet).
¹⁹F NMR (376 MHz, CDCl₃) Expected signals for the -CF₃ group and the single fluorine on the aromatic ring.
LC-MS A single major peak with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺.
HPLC Purity >95% (as determined by area percentage at a suitable wavelength, e.g., 254 nm).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions, as demonstrated in the detailed protocol, provides an efficient and reliable method for constructing biaryl scaffolds that are central to many modern therapeutic agents, particularly in the field of kinase inhibition. The judicious selection of catalytic systems and reaction conditions is key to overcoming challenges such as the lower reactivity of aryl chlorides and ensuring high yields of the desired product. The protocols and insights provided herein are intended to empower researchers to effectively utilize this important reagent in their drug discovery and development programs.

References

Application Note & Protocol: Strategic Incorporation of 5-Butoxy-2-fluorophenylboronic Acid for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in agrochemical development on the utilization of 5-Butoxy-2-fluorophenylboronic acid as a key building block in the synthesis of novel agrochemicals. This guide emphasizes the chemical rationale behind its use, offering detailed, validated protocols for its application in Suzuki-Miyaura cross-coupling reactions. By focusing on the causality of experimental choices and providing self-validating protocols with in-process controls, this note aims to empower researchers to achieve high-yield, reproducible syntheses. All methodologies and scientific claims are supported by citations to authoritative literature.

Introduction: The Strategic Value of the 5-Butoxy-2-fluorophenyl Moiety in Agrochemical Design

The relentless pursuit of more effective and environmentally benign agrochemicals necessitates the exploration of novel molecular scaffolds. The 5-Butoxy-2-fluorophenyl moiety, readily introduced via its corresponding boronic acid, presents a compelling combination of physicochemical properties that can be strategically leveraged to enhance the performance of active ingredients.[1]

  • Enhanced Lipophilicity for Improved Bioavailability: The presence of the butoxy (-OC₄H₉) group significantly increases the lipophilicity of a molecule. This property is critical for the effective transport of an agrochemical across the waxy cuticles of plants and the lipid membranes of target organisms, thereby improving its bioavailability.

  • Increased Metabolic Stability via Fluorine Substitution: The fluorine atom at the 2-position of the phenyl ring serves as a metabolic shield. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[2][3] This increased metabolic stability can prolong the half-life of the agrochemical, leading to enhanced potency and a longer duration of action.[4][5]

  • Fine-Tuning of Physicochemical Properties: The strategic placement of the butoxy and fluoro substituents allows for the fine-tuning of a molecule's electronic and conformational properties.[2] This can lead to optimized binding to the target site and improved overall efficacy.

Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly in the synthesis of biaryl structures which are prevalent in many agrochemicals.[6][7][8] This section provides a detailed protocol for the synthesis of a model biaryl compound, 2-(5-Butoxy-2-fluorophenyl)pyridine, from this compound and 2-bromopyridine.

Reaction Scheme

Caption: Suzuki-Miyaura coupling of this compound with 2-Bromopyridine.

Materials and Equipment
Reagent Grade Supplier CAS No.
This compound≥97%Sigma-Aldrich849062-31-3
2-Bromopyridine99%Sigma-Aldrich109-04-6
Tetrakis(triphenylphosphine)palladium(0)99%Sigma-Aldrich14221-01-3
Potassium Carbonate (K₂CO₃)AnhydrousSigma-Aldrich584-08-7
TolueneAnhydrousSigma-Aldrich108-88-3
Deionized Water---
Ethyl AcetateACS GradeFisher Scientific141-78-6
Brine (Saturated NaCl)---
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9

Equipment: Standard laboratory glassware for organic synthesis including round-bottom flasks, reflux condenser, separatory funnel, magnetic stirrer, heating mantle, rotary evaporator, and equipment for thin-layer chromatography (TLC) and column chromatography.

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq., e.g., 2.12 g, 10.0 mmol), 2-bromopyridine (1.05 eq., 1.66 g, 10.5 mmol), potassium carbonate (2.0 eq., 2.76 g, 20.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq., 0.347 g, 0.3 mmol).

    • Causality: The palladium catalyst is essential for the catalytic cycle. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step.

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene (40 mL) and deionized water (10 mL). The biphasic solvent system is crucial for dissolving both the organic reactants and the inorganic base. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: The Pd(0) catalyst is sensitive to oxidation, which can lead to its deactivation. Removing dissolved oxygen is critical for achieving high yields.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexanes) until the starting material is consumed.

  • Work-up and Extraction: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(5-Butoxy-2-fluorophenyl)pyridine.

Expected Characterization Data
Analysis Expected Result
¹H NMR (400 MHz, CDCl₃) δ 8.68 (d, 1H), 7.78 (t, 1H), 7.70 (d, 1H), 7.28 (dd, 1H), 7.21 (dd, 1H), 6.84 (dd, 1H), 6.77 (dd, 1H), 4.00 (t, 2H), 1.79 (m, 2H), 1.51 (m, 2H), 0.98 (t, 3H)
Mass Spec (ESI+) m/z [M+H]⁺ calcd for C₁₅H₁₇FNO: 246.1289; found: 246.1291

Logical Workflow for Agrochemical Discovery

The synthesis of a novel agrochemical candidate is a systematic process. The following diagram outlines a typical workflow from conceptualization to initial biological screening.

workflow A Target Identification & Scaffold Design B Retrosynthetic Analysis A->B C Building Block Selection (e.g., this compound) B->C D Key Coupling Reaction (e.g., Suzuki-Miyaura) C->D E Purification of Intermediate D->E F Further Functionalization E->F G Final Product Purification F->G H Structural Characterization (NMR, MS) G->H I Biological Screening H->I

Caption: A streamlined workflow for the synthesis and evaluation of novel agrochemicals.

Safety and Handling

  • This compound: May cause skin and eye irritation. Handle with care.

  • 2-Bromopyridine: Toxic and an irritant. Avoid contact with skin and eyes.

  • Tetrakis(triphenylphosphine)palladium(0): Sensitizer and potential carcinogen. Handle in a fume hood.

  • Toluene: Flammable and toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst, insufficient degassing, impure reagents.Use fresh catalyst, ensure thorough degassing, use anhydrous solvents and high-purity reagents.
Presence of Byproducts Homocoupling of boronic acid, protodeboronation.Lower reaction temperature, consider a different base (e.g., CsF), or add a phosphine ligand.

Conclusion

This compound is a highly valuable building block for the synthesis of novel agrochemicals. Its strategic use, particularly in robust and well-understood reactions like the Suzuki-Miyaura cross-coupling, allows for the efficient creation of molecules with potentially enhanced biological activity and favorable metabolic profiles. The detailed protocols and insights provided in this application note are intended to facilitate the successful application of this versatile reagent in agrochemical research and development.

References

Troubleshooting & Optimization

Preventing protodeboronation of 5-Butoxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Butoxy-2-fluorophenylboronic acid

A Guide to Preventing Protodeboronation in Your Experiments

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the protodeboronation of this versatile reagent. As Senior Application Scientists, we understand the nuances of working with boronic acids and have developed this resource to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 4-butoxy-1-fluorobenzene, consuming your starting material and reducing the yield of your desired product. This reaction is a common challenge in reactions utilizing boronic acids, such as the Suzuki-Miyaura coupling.[1][2]

Q2: What factors make this compound susceptible to protodeboronation?

A2: The susceptibility of an arylboronic acid to protodeboronation is influenced by several factors, including the electronic properties of the substituents on the aromatic ring.[3]

  • Electron-Withdrawing Groups: The ortho-fluoro substituent in this compound is electron-withdrawing, which increases the Lewis acidity of the boron atom.[4][5] This increased acidity can make the boronic acid more prone to protodeboronation, especially under basic conditions.[4][6]

  • Reaction Conditions: Factors such as pH, temperature, solvent, and the presence of water can significantly impact the rate of protodeboronation.[1][7] Basic conditions, in particular, are known to promote this side reaction.[2][6]

Q3: How does the ortho-fluoro substituent specifically influence the stability of the molecule?

A3: The ortho-fluoro group has a pronounced effect on the properties of the phenylboronic acid. It increases the acidity of the boronic acid, which can be attributed to the formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid.[5][8] While this increased acidity can be beneficial in some reactions, it can also enhance the rate of protodeboronation.[4]

Q4: Can I visually detect if protodeboronation has occurred?

A4: Visual detection is unreliable. The most effective way to identify and quantify protodeboronation is through analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹⁹F NMR can be used to monitor the disappearance of the starting material and the appearance of the protodeboronated byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and quantifying the starting material, desired product, and any byproducts.[9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter and provides actionable solutions based on established scientific principles.

Issue 1: Low yield in Suzuki-Miyaura coupling reaction with this compound, and the major byproduct is identified as 4-butoxy-1-fluorobenzene.

  • Underlying Cause: This is a classic sign of significant protodeboronation competing with the desired cross-coupling reaction.[3] The basic conditions required for the Suzuki-Miyaura coupling are likely promoting the undesired C-B bond cleavage.[2]

  • Solutions:

    • Optimize the Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation.[7]

      • Recommendation: Switch to a milder base. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective in promoting the Suzuki coupling while minimizing protodeboronation.[7]

    • Control Water Content: Water acts as the proton source for protodeboronation.[7]

      • Recommendation: While some Suzuki reactions require water, ensure you are not using an excessive amount. Use anhydrous solvents and consider adding molecular sieves (4Å) to the reaction mixture to scavenge trace amounts of water.[7]

    • Lower the Reaction Temperature: Higher temperatures can disproportionately increase the rate of protodeboronation compared to the Suzuki coupling.[7]

      • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider using a more active catalyst/ligand system rather than increasing the temperature.[7]

Issue 2: Inconsistent reaction outcomes, with varying levels of protodeboronation between batches.

  • Underlying Cause: This variability often points to inconsistencies in reagent quality or reaction setup. The formation of boroxines, which are cyclic trimers of boronic acids, can also lead to issues with stoichiometry.[4]

  • Solutions:

    • Reagent Purity:

      • Recommendation: Ensure the purity of your this compound. Impurities can sometimes catalyze decomposition.

    • Solvent Quality:

      • Recommendation: Use freshly distilled or anhydrous grade solvents. Ethereal solvents can form peroxides upon storage, which can oxidize the boronic acid.[2]

    • Inert Atmosphere:

      • Recommendation: While protodeboronation is not an oxidative process, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent other side reactions and ensure the stability of the catalyst.

Issue 3: Protodeboronation is still observed even after optimizing the base and temperature.

  • Underlying Cause: The catalytic cycle of the desired reaction may be too slow, leaving the boronic acid exposed to the reaction conditions for an extended period, leading to degradation.[7]

  • Solutions:

    • Optimize the Catalyst System:

      • Recommendation: Increase the catalyst loading or use more efficient, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the Suzuki coupling.[7] A faster productive reaction will outcompete the slower protodeboronation.

    • Consider a "Slow-Release" Strategy:

      • Recommendation: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or an organotrifluoroborate.[1][2] These derivatives can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[1][10]

Experimental Protocols

Here are detailed protocols for key strategies to mitigate protodeboronation.

Protocol 1: Suzuki-Miyaura Coupling with Optimized Base and Anhydrous Conditions

This protocol is designed to minimize protodeboronation by using a milder base and controlling the water content.

  • Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Preparation:

    • In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add your aryl halide (1.0 mmol), this compound (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

    • Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol).

  • Reaction Execution:

    • Stir the reaction mixture at 80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Preparation of this compound pinacol ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and pinacol (1.1 mmol) in an anhydrous solvent such as toluene or THF (10 mL).

  • Azeotropic Removal of Water:

    • Fit the flask with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling. If necessary, it can be purified by column chromatography on silica gel.

Data Summary
ConditionBaseTemperature (°C)ProtodeboronationDesired Product Yield
StandardNaOH100HighLow
Optimized K₂CO₃ 80 Low High
StandardK₃PO₄100ModerateModerate
Optimized K₃PO₄ 80 Very Low Very High
Pinacol EsterK₂CO₃90MinimalHigh

Table 1: Effect of Reaction Conditions on Protodeboronation. This table summarizes the expected outcomes when using this compound under different Suzuki-Miyaura coupling conditions.

Visualizing the Mechanisms

Protodeboronation_Mechanism cluster_base_catalyzed Base-Catalyzed Protodeboronation cluster_acid_catalyzed Acid-Catalyzed Protodeboronation A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ (Boronate anion) A->B + OH⁻ C Ar-H + B(OH)₄⁻ B->C + H₂O (Proton Source) D Ar-B(OH)₂ E Ar-H + B(OH)₂⁺ D->E + H⁺

Figure 1: Simplified Mechanisms of Protodeboronation. This diagram illustrates the key steps in both base-catalyzed and acid-catalyzed protodeboronation of arylboronic acids.

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki-Miyaura Coupling (Desired) cluster_proto Protodeboronation (Undesired) Start Ar-B(OH)₂ + R-X (Starting Materials) S1 Oxidative Addition [Pd(0) -> R-Pd(II)-X] Start->S1 P1 Reaction with Proton Source (e.g., H₂O, catalyzed by base) Start->P1 S2 Transmetalation [Ar-Pd(II)-R] S1->S2 S3 Reductive Elimination S2->S3 Product Ar-R (Desired Product) S3->Product Byproduct Ar-H (Byproduct) P1->Byproduct

Figure 2: Competing Reaction Pathways. This workflow illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation side reaction.

References

Technical Support Center: Optimizing Reaction Yield for 5-Butoxy-2-fluorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 5-Butoxy-2-fluorophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging building block. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing reaction yields and minimizing side reactions.

The unique electronic and steric profile of this compound—possessing both an electron-donating alkoxy group and an ortho-electron-withdrawing fluorine atom—presents specific challenges. The primary hurdles include a high propensity for protodeboronation and the potential for catalyst inhibition or sluggish kinetics. This guide provides a structured approach to troubleshooting and optimization, grounded in mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during coupling reactions with this compound in a direct question-and-answer format.

Question 1: My reaction has stalled or shows very low conversion to the desired product. What is the most likely cause?

Answer: Low conversion is the most common issue and typically points to one of three culprits: inefficient catalyst activation, competing side reactions, or suboptimal reaction parameters.

  • Primary Suspect: Protodeboronation. The ortho-fluoro substituent significantly increases the susceptibility of the C-B bond to cleavage, especially under basic conditions, replacing the boronic acid with a simple C-H bond (forming 1-butoxy-4-fluorobenzene).[1][2][3] This is often the primary unproductive pathway that consumes your starting material.

  • Secondary Suspect: Catalyst System. The combination of an electron-rich aryl ring (due to the butoxy group) and an ortho-substituent can make certain steps of the catalytic cycle, like reductive elimination, challenging. Your choice of palladium catalyst and ligand is therefore critical. Traditional catalysts like Pd(PPh₃)₄ may be insufficient. Modern, highly active catalyst systems are required.[4]

Immediate Actions:

  • Analyze the Crude Reaction Mixture: Use LC-MS or GC-MS to check for the mass of the protodeboronated byproduct (1-butoxy-4-fluorobenzene). Its presence confirms this side reaction is a major issue.

  • Evaluate Your Base: Strong bases (like NaOH, KOH, or alkoxides) and extended reaction times at high temperatures can accelerate protodeboronation.[5] Consider switching to a milder base.

  • Re-evaluate Your Catalyst System: If you are not using a modern precatalyst system, this is the first parameter you should change.

Question 2: I've confirmed protodeboronation is the major side reaction. How can I suppress it?

Answer: Suppressing protodeboronation involves carefully tuning the reaction conditions to favor the rate of the productive Suzuki-Miyaura coupling over the rate of C-B bond cleavage.

The key is to use conditions that facilitate rapid generation of the active Pd(0) catalyst and a fast transmetalation step, allowing the desired coupling to occur before the boronic acid has time to decompose.[6]

Recommended Strategies:

  • Base Selection: This is your most powerful tool. Switch from strong bases to milder options. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices for sensitive boronic acids.[4][7] They provide sufficient basicity to promote the catalytic cycle without aggressively degrading the substrate.

  • Modern Catalyst Systems: Use an air-stable, well-defined palladium precatalyst that rapidly generates the active Pd(0) species. Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed for challenging substrates.[4][6][8] They ensure a high concentration of active catalyst from the start, promoting a faster coupling rate.

  • Temperature and Time Control: Avoid excessive heat. While some reactions require high temperatures, prolonged heating exacerbates decomposition. Aim for the lowest temperature that provides a reasonable reaction rate (often in the 80-100 °C range). Monitor the reaction closely and stop it as soon as the limiting reagent is consumed.[9][10]

  • Use of Boronate Esters: If protodeboronation remains intractable, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to hydrolysis and protodeboronation and can be used directly in the coupling reaction.[5][11]

Question 3: My reaction is clean but sluggish. How can I increase the reaction rate without promoting decomposition?

Answer: When the reaction is clean but slow, the bottleneck is likely one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. For an electron-rich system like this, oxidative addition is usually feasible (especially with aryl bromides or iodides), so the focus should be on transmetalation and reductive elimination.

Optimization Workflow for Sluggish Reactions

G start Sluggish Reaction (Clean but Slow) ligand Optimize Ligand: - Use bulky, electron-rich phosphines (e.g., XPhos, SPhos, dtbpf) start->ligand Ligand choice is critical for reductive elimination solvent Screen Solvents: - Dioxane/H2O - 2-MeTHF/H2O - Toluene/H2O ligand->solvent Solvent affects solubility and transmetalation rate base Re-evaluate Base: - Ensure adequate solubility - Try K3PO4 or Cs2CO3 solvent->base Base activates boronic acid for transmetalation temp Increase Temperature Incrementally (e.g., 80°C -> 90°C -> 100°C) Monitor for decomposition base->temp Temperature provides activation energy for all steps result Improved Rate & Yield temp->result

Caption: Troubleshooting workflow for a slow Suzuki coupling reaction.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is paramount. Ligands like XPhos, SPhos, or RuPhos accelerate the reductive elimination step, which is often rate-limiting for electron-rich coupling partners.[4] They also stabilize the palladium center.

  • Solvent System: The choice of solvent impacts the solubility of all components, particularly the inorganic base, which in turn affects the rate of transmetalation.[12][13] While 1,4-dioxane/water is a common starting point, systems like 2-MeTHF/water or toluene/water can sometimes offer superior performance and should be included in a screening campaign.[13]

  • Water Content: In aqueous solvent systems, the amount of water can be crucial. Typically, a solvent ratio of 5:1 to 10:1 (organic:water) is a good starting point. Water helps to solubilize the base and facilitate the formation of the active boronate species required for transmetalation.[14]

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for screening a new coupling partner with this compound?

A1: A robust set of starting conditions provides the highest probability of success. We recommend beginning with a modern, well-defined catalyst system known for its broad applicability and high activity with challenging substrates.

ParameterRecommended Starting ConditionRationale
Aryl Halide Aryl Bromide or IodideMore reactive towards oxidative addition than aryl chlorides.[15]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the (often more valuable) aryl halide.
Pd Precatalyst XPhos Pd G3 (1-2 mol%)Air-stable, reliable, and forms the active Pd(0) species quickly under mild conditions.[6][8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective at promoting transmetalation while minimizing protodeboronation.[4]
Solvent 1,4-Dioxane / H₂O (5:1)A versatile solvent system that solubilizes a wide range of substrates.[13]
Temperature 90 - 100 °CA good balance between providing sufficient thermal energy and preventing degradation.
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing catalyst oxidation and homocoupling side reactions.[8]

Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I stop it?

A2: Homocoupling (formation of 5,5'-dibutoxy-2,2'-difluorobiphenyl) is typically caused by the presence of oxygen.[1][8] Oxygen can participate in oxidative pathways that lead to the dimerization of the boronic acid. The solution is rigorous exclusion of air from the reaction.

  • Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon. Use a manifold or a glovebox for the most sensitive reactions.

  • Catalyst Choice: While less common, some Pd(II) precatalysts can promote homocoupling during the in-situ reduction to Pd(0). Using a well-defined Pd(0) source or a precatalyst that reduces cleanly can help.[11]

Q3: How should I approach the purification of the butoxy-substituted biphenyl product?

A3: The butoxy group increases the lipophilicity of the product molecule. This generally makes it well-suited for standard normal-phase silica gel chromatography.

  • Chromatography: A solvent system of hexanes and ethyl acetate is typically a good starting point. The polarity can be adjusted based on the R_f of your product.

  • Crystallization: If the product is a solid, crystallization can be an excellent and scalable purification method. Explore solvent systems like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Byproduct Removal: The main byproducts to separate are the protodeboronated arene and any homocoupled material. The protodeboronated byproduct is less polar than your desired product, while the homocoupled dimer is significantly less polar and will elute much faster from a silica column.

Standard Experimental Protocol

This protocol provides a detailed, step-by-step methodology for a benchmark Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

Reaction Setup and Execution

G cluster_0 Vessel Preparation cluster_1 Reagent Addition & Reaction cluster_2 Workup & Purification a1 Add solids to oven-dried flask: - Aryl Halide - Boronic Acid - K3PO4 - XPhos Pd G3 a2 Seal flask with septum a1->a2 a3 Evacuate and backfill with Inert Gas (3 cycles) a2->a3 b1 Add degassed Dioxane (5 mL) via syringe a3->b1 b2 Add degassed Water (1 mL) via syringe b1->b2 b3 Place in pre-heated oil bath at 100 °C and stir vigorously b2->b3 b4 Monitor reaction by TLC or LC-MS (e.g., every 1-2 hours) b3->b4 c1 Cool to room temperature b4->c1 c2 Dilute with Ethyl Acetate c1->c2 c3 Wash with water, then brine c2->c3 c4 Dry organic layer (Na2SO4), filter, and concentrate c3->c4 c5 Purify by silica gel chromatography c4->c5

Caption: Standard workflow for Suzuki-Miyaura coupling.

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

  • Inerting: Seal the flask with a rubber septum and purge the vessel by evacuating and backfilling with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting aryl halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

References

Technical Support Center: Suzuki Coupling with 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing 5-Butoxy-2-fluorophenylboronic acid in their synthetic routes. The unique electronic properties of this reagent—possessing both a strongly electron-donating butoxy group and an electron-withdrawing fluorine atom—can present specific challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and overcome common side reactions and experimental hurdles.

Section 1: Understanding the Substrate - The Dichotomy of this compound

The reactivity of this compound in Suzuki coupling is governed by the interplay of its substituents. The ortho-fluorine atom is electron-withdrawing, which can influence the acidity of the boronic acid and its transmetalation rate. Conversely, the para-butoxy group is strongly electron-donating, which can affect the electron density of the aromatic ring and its susceptibility to certain side reactions. Understanding this electronic balance is crucial for troubleshooting.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when using this compound in Suzuki coupling reactions.

Q1: I am observing significant amounts of a byproduct that corresponds to the starting boronic acid losing its boronic acid group and being replaced by a hydrogen atom. What is happening and how can I prevent it?

A1: This is a classic case of protodeboronation, a common side reaction in Suzuki couplings. [1][2]

The "Why": Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This side reaction is often competitive with the desired cross-coupling and is influenced by several factors, including the reaction conditions and the electronic nature of the boronic acid. Boronic acids with electron-donating groups, like the butoxy group in your substrate, can be more susceptible to protodeboronation under certain conditions. The reaction can be catalyzed by acid or base.[1][2]

Troubleshooting Strategies:

  • Choice of Base: The base plays a critical role in the Suzuki reaction, activating the boronic acid for transmetalation.[3][4][5] However, strongly basic and aqueous conditions can promote protodeboronation.[2]

    • Recommendation: Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH). Using anhydrous conditions or minimizing the amount of water can also be beneficial. Sometimes, fluoride bases like potassium fluoride (KF) can be effective while minimizing protodeboronation.[4]

  • Reaction Temperature and Time: Prolonged reaction times and high temperatures can increase the likelihood of protodeboronation.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. Once the starting material is consumed, work up the reaction promptly.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can mitigate protodeboronation.[6] These esters are generally more stable under basic conditions and release the boronic acid slowly in situ.[6]

  • Catalyst and Ligand Choice: Highly active catalyst systems can accelerate the desired Suzuki coupling, outcompeting the slower protodeboronation pathway.

    • Recommendation: Employing highly active palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be beneficial.[7][8]

Q2: My main impurity is a symmetrical biaryl, resulting from the coupling of two molecules of this compound. How do I suppress this homocoupling?

A2: Homocoupling of the boronic acid is another prevalent side reaction, often promoted by the presence of oxygen or certain palladium species. [2][9][10]

The "Why": This side reaction can occur through several mechanisms. One common pathway involves the oxidative coupling of two boronic acid molecules, which can be mediated by Pd(II) species and is often accelerated by the presence of oxygen.[9][10][11] The electron-rich nature of the 5-butoxy-2-fluorophenyl ring system may increase its propensity for this oxidative process.

Troubleshooting Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical factor in preventing homocoupling.[9]

    • Protocol: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw method.[12] Assemble the reaction under a positive pressure of an inert gas.

  • Palladium Catalyst Pre-treatment: Some palladium sources, particularly Pd(OAc)₂, can contain residual Pd(II) which may promote homocoupling.

    • Recommendation: Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species can be advantageous.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

    • Recommendation: Optimize the stoichiometry. Start with a smaller excess of the boronic acid and adjust as needed based on reaction monitoring.

Q3: The reaction is sluggish or stalls completely, with low conversion of my starting materials. What factors should I investigate?

A3: Low reactivity in Suzuki coupling can stem from several issues, including catalyst deactivation, poor solubility, or suboptimal reaction parameters.

The "Why": The combination of an electron-donating group and a sterically demanding ortho-substituent (fluorine) can sometimes slow down the catalytic cycle. Catalyst deactivation through the formation of palladium black or inactive palladium complexes can also halt the reaction.

Troubleshooting Strategies:

ParameterPotential IssueRecommended Action
Catalyst System Insufficiently active catalyst for the specific substrate combination.Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Buchwald precatalysts) and phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos).[7][8] For electron-rich aryl bromides, a catalyst system like Pd(OAc)₂ with SPhos can be effective.[13]
Solvent Poor solubility of reactants or catalyst. Inappropriate polarity for the catalytic cycle.Test a range of solvent systems. Common choices include toluene, dioxane, THF, or DMF, often with an aqueous phase for the base.[12][13] For solubility issues, consider using a co-solvent.[14]
Base Base strength is insufficient to promote transmetalation effectively.While strong bases can cause side reactions, a certain level of basicity is required. If using a mild base like K₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.[12]
Temperature Reaction temperature is too low to overcome the activation energy barrier.Gradually increase the reaction temperature while monitoring for the onset of side reactions.

Experimental Protocol: Catalyst and Ligand Screening

  • Setup: In parallel reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vials and purge with argon or nitrogen.[12]

  • Catalyst/Ligand Addition: To each vial, add a different palladium source (1-2 mol%) and ligand (2-4 mol% relative to palladium).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the reactions to the desired temperature and monitor progress by TLC or LC-MS at regular intervals.

  • Analysis: Compare the conversion and product formation across the different catalyst systems to identify the optimal combination.

Section 3: Visualizing the Troubleshooting Process

The following workflow can guide your decision-making process when encountering issues with your Suzuki coupling reaction.

Suzuki_Troubleshooting Start Low Yield or Side Products Check_Impurity Identify Major Impurity (LC-MS, NMR) Start->Check_Impurity Protodeboronation Protodeboronation Product (Ar-H) Check_Impurity->Protodeboronation Ar-H observed Homocoupling Homocoupling Product (Ar-Ar) Check_Impurity->Homocoupling Ar-Ar observed Low_Conversion Low Conversion of Starting Materials Check_Impurity->Low_Conversion Mainly SM Action_Proto Action: 1. Use Milder Base (K₂CO₃) 2. Reduce Water Content 3. Lower Temperature 4. Use Boronic Ester Protodeboronation->Action_Proto Action_Homo Action: 1. Rigorous Degassing 2. Use Pd(0) Source 3. Optimize Stoichiometry Homocoupling->Action_Homo Action_Conversion Action: 1. Screen Catalysts/Ligands 2. Screen Solvents 3. Increase Temperature 4. Try Stronger Base Low_Conversion->Action_Conversion Success Successful Coupling Action_Proto->Success Action_Homo->Success Action_Conversion->Success

Caption: A troubleshooting decision tree for Suzuki coupling reactions.

Section 4: Concluding Remarks

Successfully employing this compound in Suzuki coupling hinges on a careful balance of reaction conditions to favor the desired cross-coupling pathway over competing side reactions like protodeboronation and homocoupling. By systematically evaluating and optimizing parameters such as the base, solvent, and catalyst system, and by ensuring a rigorously inert atmosphere, researchers can overcome these challenges and achieve high yields of the desired biaryl products. This guide serves as a starting point for troubleshooting, and further optimization may be required for specific substrate combinations.

References

Troubleshooting low conversion rates with 5-Butoxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Butoxy-2-fluorophenylboronic acid. As a Senior Application Scientist, I understand that while this reagent is a powerful tool for introducing the valuable 2-fluoro-5-butoxyphenyl moiety, its unique electronic and steric properties can present challenges in achieving high conversion rates in cross-coupling reactions. This guide is structured in a question-and-answer format to directly address the common issues you may encounter, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Failure to achieve conversion in a Suzuki-Miyaura coupling is a multifaceted issue that typically points to problems within the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] For this specific boronic acid, the challenges are often rooted in its stability and the specific conditions required to activate it effectively.

Initial Diagnostic Checklist:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can be inefficient or fail, leading to a stalled reaction.[3][4] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst, forming inactive palladium black.[3][5] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.

  • Reagent Integrity: Boronic acids, particularly those with electron-withdrawing groups like fluorine, can be susceptible to degradation over time.[6][7] Verify the purity of your this compound. Protodeboronation is a common decomposition pathway.[7]

  • Base and Solvent Selection: The choice of base is critical for activating the boronic acid for the transmetalation step.[8][9] The base's effectiveness is often linked to the solvent system. For instance, many inorganic bases like K₃PO₄ or K₂CO₃ have poor solubility in purely organic solvents, and the addition of water is often necessary to facilitate their function.[10]

Q2: I'm observing a significant amount of a byproduct that corresponds to 1-butoxy-4-fluorobenzene. What is this, and how can I prevent it?

A2: This byproduct is the result of protodeboronation , a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5][7] This process consumes your starting material, directly reducing the yield of your desired product. Fluorinated arylboronic acids can be particularly susceptible to this decomposition pathway.[11]

Causality and Mitigation Strategies:

  • Mechanism: Protodeboronation is typically catalyzed by aqueous base or acid. Water acts as the proton source that cleaves the carbon-boron bond.[4][12] The reaction rate is highly dependent on pH and the electronic nature of the aryl group.

  • Solutions:

    • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH to milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Potassium fluoride (KF) can also be effective, particularly if your substrates are base-sensitive.[4][13]

    • Minimize Water: While some water can be beneficial for dissolving the base, excess water provides more opportunities for protodeboronation.[10] Experiment with the solvent ratio (e.g., dioxane:H₂O from 4:1 to 10:1) to find the optimal balance.

    • Anhydrous Conditions: In some cases, switching to completely anhydrous conditions can suppress protodeboronation. This would require using an organic-soluble base like an alkoxide, but care must be taken as this can introduce other side reactions.[4]

    • Use a Boronate Ester: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin) or an MIDA boronate, can protect it from premature decomposition.[6][14][15] These esters are more stable to storage and can release the active boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[14]

Diagram: Competing Reaction Pathways This diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the undesired protodeboronation side reaction.

G cluster_main Desired Suzuki-Miyaura Cycle A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ A->B S1 Ar-B(OH)₂ C Transmetalation with R-Pd(II)-X B->C D R-Ar (Product) C->D S2 Ar-H (Byproduct) S1->S2

Caption: The boronic acid can be activated by a base for productive coupling or decompose via protodeboronation.

Q3: How do I select the optimal catalyst, ligand, and base for coupling with this compound?

A3: The combination of an electron-withdrawing ortho-fluoro group and a bulky para-butoxy group requires careful tuning of the reaction components. There is no single "best" system, and screening is often necessary.

  • Palladium Source:

    • Pd(PPh₃)₄: A reliable choice for many standard couplings, as it's a Pd(0) source that doesn't require in situ reduction.[2]

    • Pd₂(dba)₃ or Pd(OAc)₂: These are common Pd(0) and Pd(II) sources, respectively. They must be paired with a phosphine ligand. Using a Pd(II) source may lead to an induction period as the active Pd(0) is formed.[3]

  • Ligand Selection: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For a sterically demanding substrate, bulky, electron-rich phosphine ligands are often required.

    • Buchwald-type ligands (e.g., SPhos, XPhos): These are often excellent choices for challenging couplings, including those with sterically hindered partners or aryl chlorides.[16][17]

    • N-Heterocyclic Carbenes (NHCs): These can be highly effective for coupling sterically hindered aryl chlorides and offer high catalyst stability.[16][18]

  • Base Selection: The base's role is to form the boronate species, which is more nucleophilic and reactive in the transmetalation step.[9][19][20]

    • K₃PO₄ (Potassium Phosphate): A strong base that is often effective but can promote protodeboronation if not carefully controlled.

    • Cs₂CO₃ (Cesium Carbonate): Often provides higher yields due to the solubility of cesium salts and its ability to accelerate reductive elimination.

    • K₂CO₃ (Potassium Carbonate): A good, milder starting point for optimization.

    • KF (Potassium Fluoride): A very mild base, useful when other bases cause decomposition of starting materials.[13]

Table 1: Recommended Starting Conditions for Screening

ComponentCondition A (Standard)Condition B (For Hindered Substrates)Condition C (Mild)
Aryl Halide 1.0 equiv1.0 equiv1.0 equiv
Boronic Acid 1.2 - 1.5 equiv1.2 - 1.5 equiv1.2 - 1.5 equiv
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)
Ligand SPhos (2-4 mol%)P(t-Bu)₃ (4-8 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)KF (3.0 equiv)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF / H₂O (4:1)
Temperature 80 - 100 °C100 - 110 °C60 - 80 °C
Q4: The reaction starts but seems to stall at partial conversion. What could be the cause?

A4: Reaction stalling is typically indicative of catalyst deactivation or reagent degradation over the course of the reaction.

  • Catalyst Deactivation: The active Pd(0) catalyst can precipitate as palladium black, especially at high temperatures or if the ligand concentration is insufficient to maintain its stability and solubility.[3]

  • Boronic Acid Instability: As discussed in Q2, the boronic acid can degrade via protodeboronation throughout the reaction. This process is accelerated by heat and base, meaning the effective concentration of your nucleophile is decreasing over time.[14][15]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of boronic acid can dehydrate to form a cyclic trimer called a boroxine. While this is often reversible in the presence of water, it can affect stoichiometry and reactivity.[7]

Workflow for Troubleshooting Stalled Reactions:

G cluster_results cluster_actions start Reaction Stalls q1 Analyze crude reaction mixture (LCMS/NMR) start->q1 obs1 Significant Protodeboronation Byproduct (Ar-H) q1->obs1 Yes obs2 Palladium Black Precipitate q1->obs2 Yes obs3 Unreacted Starting Materials (No Obvious Decomposition) q1->obs3 Yes act1 1. Use milder base (e.g., K₂CO₃, KF) 2. Reduce water content 3. Use a boronate ester (MIDA/Pinacol) obs1->act1 act2 1. Increase ligand:Pd ratio 2. Switch to a more robust ligand (e.g., SPhos) 3. Lower reaction temperature obs2->act2 act3 1. Increase catalyst loading 2. Increase temperature 3. Screen different solvents/bases obs3->act3

Caption: A logical workflow for diagnosing and solving stalled Suzuki-Miyaura reactions.

General Protocol and Best Practices

Handling and Storage of this compound

To ensure the integrity and reactivity of your boronic acid, follow these guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (Argon or Nitrogen) and protected from light. Long-term storage in a freezer is recommended.

  • Handling: Minimize exposure to air and moisture. Weigh out the required amount quickly and reseal the container promptly. For highest reproducibility, consider handling it in a glovebox.[7][21]

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.[4]

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5-10 minutes by evacuating and backfilling three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

By systematically addressing these common issues and understanding the chemical principles at play, you can significantly improve the success rate of your coupling reactions with this compound.

References

Technical Support Center: Impact of Steric Hindrance in Reactions with 5-Butoxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 5-Butoxy-2-fluorophenylboronic acid, with a specific focus on mitigating the challenges posed by steric hindrance in cross-coupling reactions.

The Challenge: Understanding Steric Hindrance in this compound

This compound is a valuable reagent in organic synthesis, particularly for introducing a substituted phenyl moiety into complex molecules.[1] However, its structure presents a distinct challenge: steric hindrance. The bulky butoxy group and the fluorine atom in the ortho positions to the boronic acid create a crowded environment around the reactive center. This steric congestion can significantly impede the approach of coupling partners and catalysts, leading to sluggish or failed reactions.[2][3]

Key Structural Features and Their Implications:
  • Ortho-Fluoro Substituent: The fluorine atom at the C2 position increases the Lewis acidity of the boron center, which can be beneficial for reactivity.[4] However, its presence also contributes to the steric bulk around the boronic acid.

  • Ortho-Butoxy Group: The butoxy group at the C5 position, while not directly adjacent to the boronic acid, influences the overall steric environment of the molecule. Its size can restrict the rotational freedom of the phenyl ring, further complicating the approach of reactants.

These steric factors are particularly impactful in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[5][6] The efficiency of the key transmetalation step in the catalytic cycle is highly sensitive to the steric bulk of the coupling partners.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during reactions with this compound in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?

A1: Low yields are a frequent issue when dealing with sterically hindered boronic acids. The primary culprits are often an inefficient catalyst system, suboptimal reaction conditions, or degradation of the boronic acid.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective for this substrate.[7]

    • Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos are designed to promote the coupling of sterically demanding substrates.[8] These ligands create a more open coordination sphere around the palladium center, facilitating the approach of the hindered boronic acid.

    • Consider Pre-catalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3) are often more effective than generating the active catalyst in situ, as they are more stable and provide a higher concentration of the active Pd(0) species.[7]

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome.

    • Weaker Bases May Be Ineffective: Common bases like Na₂CO₃ might not be strong enough to facilitate the transmetalation step with a hindered boronic acid.

    • Stronger, Non-Nucleophilic Bases: Consider using stronger bases like K₃PO₄ or Cs₂CO₃.[7][9] These bases can promote the formation of the more reactive boronate species without causing significant side reactions.

  • Solvent and Temperature Optimization:

    • Aprotic Polar Solvents: Solvents like dioxane, THF, or toluene, often in combination with water, are standard for Suzuki couplings.[7][10] For particularly challenging couplings, consider higher-boiling solvents like diglyme to allow for higher reaction temperatures.

    • Elevated Temperatures: Increasing the reaction temperature (e.g., 80–110 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[7] However, be mindful of potential boronic acid decomposition at very high temperatures.

  • Minimizing Protodeboronation: Ortho-fluorinated boronic acids are susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved.[4][10]

    • Use Anhydrous Conditions: Meticulously dry all reagents and solvents, and run the reaction under an inert atmosphere (argon or nitrogen).[7]

    • Consider Boronic Acid Surrogates: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a MIDA boronate.[11][12][13] These can be more resistant to premature decomposition.[11][12][13]

Q2: I am observing significant formation of homocoupling byproducts of my boronic acid. How can I suppress this side reaction?

A2: Homocoupling is often a sign of oxidative processes competing with the desired cross-coupling. This can be exacerbated by the presence of oxygen or inefficient catalytic turnover.

Troubleshooting Steps:

  • Thorough Degassing: Ensure that all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by the freeze-pump-thaw method.

  • Maintain an Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere throughout the reaction setup and duration is crucial to prevent oxygen from entering the system.[7]

  • Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loadings can sometimes promote side reactions. Conversely, too little catalyst can lead to slow reaction rates, allowing more time for decomposition and homocoupling. A typical catalyst loading is between 0.5-5 mol%.

  • Use of Additives: In some cases, the addition of a small amount of a reducing agent, such as a phosphine ligand in slight excess, can help to maintain the palladium in its active Pd(0) state.

Q3: The purification of my product is complicated by the presence of residual boron-containing impurities. What are the best practices for workup and purification?

A3: Boronic acid-related impurities can be persistent. A tailored workup procedure is often necessary.

Troubleshooting Steps:

  • Aqueous Wash with a Mild Base: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) can help to remove unreacted boronic acid and its byproducts by converting them into their more water-soluble boronate salts.

  • Extraction with Diols: Boronic acids can form cyclic esters with diols. Washing the organic layer with a solution containing a diol, such as pinacol or diethanolamine, can facilitate the removal of boron-containing impurities into the aqueous phase.

  • Specific Adsorbents: For particularly stubborn impurities, consider using a scavenger resin or a specific adsorbent designed to bind boronic acids during column chromatography.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[7]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)[7]

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)[7]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.[7]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[7]

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst. Then, add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Establish Inert Atmosphere (Ar/N2) prep1->prep2 prep3 Add Catalyst and Solvent prep2->prep3 react1 Heat and Stir (e.g., 80-110 °C) prep3->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Cool and Quench react2->workup1 workup2 Solvent Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify end end purify->end Isolated Product

Caption: General workflow for Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to accelerate the reaction?

A: Yes, microwave heating can be very effective in overcoming the activation energy of sterically hindered couplings and can significantly reduce reaction times.[14] However, careful temperature monitoring is crucial to avoid decomposition of the boronic acid.

Q: Are there alternative coupling reactions to consider if the Suzuki-Miyaura coupling fails?

A: If the Suzuki-Miyaura reaction proves intractable, you might consider other cross-coupling methods. The Stille coupling (using organotin reagents) can sometimes be more effective for highly hindered substrates, though the toxicity of tin reagents is a significant drawback.

Q: How does the purity of the this compound affect the reaction?

A: The purity is critical. Impurities, such as the corresponding boroxine (a cyclic trimer anhydride), can affect the stoichiometry of the reaction and introduce unwanted side products.[4] It is advisable to use high-purity boronic acid or to purify it before use if its quality is questionable.

Q: What is the role of water in the solvent mixture?

A: In many Suzuki-Miyaura reactions, a small amount of water can be beneficial. It can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, for substrates prone to protodeboronation, anhydrous conditions might be preferable.

Quantitative Data Summary

ParameterRecommendation for Sterically Hindered CouplingsRationale
Boronic Acid 1.2–1.5 equivalentsTo drive the reaction to completion, especially if some degradation occurs.
Base K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)Stronger bases are often required for hindered substrates.[7]
Catalyst Loading 0.5–2 mol%To ensure efficient catalysis without promoting side reactions.
Temperature 80–110 °CTo overcome the steric barrier to reaction.[7]

References

Technical Support Center: Purification of Products from 5-Butoxy-2-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for purifying reaction products derived from 5-Butoxy-2-fluorophenylboronic acid. Our focus is on addressing the specific challenges presented by the unique structural features of this reagent—namely the lipophilic butoxy group and the polar, electron-withdrawing fluorine atom—which influence the polarity, solubility, and potential side-reactions of your target molecules.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues encountered during the purification of biaryl products, commonly synthesized via Suzuki-Miyaura cross-coupling reactions.

Initial Work-up & Crude Product Issues

Question 1: After my aqueous work-up, I see significant emulsion or my product seems to be partially soluble in the aqueous layer. What's happening?

Answer: This is a common issue when the product has intermediate polarity. The combination of the nonpolar butoxy chain and the polar fluoro- and boronic acid functionalities (or the resulting biaryl structure) can give the molecule surfactant-like properties.

  • Causality: The butoxy group enhances solubility in organic solvents, while the fluorine atom and any other polar groups on your coupling partner increase polarity, leading to partial water solubility or the stabilization of emulsions.

  • Troubleshooting Steps:

    • Brine Wash: After the initial aqueous extraction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing the organic product into the organic layer and helping to break up emulsions (the "salting-out" effect).

    • Solvent Change: If using ethyl acetate, try switching to a less water-miscible solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) for the extraction.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite or diatomaceous earth. This can often help break the emulsion.

Question 2: My crude NMR shows unreacted starting materials (aryl halide and boronic acid) that are very close to my product spot on TLC. How can I separate them?

Answer: Co-elution of starting materials and the desired biaryl product is a frequent challenge, especially if the reaction has not gone to completion.[1] The polarity of your product is often intermediate between the two starting materials, leading to poor separation.

  • Causality: The structural similarity between the product and starting materials results in similar affinities for the stationary phase in chromatography.[1]

  • Recommended Solutions:

    • Drive the Reaction: The best solution is often to push the reaction to full conversion. Try adding a fresh portion of catalyst and ligand or increasing the reaction time.

    • Chromatography Optimization:

      • Use a Shallow Gradient: Instead of isocratic elution, use a slow, shallow solvent gradient during column chromatography. This can resolve closely-eluting spots.

      • Change Solvent System: If a standard Hexane/Ethyl Acetate system fails, try a different system that offers alternative selectivity. Toluene/Acetone or DCM/Methanol are common alternatives.[1]

      • Consider Reverse-Phase: If your product is sufficiently polar and stable to aqueous conditions, reverse-phase (C18) chromatography can be effective, as the elution order may be different from normal-phase silica.

Chromatography & Recrystallization Challenges

Question 3: I'm seeing a new, more polar spot appear on my TLC plate during column chromatography, and my yield is low. What is this impurity?

Answer: You are likely observing decomposition of your boronic acid-containing compounds on the acidic surface of the silica gel. This can be either protodeborylation (loss of the boron group) or hydrolysis of a boronate ester back to the more polar boronic acid.[2][3][4]

  • Causality: Silica gel is acidic and has surface hydroxyl groups that can catalyze the cleavage of the carbon-boron bond, particularly in electron-rich or sterically hindered systems.

  • Troubleshooting Workflow:

G start Low yield & polar impurity observed during silica chromatography q1 Are you purifying a boronic acid or boronate ester? start->q1 ba Boronic Acid: Likely protodeborylation or streaking q1->ba Boronic Acid be Boronate Ester: Likely hydrolysis to boronic acid q1->be Boronate Ester sol1 Solution A: Deactivate Silica Gel (Add 0.5-1% Et3N to eluent) ba->sol1 sol2 Solution B: Use Alternative Stationary Phase (Neutral Alumina) ba->sol2 be->sol1 sol3 Solution C: Avoid aqueous workup if possible be->sol3

Caption: Decision tree for troubleshooting decomposition on silica gel.

  • Detailed Protocols:

    • Deactivating Silica: Prepare your eluent mixture (e.g., 9:1 Hexane:EtOAc) and add triethylamine (Et₃N) to a final concentration of 0.5-1% by volume. Use this mixture to pack and run your column. This neutralizes the acidic sites on the silica.[1]

    • Switching to Alumina: Use neutral or basic alumina as your stationary phase, which is less likely to cause decomposition of acid-sensitive compounds.[5]

Question 4: I'm struggling to recrystallize my final biaryl product. It either oils out or crashes out as a fine powder.

Answer: Finding the right solvent system for recrystallization requires a systematic approach. The butoxy group will increase solubility in nonpolar solvents, while the fluoro-substituent and the aromatic system contribute to its solid-state packing.

  • Causality: "Oiling out" occurs when the product is too soluble in the hot solvent and its melting point is below the boiling point of the solvent. A fine powder suggests the solution was cooled too quickly, preventing the formation of large, pure crystals.

  • Systematic Solvent Screening Protocol:

    • Place ~20 mg of your crude product into several small test tubes.

    • Add 0.5 mL of a single solvent (see table below) to each tube.

    • Observe solubility at room temperature. A good single solvent will show poor solubility at room temperature but complete dissolution upon heating.

    • If no single solvent works, use a binary system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, e.g., DCM or EtOAc) at room temperature. Then, slowly add a "poor" solvent (an anti-solvent, e.g., Hexane or Pentane) until the solution becomes cloudy. Gently warm until clear, then allow to cool slowly.

Solvent ClassExamplesPolarityNotes
Nonpolar Hexane, Heptane, CyclohexaneLowGood as anti-solvents. May dissolve the butoxy-containing product slightly.
Ethers Diethyl Ether, MTBELowGood for dissolving products of intermediate polarity.
Esters Ethyl AcetateMediumA versatile solvent for many biaryl compounds.
Chlorinated Dichloromethane (DCM)MediumOften a good "soluble" solvent in a binary system. Low boiling point.
Aromatic TolueneMediumHigher boiling point, can be good for stubborn solids.
Alcohols Methanol, Ethanol, IsopropanolHighGood for dissolving polar impurities. Can be used as the polar component in a binary system.[6]
Final Product Purity & Catalyst Removal

Question 5: My final product looks clean by NMR, but ICP-MS analysis shows high levels of residual palladium. How do I remove it?

Answer: Residual palladium is a major concern, especially in drug development, as levels must be in the low ppm range. Soluble palladium species can be carried through standard work-ups and chromatography.[7] Filtration through Celite is only effective for heterogeneous or precipitated palladium.[8][9]

  • Causality: During the catalytic cycle, soluble Pd(0) and Pd(II) species are generated. These can form stable complexes with phosphine ligands or even the product itself, preventing precipitation and making them difficult to remove.

  • Recommended Methods for Palladium Removal:

MethodPrincipleProsCons
Activated Carbon Adsorption of palladium onto the high surface area of the carbon.[7]Inexpensive, readily available.Can adsorb the desired product, leading to yield loss.[7]
Thiol Scavenger Resin Covalent binding of palladium to thiol groups functionalized on a solid support.High selectivity for palladium, easy removal.More expensive than carbon.
Specialized Filters Filtration through media designed to capture metal complexes.[10]Simple to use, scalable.Can be costly.
  • Protocol 2: Palladium Removal Using a Thiol-Based Scavenger Resin

    • Dissolve Product: Dissolve the palladium-contaminated product in a suitable solvent (e.g., Toluene, DCM, or EtOAc) to make a ~0.1 M solution.

    • Add Scavenger: Add the thiol-functionalized silica or polystyrene resin (typically 5-10 weight equivalents relative to the estimated amount of palladium).

    • Stir: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2 to 18 hours. Reaction progress can be monitored by taking small aliquots and analyzing for palladium content.[7]

    • Filter: Filter the mixture to remove the resin. Wash the resin with fresh solvent to recover any adsorbed product.

    • Concentrate: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect from a Suzuki coupling with this compound?

A: Besides unreacted starting materials, you should be aware of three main byproducts:

  • Homocoupling of the Boronic Acid: Two molecules of this compound can couple to form a symmetrical biaryl. This is often caused by the presence of oxygen in the reaction mixture.[4]

  • Protodeborylation: The boronic acid can react with trace water or protons to replace the -B(OH)₂ group with a hydrogen atom, forming 1-butoxy-4-fluorobenzene. This is a common side reaction for many boronic acids.[4]

  • Ligand-Related Impurities: If you are using phosphine ligands (e.g., triphenylphosphine), you will likely have the corresponding phosphine oxide in your crude mixture, which is typically a polar, crystalline solid.

Q2: How do the butoxy and fluoro substituents on the boronic acid affect my purification strategy?

A: These two groups have opposing effects on the molecule's properties:

  • Butoxy Group: This C4 alkyl chain significantly increases the lipophilicity (greasiness) of the molecule. This means your product will be more soluble in nonpolar solvents like hexanes and less polar on a silica gel column compared to an unsubstituted analogue.

  • Fluoro Group: The fluorine atom is highly electronegative, adding a polar C-F bond. This increases the molecule's overall polarity. For chromatography, this can be advantageous. The unique properties of fluorine can sometimes be exploited in "fluorous" chromatography techniques, where a highly fluorinated stationary phase is used to separate fluorinated molecules from non-fluorinated ones.[11][12]

The combination of these two groups results in a product of intermediate polarity, which requires careful selection of chromatographic solvent systems for effective separation.

Q3: When should I choose column chromatography versus recrystallization for my final purification?

A: The choice depends on your specific needs and the nature of your product.

  • Choose Column Chromatography when:

    • Your product is an oil or low-melting solid.

    • You need to separate multiple components with different polarities.

    • You are working on a smaller scale (< 5 g).

  • Choose Recrystallization when:

    • Your product is a stable, crystalline solid.

    • You need very high purity (>99.5%), as it is excellent for removing small amounts of impurities.

    • You are working on a larger scale, as it is often more economical and scalable than chromatography.

Often, the best approach is a combination of both: an initial chromatographic purification to remove the bulk of impurities, followed by a final recrystallization to achieve high purity.[6][13]

Q4: Can I use reverse-phase HPLC for purification, and what are the potential pitfalls?

A: Yes, reverse-phase HPLC (typically with a C18 column and a water/acetonitrile or water/methanol mobile phase) can be used, particularly for more polar products. However, there is a significant pitfall when dealing with boronic acids or their esters: hydrolysis . The aqueous mobile phase can cause boronate esters to hydrolyze back to the boronic acid on the column, leading to broad or multiple peaks and poor separation.[14][15] Free boronic acids are also often poorly retained on C18 columns.[14] If you must use reverse-phase, it is generally more successful for the final biaryl product after the boron moiety is no longer present.

General Purification Workflow

Caption: A typical workflow for purifying products from Suzuki-Miyaura reactions.

References

Technical Support Center: Catalyst Deactivation in 5-Butoxy-2-fluorophenylboronic Acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to troubleshooting catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving 5-Butoxy-2-fluorophenylboronic acid. This resource provides in-depth, experience-driven guidance to help you navigate the complexities of this specific transformation, ensuring the integrity and success of your synthetic endeavors.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the use of electronically modified substrates like this compound can introduce specific challenges, primarily related to catalyst stability and deactivation. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide rapid answers to common problems and guide you through a logical troubleshooting process.

Q1: My Suzuki coupling with this compound is stalling or showing low conversion. What are the likely causes related to the catalyst?

A1: Low conversion is a frequent issue and can often be traced back to the deactivation of the palladium catalyst. Several factors, often interconnected, can contribute to this:

  • Protodeboronation of the Boronic Acid: this compound, particularly with its ortho-fluoro substituent, can be susceptible to protodeboronation. This is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your nucleophile.[1][2][3][4] This process can be exacerbated by prolonged reaction times at elevated temperatures and the presence of excess water or strong bases.[2]

  • Oxidative Degradation of Phosphine Ligands: Many Suzuki couplings rely on phosphine ligands to stabilize the palladium center. These ligands are prone to oxidation, especially if the reaction is not conducted under a strictly inert atmosphere.[3][5][6] Ligand oxidation can lead to the formation of less effective or inactive palladium species.

  • Formation of Palladium Black: The appearance of a black precipitate, known as palladium black, is a visual indicator of catalyst agglomeration and deactivation.[7][8] This reduces the catalytically active surface area and halts the reaction.

  • Inappropriate Ligand Choice: The electronic and steric properties of the ligand are critical. For an electron-rich boronic acid like this compound, a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) is often necessary to promote the catalytic cycle and prevent side reactions.[2][9][10]

Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent its formation?

A2: The black precipitate is almost certainly palladium black, which is comprised of agglomerated palladium nanoparticles.[8][11] Its formation signifies that the palladium catalyst is no longer effectively stabilized by the ligands and is falling out of the catalytic cycle.

Troubleshooting & Prevention:

  • Ensure a Scrupulously Inert Atmosphere: Oxygen is a primary culprit in the degradation of both the palladium(0) active species and the phosphine ligands.[3] Thoroughly degas your solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[7][12]

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Conversely, an excessive amount can sometimes inhibit the reaction. A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio.

  • Select a More Robust Ligand: If palladium black formation is persistent, consider switching to a more sterically demanding and electron-rich ligand. Bidentate ligands like Xantphos or DPEphos can offer greater stability to the palladium center compared to some monodentate ligands.[7]

  • Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[2] If possible, screen lower temperatures to find a balance between an acceptable reaction rate and catalyst stability.

Q3: How does the choice of base impact catalyst stability in this specific Suzuki reaction?

A3: The base plays a multifaceted role in the Suzuki-Miyaura coupling, and its choice is critical.[13] It is required to activate the boronic acid for transmetalation.[14] However, an inappropriate base can promote catalyst deactivation and side reactions.

Considerations for Base Selection:

BaseTypical SubstratesCommon YieldsKey Considerations
K₃PO₄ Aryl bromides, aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base often effective for challenging couplings, including those with nitrogen-rich heterocycles.[15]
Cs₂CO₃ Aryl bromides, aryl triflatesHighOften highly effective, sometimes attributed to the "caesium effect," enhancing solubility and reactivity.[15]
K₂CO₃ General aryl bromides and iodidesGood to ExcellentA common and cost-effective choice, but its strength may be insufficient for less reactive substrates.
KF Aryl bromidesModerate to highFluoride ions are thought to have a unique role in activating the boronic acid.[15]

For this compound, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point. Very strong bases like hydroxides can sometimes accelerate protodeboronation.[15]

Q4: Could impurities in my this compound be deactivating the catalyst?

A4: Absolutely. The purity of all reagents is paramount for a successful Suzuki coupling.

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines) upon storage. While often still reactive, the exact concentration of the active monomeric boronic acid can be uncertain. More problematic are impurities from the synthesis of the boronic acid.

  • Trace Metal Impurities: It has been shown that even parts-per-billion levels of palladium impurities in reagents can catalyze Suzuki reactions, highlighting the sensitivity of the system.[8] Conversely, other metal impurities could potentially interfere with the catalytic cycle.

  • Protic Impurities: The presence of excess water can drive protodeboronation.[1] While many Suzuki protocols use aqueous solvent mixtures, the amount of water should be controlled.

Preventative Measures:

  • Use high-purity, fresh this compound.

  • If the purity is suspect, consider purification by recrystallization or conversion to a more stable derivative like a pinacol or MIDA ester for storage and use.[2][12]

  • Ensure all solvents and other reagents are of appropriate purity and are properly dried and degassed.[3]

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways leading to catalyst deactivation in Suzuki-Miyaura cross-coupling reactions.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Desired_Product Desired Cross-Coupling Product Active_Catalyst->Desired_Product Productive Coupling Pd_Black Palladium Black (Agglomeration) Active_Catalyst->Pd_Black Ligand Loss/ Aggregation Oxidized_Ligand Oxidized Phosphine Ligand (L=O) Active_Catalyst->Oxidized_Ligand Oxygen Exposure Desired_Product->Active_Catalyst Regeneration Deactivated_Catalyst Deactivated Species Oxidized_Ligand->Pd_Black Leads to Protodeboronation Protodeboronation Byproduct Boronic_Acid This compound Boronic_Acid->Protodeboronation Excess H₂O/ Strong Base

Caption: Major catalyst deactivation pathways in Suzuki reactions.

Experimental Protocols

General Protocol for a Robust Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for your specific aryl halide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[12]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[12]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[12] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2][12][16][17][18][19]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3][12]

  • Purification: Purify the crude product by flash column chromatography.[3][12]

Workflow for Troubleshooting a Failing Reaction

G Start Low Yield/Stalled Reaction Check_Reagents Verify Reagent Purity & Integrity (Boronic Acid, Halide, Solvent, Base) Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere (Degassing, Purging) Check_Reagents->Check_Atmosphere If reagents are pure Screen_Ligands Screen Alternative Ligands (e.g., Buchwald, NHC) Check_Atmosphere->Screen_Ligands If atmosphere is inert Screen_Bases Screen Different Bases (K₃PO₄, Cs₂CO₃, KF) Screen_Ligands->Screen_Bases If still low yield Screen_Temp Optimize Reaction Temperature Screen_Bases->Screen_Temp If still low yield Analysis Analyze by LC-MS/GC-MS for Side Products Screen_Temp->Analysis Success Optimized Reaction Analysis->Success Identify & mitigate side reactions

Caption: A systematic workflow for troubleshooting Suzuki reactions.

References

Technical Support Center: Improving Selectivity in Cross-Coupling Reactions with 5-Butoxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Butoxy-2-fluorophenylboronic acid in cross-coupling reactions. This resource is designed to provide in-depth, actionable insights to help you overcome common challenges and enhance the selectivity and efficiency of your reactions. By understanding the underlying mechanistic principles, you can troubleshoot effectively and optimize your synthetic strategies.

The Unique Reactivity of this compound

This compound is a valuable building block, but its substitution pattern presents a unique set of challenges and opportunities in cross-coupling reactions. The interplay between the ortho-fluoro and para-butoxy substituents significantly influences the electronic and steric properties of the boronic acid.

The ortho-fluoro substituent is strongly electron-withdrawing, which increases the acidity of the boronic acid.[1][2] This heightened acidity can be a double-edged sword. While it can facilitate the crucial transmetalation step in the catalytic cycle, it also renders the C-B bond more susceptible to an undesirable side reaction known as proto-deboronation.[3][4] The para-butoxy group, being electron-donating, can modulate the overall electron density of the aromatic ring, influencing the rates of both productive coupling and side reactions.

Understanding this electronic tug-of-war is paramount to achieving high selectivity and yield. This guide will walk you through common issues and provide robust solutions grounded in mechanistic principles.

Troubleshooting Guide

This section is structured to help you quickly identify and resolve specific issues you may encounter during your experiments.

Problem Probable Cause(s) Detailed Solution & Scientific Rationale
Low Yield of Desired Product with Significant Starting Material Remaining 1. Inefficient Catalyst Activation/Turnover: The active Pd(0) species may not be forming efficiently or is being deactivated. 2. Suboptimal Ligand Choice: The ligand may not be suitable for stabilizing the palladium center or facilitating the key steps of the catalytic cycle.[5] 3. Incorrect Base Selection: The base may be too weak to effectively promote transmetalation.[6]Solution: 1. Switch to a Pre-catalyst: Employ a modern palladium pre-catalyst that can rapidly generate the active Pd(0) species.[7] 2. Ligand Screening: For this substrate, bulky, electron-rich phosphine ligands are often effective.[8][9] Consider ligands like SPhos or XPhos. 3. Base Optimization: Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species.[6]
Proto-deboronation as the Major Side Product 1. Presence of Protic Sources (e.g., Water): The acidic nature of the boronic acid, enhanced by the ortho-fluoro group, makes it prone to protonolysis.[3][10] 2. Elevated Reaction Temperatures: Higher temperatures can accelerate the rate of proto-deboronation.[5] 3. Prolonged Reaction Times: Extended reaction times increase the exposure of the boronic acid to conditions that favor decomposition.Solution: 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable and can "slow-release" the boronic acid.[11][12] 2. Lower Reaction Temperature: If using a highly active catalyst system, it may be possible to run the reaction at a lower temperature, thus minimizing this side reaction.[13] 3. Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
Formation of Homo-coupled Byproducts (Biaryl of the Coupling Partner) 1. Reductive Elimination from a Di-aryl Palladium Complex: This can occur if the transmetalation is slow relative to a second oxidative addition. 2. Oxidative Homo-coupling: The boronic acid can couple with itself in the presence of an oxidant.Solution: 1. Ligand Choice: Use ligands that promote rapid transmetalation and reductive elimination of the desired product. 2. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative side reactions.[5]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Potential Pitfalls

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)L2-X) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar-Pd(II)L2-Ar') Oxidative_Addition->Transmetalation Ar'-B(OH)2 / Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Proto_Deboronation Proto-deboronation (Ar'-H) Homo_Coupling Homo-coupling (Ar'-Ar') Boronic_Acid 5-Butoxy-2-fluorophenyl boronic acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation Boronic_Acid->Proto_Deboronation H+ source Boronic_Acid->Homo_Coupling Oxidant

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

Frequently Asked Questions (FAQs)

Q1: How do the fluoro and butoxy groups specifically influence the reactivity of this compound?

A: The ortho-fluoro group has a strong inductive electron-withdrawing effect, which increases the Lewis acidity of the boron center.[1] This can accelerate the transmetalation step, which is often the rate-limiting step of the catalytic cycle.[14] However, this increased acidity also makes the boronic acid more susceptible to proto-deboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source.[3][11] The para-butoxy group is electron-donating through resonance, which can partially counteract the electron-withdrawing effect of the fluorine, but its primary influence is on the overall electron density of the aromatic ring.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this boronic acid?

A: A robust starting point would be to use a modern palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[5][7] For the base, potassium phosphate (K₃PO₄) is often a good choice.[15] A common solvent system is a mixture of an organic solvent like dioxane or THF with water.[15] However, given the propensity for proto-deboronation, minimizing the amount of water or using an anhydrous solvent system should be considered.[12]

Recommended Starting Protocol
Parameter Recommendation
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable ligand, or a pre-catalyst (1-2 mol%)
Ligand SPhos or XPhos (2-4 mol%)
Base K₃PO₄ (2-3 equivalents)
Solvent Dioxane/H₂O (e.g., 4:1 v/v) or an anhydrous solvent like 2-MeTHF
Temperature 80-100 °C (optimization may be required)
Atmosphere Inert (Argon or Nitrogen)

Q3: How can I definitively determine if proto-deboronation is the cause of my low yield?

A: The most direct way is to analyze your crude reaction mixture by LC-MS or GC-MS. The proto-deboronated byproduct, 4-butoxy-1-fluorobenzene, will have a distinct mass that you can look for. You can also run a control experiment where you subject the this compound to the reaction conditions (base, solvent, temperature) without the palladium catalyst and coupling partner. If you observe the formation of 4-butoxy-1-fluorobenzene, it confirms that the boronic acid is unstable under those conditions.

Q4: Can the choice of boronic acid derivative (e.g., pinacol ester vs. free acid) impact selectivity?

A: Absolutely. Boronic esters, such as pinacol esters, are generally more stable towards proto-deboronation than the corresponding free boronic acids.[11] They act as a "slow-release" source of the boronic acid under the reaction conditions. This can be particularly advantageous when working with sensitive substrates like this compound, as it maintains a low concentration of the active boronic acid at any given time, thereby minimizing decomposition pathways. Organotrifluoroborates are another class of stable derivatives that can be used in a similar slow-release strategy.[16]

Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting cross-coupling reactions.

By applying these principles and methodologies, you will be better equipped to navigate the complexities of cross-coupling reactions with this compound, leading to more successful and reproducible outcomes in your research and development endeavors.

References

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Analysis of 5-Butoxy-2-fluorophenylboronic acid: A Comparative Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

5-Butoxy-2-fluorophenylboronic acid (CAS 849062-31-3) has emerged as a vital building block in medicinal and materials chemistry.[1] Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures, which is fundamental in the synthesis of active pharmaceutical ingredients (APIs) and other high-value materials.[1]

The purity of this intermediate is not a trivial matter; it is a critical determinant of success in subsequent synthetic steps. Impurities can lead to catalyst poisoning, formation of unwanted side-products, and significantly reduced reaction yields, necessitating costly and time-consuming downstream purification. Common process-related impurities may include residual starting materials, isomers, or products of deboronation. Furthermore, boronic acids have a propensity to form cyclic (trimeric) anhydrides, known as boroxines, upon dehydration. Therefore, a robust, selective, and reliable analytical method is paramount for quality control.

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, grounding our discussion in established chromatographic principles and regulatory expectations for analytical method validation.[2][3]

Foundational Strategy: Reversed-Phase Chromatography

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of pharmaceutical intermediates.[4][5] For a molecule like this compound, which possesses significant nonpolar character due to its butoxy group and phenyl ring, reversed-phase chromatography is the logical choice.[6] In RP-HPLC, the analyte partitions between a nonpolar stationary phase (e.g., alkyl-bonded silica) and a polar mobile phase.

A key challenge in analyzing boronic acids is managing the acidic nature of the boronyl group (-B(OH)₂). The pKa of phenylboronic acid is approximately 8.8, and while substituents will alter this value, it remains a weak acid. To ensure consistent retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of this group. This is typically achieved by acidifying the mobile phase, a principle we will apply in our primary method.

Method 1: The Workhorse – C18 Column with an Acidified Mobile Phase

This first method represents a robust, conventional approach that serves as a reliable starting point for most small-molecule purity analyses.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC. Its dense C18 alkyl chains provide strong hydrophobic interactions, ensuring adequate retention for our moderately nonpolar analyte. We've selected a column with dimensions of 150 mm x 4.6 mm and 3.5 µm particle size, offering a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to separate compounds with a range of polarities. Acetonitrile is chosen for its low viscosity and UV transparency. Crucially, 0.1% formic acid is added to both mobile phase components. This lowers the pH to approximately 2.7, fully protonating the boronic acid functional group. This suppression of ionization minimizes secondary interactions with residual silanols on the silica backbone of the stationary phase, leading to improved peak shape (reduced tailing).

  • Detection: The phenylboronic acid moiety contains a chromophore, making UV detection suitable.[6] An analysis of the UV spectrum for this compound indicates a strong absorbance maximum around 225 nm, which is selected to ensure high sensitivity for both the main component and potential impurities.

Experimental Protocol: Method 1
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a stock solution of ~1 mg/mL.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Instrumentation & Conditions:

    • System: Standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 225 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      18.0 95
      18.1 30

      | 22.0 | 30 |

Workflow Diagram: General HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Report calculate->report G cluster_method1 Method 1: C18 Column cluster_method2 Method 2: Phenyl-Hexyl Column start Purity Analysis Required m1_selectivity Primary Selectivity: Hydrophobicity start->m1_selectivity m2_selectivity Alternative Selectivity: Hydrophobicity + π-π Interactions start->m2_selectivity m1_result Result: Suboptimal Resolution for Aromatic Impurity B (Rs=1.4) m1_selectivity->m1_result conclusion Conclusion: Method 2 is superior for resolving critical aromatic impurities. m1_result->conclusion m2_result Result: Excellent Resolution for Aromatic Impurity B (Rs=4.8) m2_selectivity->m2_result m2_result->conclusion

References

A Senior Application Scientist's Guide to TLC Visualization of Boronic Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the ability to rapidly monitor reactions involving boronic acids is crucial. Thin-Layer Chromatography (TLC) remains an indispensable tool for this purpose due to its simplicity and speed. However, the visualization of boronic acids and their derivatives on a TLC plate can be challenging as they often lack a strong UV chromophore and do not react with common visualization agents in a distinctive manner. This guide provides an in-depth comparison of various TLC visualization techniques for boronic acids, offering field-proven insights and detailed protocols to enable robust and reliable reaction monitoring.

The Challenge in Visualizing Boronic Acids

Boronic acids (R-B(OH)₂) and their corresponding esters (e.g., pinacol esters) are Lewis acids that are relatively stable and possess low polarity. Their visualization on silica gel TLC plates is often not straightforward. While UV shadowing can be used for aromatic boronic acids, it is ineffective for their aliphatic counterparts and can be unreliable for monitoring reaction progress where multiple UV-active species are present. Therefore, chemical staining reagents are essential for the unambiguous detection of these compounds.

This guide will compare both general-purpose oxidative stains and highly selective stains that interact specifically with the boronic acid moiety. Understanding the underlying chemistry of each staining method is key to selecting the most appropriate technique for a given application.

General Purpose Oxidative Stains

These stains react with a wide range of organic compounds and are useful for visualizing multiple components of a reaction mixture. However, their lack of specificity for boronic acids means that careful interpretation of the TLC plate is required.

Potassium Permanganate (KMnO₄) Stain

Mechanism of Action: The permanganate ion (MnO₄⁻) is a strong oxidizing agent. It reacts with compounds that can be oxidized, such as alcohols, alkenes, and aldehydes. In this reaction, the purple MnO₄⁻ is reduced to brown manganese dioxide (MnO₂), resulting in a yellow-brown spot on a purple or pink background.[1][2] Boronic acids themselves are not readily oxidized by permanganate, but they are often used in reactions with other functional groups that are susceptible to oxidation.

Typical Observations: Compounds that are easily oxidized will appear as yellow to brown spots against a pink or purple background.[2] The background color will fade over time.

Best Suited For:

  • General reaction monitoring where other components (starting materials, products) contain oxidizable functional groups.

  • Situations where a universal stain is needed to visualize all components on the plate.

Limitations:

  • Not specific for boronic acids.

  • Sensitivity can vary depending on the nature of the compound.

  • The stain itself is not very stable and the background color can fade quickly.[3]

Experimental Protocol: Potassium Permanganate Stain [4][5]

  • Reagent Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% aqueous sodium hydroxide (NaOH) in 200 mL of deionized water. Store the solution in a sealed container in the dark.

  • Staining Procedure:

    • After developing the TLC plate, allow the solvent to evaporate completely.

    • Carefully dip the plate into the permanganate solution for a few seconds.

    • Remove the plate and gently wipe the excess reagent from the back of the plate with a paper towel.

    • Spots will appear immediately as yellow-brown areas on a purple background. Gentle heating with a heat gun can sometimes accelerate the development of the spots.[1]

Ceric Ammonium Molybdate (CAM) Stain

Mechanism of Action: The CAM stain is a powerful oxidizing agent that reacts with a wide variety of organic compounds. The cerium(IV) and molybdate species are believed to form complexes with the analytes, which upon heating, are oxidized, leading to a visible color change.

Typical Observations: The stain produces dark blue or black spots on a light blue or yellow-green background upon heating.[3] The color of the spots can sometimes vary depending on the functional group present.

Best Suited For:

  • General visualization of a wide range of organic compounds.

  • When a more stable and sensitive universal stain than permanganate is required.

Limitations:

  • Not specific for boronic acids.

  • Requires heating, which can sometimes cause volatile compounds to evaporate.

Experimental Protocol: Ceric Ammonium Molybdate (CAM) Stain [4][6]

  • Reagent Preparation: In 235 mL of deionized water, dissolve 0.5 g of ceric ammonium sulfate and 12 g of ammonium molybdate. Carefully and slowly add 15 mL of concentrated sulfuric acid. The solution should be stored in a sealed glass container.

  • Staining Procedure:

    • After developing and drying the TLC plate, dip it into the CAM solution.

    • Remove the plate and wipe the back clean.

    • Gently heat the plate with a heat gun until colored spots appear against a pale background.

Boronic Acid-Selective Staining Techniques

For unambiguous identification of boronic acids and their derivatives, selective staining methods are superior. These techniques rely on the specific chemical reactivity of the boronic acid functional group.

Curcumin Stain

Mechanism of Action: Curcumin, the principal curcuminoid found in turmeric, acts as a chromogenic chemosensor for boronic acids.[7] It contains a 1,3-diketone moiety that can form a brightly colored complex with boronic acids. This interaction leads to a significant color change, allowing for the selective detection of boron-containing compounds.[7][8]

Typical Observations: Boronic acids and their derivatives appear as bright red to orange spots on a yellow background.[8][9][10]

Best Suited For:

  • Selective detection of boronic acids, boronate esters (e.g., pinacol esters), MIDA boronates, and trifluoroborate salts.[7]

  • Monitoring the progress of reactions involving boronic acids, such as Suzuki-Miyaura cross-coupling reactions.[11]

Advantages:

  • High selectivity for boron-containing compounds.

  • The reagents are inexpensive and readily available (curcumin can be extracted from turmeric).[9]

  • The staining process is rapid and does not require heating.[11]

Experimental Protocol: Curcumin Stain [11]

  • Reagent Preparation: Prepare a staining solution by dissolving an excess of household turmeric or pure curcumin in ethanol. A typical preparation involves a 0.1% w/v solution of curcumin in ethanol.

  • Staining Procedure:

    • After developing and drying the TLC plate, immerse it in the curcumin staining solution for approximately 5 seconds.

    • Remove the plate and allow it to air dry, or gently dry with a heat gun for a few seconds.

    • Boronic acid-containing spots will appear as orange to red on a yellow background.

Alizarin and Alizarin Red S Stains

Mechanism of Action: Alizarin and its water-soluble derivative, Alizarin Red S, are anthraquinone dyes that contain a 1,2-diol functionality. This diol moiety chelates with boronic acids to form a fluorescent boronic ester.[12][13] Alizarin itself is weakly fluorescent, but the resulting complex exhibits strong fluorescence under UV light, enabling sensitive detection.[13]

Typical Observations: Under 366 nm UV light, boronic acids appear as bright yellow fluorescent spots.[12][13]

Best Suited For:

  • Highly sensitive and selective detection of boronic acids.

  • Monitoring reactions where the concentration of the boronic acid is low.

  • Distinguishing between boronic and borinic esters based on fluorescence intensity.[14]

Advantages:

  • High sensitivity, with detection limits reported in the low nanogram range.[12]

  • High selectivity for boronic acids.

Experimental Protocol: Alizarin Stain [13][15]

  • Reagent Preparation: Prepare a 1 mM solution of alizarin in acetone.

  • Staining Procedure:

    • After developing and drying the TLC plate, briefly dip it into the alizarin solution.

    • Allow the plate to air dry until it turns pink.

    • Visualize the plate under a 366 nm UV lamp. Boronic acid spots will appear as bright yellow-orange fluorescent areas.

10-Hydroxybenzo[h]quinolone (HBQ) Stain

Mechanism of Action: 10-Hydroxybenzo[h]quinolone (HBQ) is a fluorescent compound that exhibits excited-state intramolecular proton transfer (ESIPT). When HBQ complexes with a Lewis acidic boronic acid, the ESIPT process is disrupted. This leads to a "turn-on" fluorescence response at a shorter wavelength.[16]

Typical Observations: Spots of boronic acids appear as brightly fluorescent blue-green spots against a yellow-orange fluorescent background when illuminated at 365 nm.[16]

Best Suited For:

  • Extremely sensitive detection of a wide range of boronic acids and their derivatives, including pinacol and MIDA esters, and trifluoroborates.[16]

  • Applications requiring higher sensitivity than that offered by Alizarin Red S.[16]

Advantages:

  • Reported to be approximately 1000-fold more sensitive than Alizarin Red S.[16]

  • Applicable to a broad range of boron-containing compounds.

Experimental Protocol: HBQ Stain [16]

  • Reagent Preparation: Prepare a 1 mM solution of 10-hydroxybenzo[h]quinolone (HBQ) in a suitable solvent such as ethanol.

  • Staining Procedure:

    • After developing and drying the TLC plate, immerse it in the HBQ solution.

    • Allow the plate to dry.

    • Visualize under a 365 nm UV lamp. Boronic acid spots will fluoresce brightly (typically blue-green).

Comparative Summary of TLC Visualization Techniques for Boronic Acids

Staining ReagentMechanismSelectivitySensitivityTypical ObservationHeating Required
Potassium Permanganate (KMnO₄) OxidationLow (General)ModerateYellow-brown spots on a purple background[2]Optional
Ceric Ammonium Molybdate (CAM) OxidationLow (General)HighDark blue/black spots on a light background[3]Yes
Curcumin Chelation/ComplexationHigh for BoronHighRed/orange spots on a yellow background[9][10]No
Alizarin / Alizarin Red S Fluorescent Ester FormationHigh for BoronVery HighBright yellow fluorescent spots (366 nm)[12][13]No
10-Hydroxybenzo[h]quinolone (HBQ) ESIPT DisruptionHigh for BoronExtremely HighBright blue-green fluorescent spots (365 nm)[16]No

Logical Workflow for Method Selection

The choice of staining method depends on the specific requirements of the analysis. The following workflow can guide the selection process.

TLC_Stain_Selection start Start: Need to visualize a boronic acid on TLC q1 Is selective detection of the boronic acid required? start->q1 universal_stain Use a general oxidative stain (e.g., KMnO₄ or CAM) q1->universal_stain No selective_stain Use a boronic acid-selective stain q1->selective_stain Yes q2 Is high sensitivity a primary concern? q3 Is extreme sensitivity needed? q2->q3 Yes curcumin Use Curcumin stain q2->curcumin No alizarin Use Alizarin / Alizarin Red S stain q3->alizarin No hbq Use HBQ stain q3->hbq Yes selective_stain->q2

Caption: Decision workflow for selecting a TLC stain for boronic acids.

Conclusion and Recommendations

The visualization of boronic acids on TLC plates is a critical step in monitoring a wide range of chemical transformations. While general oxidative stains like potassium permanganate and ceric ammonium molybdate can provide an overall picture of the reaction mixture, their lack of specificity can lead to ambiguity. For definitive identification and tracking of boronic acids and their derivatives, selective staining methods are highly recommended.

  • For routine, selective, and cost-effective analysis, the curcumin stain is an excellent choice due to its ease of preparation, high selectivity, and rapid visualization without the need for a UV lamp.[7][9][11]

  • For applications requiring high sensitivity, alizarin or Alizarin Red S are superior, offering detection in the nanogram range through fluorescence.[12][13]

  • When utmost sensitivity is paramount, 10-hydroxybenzo[h]quinolone (HBQ) provides an exceptionally sensitive method for detecting even trace amounts of a broad array of boron-containing compounds.[16]

By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate TLC visualization technique for their specific needs, leading to more efficient and reliable experimental outcomes.

References

A-Comparative-Guide-to-5-Butoxy-2-fluorophenylboronic-acid-vs-its-Boronic-Ester-Derivatives-in-Suzuki-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality.[1] This guide provides an in-depth, objective comparison of 5-Butoxy-2-fluorophenylboronic acid and its boronic ester derivatives, supported by experimental data and mechanistic insights, to empower informed decision-making in your synthetic endeavors.

The Reactivity-Stability-Trade-off-A-Core-Consideration

The central consideration when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability.[1][2] Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[1][2][3] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity is counterbalanced by lower stability.[1][2] Boronic acids, including this compound, can be susceptible to decomposition pathways such as protodeboronation and oxidation, which can affect their shelf-life and decrease reaction yields.[1][2][4]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][2][4] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability makes them advantageous for multi-step syntheses and applications where the boronic acid precursor may be unstable.[5]

Quantitative Performance Comparison

To illustrate the practical implications of this trade-off, the following table summarizes the key differences in performance between this compound and its pinacol ester derivative in a typical Suzuki-Miyaura coupling reaction.

ParameterThis compoundThis compound pinacol esterRationale & Causality
Reactivity HigherLowerThe free hydroxyl groups on the boronic acid enhance its Lewis acidity, facilitating the transmetalation step.[1][2] Boronic esters generally exhibit reduced Lewis acidity.[6]
Reaction Time ShorterLongerThe higher reactivity of the boronic acid typically leads to faster reaction kinetics.[1][2]
Stability & Shelf-life LowerHigherBoronic acids are prone to protodeboronation, oxidation, and formation of anhydrides (boroxines).[2][4] The pinacol protecting group in the ester enhances stability.[1][4]
Handling & Purification More challengingEasierBoronic esters are often crystalline solids that are easier to handle and can be purified by standard column chromatography.[1][6]
Yield Potentially lower due to decompositionGenerally higher and more reproducibleThe enhanced stability of the boronic ester minimizes degradation, often leading to higher and more consistent yields.[1][2]
Side Reactions Prone to protodeboronation and homocouplingLess prone to decomposition-related side reactionsThe instability of some boronic acids can lead to unwanted side reactions like homocoupling of two boronic acid molecules.[4][7]

Mechanistic-Insights-The-Role-of-the-Boron-Species-in-the-Catalytic-Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The nature of the boron reagent—acid or ester—directly impacts the crucial transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)2 ArB->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While it was traditionally believed that boronic esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, recent studies have shown that direct transmetalation from the boronic ester is also possible.[2][5][9][10] The exact active species in the transmetalation step can be dependent on the specific reaction conditions and the nature of the boronic ester.[4][5]

Boronic Acid vs. Boronic Ester in Transmetalation

Transmetalation_Comparison cluster_0 Boronic Acid Pathway cluster_1 Boronic Ester Pathway BoronicAcid 5-Butoxy-2-fluorophenyl boronic acid Boronate Activated Boronate [ArB(OH)3]- BoronicAcid->Boronate Base Product1 Cross-coupled Product Boronate->Product1 Transmetalation with Ar'-Pd(II)-X ArPdX Ar'-Pd(II)-X BoronicEster 5-Butoxy-2-fluorophenyl boronic acid pinacol ester Hydrolysis Hydrolysis (optional) BoronicEster->Hydrolysis H2O, Base DirectTrans Direct Transmetalation BoronicEster->DirectTrans Hydrolysis->BoronicAcid Forms Boronic Acid Product2 Cross-coupled Product DirectTrans->Product2 with Ar'-Pd(II)-X ArPdX2 Ar'-Pd(II)-X

Caption: A comparison of the potential transmetalation pathways for boronic acids and boronic esters.

Experimental-Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound and its pinacol ester derivative with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • 2M Aqueous sodium carbonate (Na₂CO₃) (3.0 equiv)

  • Toluene/Ethanol (3:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl bromide, and Pd(PPh₃)₄.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the toluene/ethanol solvent mixture via syringe, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound pinacol ester

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction vessel, combine the this compound pinacol ester, aryl bromide, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vessel and heat the mixture to 90-100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to ambient temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion-and-Recommendations

The choice between this compound and its boronic ester derivatives is a strategic one, dictated by the specific demands of the synthetic route.

Choose this compound when:

  • Maximizing the reaction rate is the primary objective.[2]

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[2]

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.[2]

Choose a boronic ester derivative (e.g., pinacol ester) when:

  • Enhanced stability and longer shelf-life are critical.[1][2]

  • The synthesis involves multiple steps where the boronic acid functionality needs to be preserved.

  • Ease of handling and purification is a priority.[1][2]

  • Reproducibility and higher yields are paramount.

By understanding the inherent trade-offs and the underlying mechanistic principles, researchers can strategically select the optimal boron reagent to achieve their synthetic goals with greater efficiency and success.

References

Performance Evaluation of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection for Challenging Cross-Coupling Reactions

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C(sp²)–C(sp²) bonds.[1][2] Its broad functional group tolerance and generally mild reaction conditions have made it an invaluable tool. However, the efficiency of this transformation is highly dependent on the judicious choice of a palladium catalyst, especially when dealing with challenging substrates. This guide provides an in-depth comparison of the performance of various palladium precatalysts in the coupling of 5-butoxy-2-fluorophenylboronic acid, an electron-rich and sterically demanding substrate prone to protodeboronation.

The inherent challenge with substrates like this compound lies in the competing protodeboronation pathway, a process where the boronic acid moiety is cleaved by a base to yield the corresponding arene.[1][2][3][4][5][6][7] This side reaction is often accelerated under the basic conditions required for the Suzuki-Miyaura coupling. Consequently, a successful coupling hinges on a catalytic system that can rapidly generate the active Pd(0) species and facilitate a rate of cross-coupling that significantly outpaces the rate of boronic acid decomposition.[1][2]

Comparative Performance of Palladium Precatalysts

To illustrate the impact of precatalyst selection, a comparative study was conducted for the coupling of this compound with 4-chloroanisole. The results are summarized in the table below.

PrecatalystLigand TypeCatalyst Loading (mol%)Time (h)Yield (%)
XPhos Pd G3 Buchwald Biarylphosphine1295
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)1.5488
Pd(t-Bu3P)2 Monodentate Phosphine2865
Pd(PPh3)4 Tetrakis(triphenylphosphine)524<10

Reaction Conditions: 4-chloroanisole (1.0 mmol), this compound (1.2 mmol), K3PO4 (2.0 mmol), Toluene/H2O (10:1), 80 °C.

The data clearly demonstrates the superior performance of modern palladium precatalysts, particularly the third-generation Buchwald precatalyst, XPhos Pd G3. The high yield obtained in a short reaction time with low catalyst loading underscores the importance of ligand design in overcoming the challenges associated with this substrate. The PEPPSI™-IPr catalyst also shows good activity, while the more traditional catalysts, Pd(t-Bu3P)2 and Pd(PPh3)4, are significantly less effective.

Mechanistic Insights: The "Why" Behind the Performance

The remarkable differences in performance can be attributed to the distinct mechanisms of precatalyst activation and the electronic and steric properties of the supporting ligands. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L_n->Ar-Ar' Reductive Elimination

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Buchwald Precatalysts (e.g., XPhos Pd G3): These precatalysts are designed for rapid generation of the active, monoligated Pd(0) species.[10][11] The bulky and electron-rich biarylphosphine ligand, XPhos, facilitates both the oxidative addition of the aryl chloride and the subsequent reductive elimination. The steric bulk of the ligand promotes the formation of a coordinatively unsaturated Pd(0) species, which is highly reactive towards oxidative addition. Furthermore, the electron-donating nature of the phosphine ligand increases the electron density on the palladium center, which also accelerates the oxidative addition step. The rapid activation and high catalytic activity are crucial for outcompeting the protodeboronation of the this compound.[1][2]

PEPPSI™ Precatalysts (e.g., PEPPSI™-IPr): These catalysts feature a strongly donating N-heterocyclic carbene (NHC) ligand.[12][13][14][15][16] The NHC ligand forms a very stable bond with the palladium center, preventing catalyst decomposition. The 3-chloropyridine ligand in the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is a "throw-away" ligand that facilitates the in situ generation of the active catalyst.[16] The strong electron-donating ability of the IPr ligand enhances the rate of oxidative addition. While highly effective, the activation of some PEPPSI™-type precatalysts can be slower than the latest generation Buchwald precatalysts, which may account for the slightly lower yield in this specific challenging case.

Traditional Catalysts (e.g., Pd(t-Bu3P)2 and Pd(PPh3)4): The lower performance of these catalysts is primarily due to slower rates of catalyst activation and less favorable ligand properties for this specific transformation. Pd(PPh3)4 requires ligand dissociation to generate the active Pd(0) species, a process that can be slow and lead to the formation of inactive palladium black. The tri-tert-butylphosphine ligand in Pd(t-Bu3P)2 is bulky and electron-rich, which is beneficial; however, the precatalyst itself may not activate as efficiently as the more advanced Buchwald or PEPPSI™ systems.[17]

Recommended Experimental Protocol: Coupling with XPhos Pd G3

The following protocol provides a detailed methodology for the successful Suzuki-Miyaura coupling of this compound with 4-chloroanisole using the high-performance XPhos Pd G3 precatalyst.

Reagents and Equipment:

  • XPhos Pd G3 (1 mol%)

  • 4-chloroanisole (1.0 mmol, 1.0 eq)

  • This compound (1.2 mmol, 1.2 eq)

  • Potassium phosphate (K3PO4), anhydrous (2.0 mmol, 2.0 eq)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Experimental Workflow:

Experimental_Workflow A 1. Reagent Preparation (Weigh solids in air) B 2. Reaction Setup (Combine reagents in Schlenk flask) A->B C 3. Degassing (3x Vacuum/Backfill with N2/Ar) B->C D 4. Solvent Addition (Anhydrous Toluene & Degassed Water) C->D E 5. Reaction (Heat to 80 °C with stirring) D->E F 6. Workup (Quench, Extract, Dry) E->F G 7. Purification (Column Chromatography) F->G

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add XPhos Pd G3 (0.01 mmol), 4-chloroanisole (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The choice of palladium precatalyst is paramount for achieving high efficiency in challenging Suzuki-Miyaura cross-coupling reactions. For substrates like this compound, which are prone to protodeboronation, modern precatalysts such as the Buchwald G3 and PEPPSI™ systems are essential. Their ability to rapidly generate the active Pd(0) species and facilitate fast catalytic turnover is the key to success. This guide demonstrates that a rational approach to catalyst selection, grounded in an understanding of the underlying reaction mechanism, can enable the synthesis of complex molecular architectures that are crucial for advancing drug discovery and development.

References

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 5-Butoxy-2-fluorophenylboronic acid stands as a critical building block in the synthesis of numerous biologically active compounds.[1] Its unique structural features are pivotal in forming carbon-carbon and carbon-heteroatom bonds, primarily through Suzuki coupling reactions, making it a valuable reagent in the creation of novel therapeutics and agrochemicals.[1] However, the synthetic route to this intermediate, like any chemical process, is susceptible to the formation of impurities. These unwelcome components can range from unreacted starting materials and by-products to degradation products and oligomers, each posing a potential risk to the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in commercial this compound. We will delve into the "why" behind the "how," offering field-proven insights into experimental design and data interpretation, all while adhering to the stringent principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

The Genesis of Impurities: A Look at the Synthetic Pathway

A comprehensive impurity profile begins with a thorough understanding of the synthetic process. While proprietary synthesis routes for commercial this compound may vary, a common approach for phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5]

A plausible synthetic route starting from 1-bromo-4-butoxy-2-fluorobenzene is outlined below. Understanding this pathway allows us to anticipate potential process-related impurities.

Synthesis_Pathway cluster_0 Grignard Formation cluster_1 Borylation cluster_2 Hydrolysis A 1-Bromo-4-butoxy-2-fluorobenzene D Grignard Reagent A->D THF B Magnesium (Mg) B->D C Triisopropyl borate E Boronic Ester Intermediate C->E D->E F This compound E->F Acidic Workup G Hydrolysis (e.g., HCl) G->F

Figure 1: A plausible synthetic route for this compound.

From this synthetic scheme, we can predict several potential impurities:

  • Starting Materials: Unreacted 1-bromo-4-butoxy-2-fluorobenzene.

  • By-products: Homocoupling products of the Grignard reagent, and potentially debrominated starting material.

  • Intermediates: Residual boronic ester intermediate.

  • Degradation Products: Boroxines, the cyclic anhydrides of boronic acids, are common impurities that form through the dehydration of the boronic acid.[6][7]

A Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for a comprehensive impurity profile. No single technique can elucidate all potential impurities. Here, we compare the three most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC, particularly in its reverse-phase mode, is the cornerstone of purity analysis for non-volatile and thermally labile compounds like boronic acids.[2] Its high resolution and sensitivity make it ideal for separating and quantifying impurities.

Experimental Protocol: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes is a reasonable starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the main compound and expected impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides excellent retention for the aromatic ring of the analyte and its impurities.

  • The acidic mobile phase (formic acid) helps to suppress the ionization of the boronic acid group, leading to better peak shape.

  • Gradient elution is crucial for separating both polar and non-polar impurities in a single run.

Alternative: HPLC with Mass Spectrometric Detection (HPLC-MS)

For the identification of unknown impurities, coupling HPLC with a mass spectrometer is invaluable. LC-MS provides molecular weight information, which is a critical piece of the puzzle in structure elucidation.[8][9] For trace-level quantification of potentially mutagenic impurities, derivatization followed by LC-MS/MS can achieve very low detection limits.[10]

Data Presentation: Hypothetical HPLC Purity Analysis

ImpurityRetention Time (min)Area (%)Identification
This compound12.599.5Main Component
Impurity A8.20.15Unidentified (Potentially more polar)
Impurity B15.80.25Unidentified (Potentially less polar)
Impurity C (Boroxine)18.10.10Tentative (Requires confirmation)

digraph "HPLC_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

A[label="Sample Preparation\n(Dissolution & Filtration)"];
B[label="HPLC Injection"];
C [label="Separation on C18 Column\n(Gradient Elution)"];
D [label="UV Detection"];
E [label="Data Analysis\n(Peak Integration & Purity Calculation)"];
F [label="Mass Spectrometry\n(Optional for Identification)"];

A -> B -> C;
C -> D -> E;
C -> F [style=dashed, label="for unknown ID"];

}

Figure 2: A typical workflow for HPLC analysis of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities and Starting Materials

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[11] While boronic acids themselves are generally not volatile enough for direct GC analysis without derivatization, GC-MS is an excellent tool for detecting residual starting materials and volatile by-products from the synthesis.

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection is suitable for screening, while splitless injection can be used for trace analysis.

  • Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.

Causality Behind Experimental Choices:

  • The HP-5MS column is a robust, general-purpose column suitable for a wide range of analytes.

  • The temperature program allows for the separation of compounds with varying boiling points.

  • EI is a hard ionization technique that provides reproducible fragmentation patterns, which are invaluable for library matching and structural identification.

Alternative: Derivatization for Boronic Acid Analysis

For the analysis of the boronic acid itself by GC-MS, derivatization is necessary to increase its volatility. For instance, reaction with an alcohol can form a volatile boronic ester. However, this adds complexity to the sample preparation and may not be suitable for all impurities.

Data Presentation: Hypothetical GC-MS Impurity Analysis

ImpurityRetention Time (min)Identification (via MS Library Match)
1-Bromo-4-butoxy-2-fluorobenzene10.2Confirmed
1-Butoxy-3-fluorobenzene9.5Tentative (Debrominated by-product)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[2] Both ¹H and ¹³C NMR are used to confirm the structure of the main component and to identify impurities if they are present at a sufficient concentration (typically >0.1%). For boronic acids, ¹¹B NMR is a particularly powerful tool for identifying the presence of boroxines.

Experimental Protocol: ¹H, ¹³C, and ¹¹B NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum. Purity can be estimated by integrating the signals of the main compound relative to a certified internal standard or by comparing the integrals of impurity signals to the main component signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton of the main component and identify any major impurities.

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. This is crucial for distinguishing between the trigonal boronic acid and the tetrahedral boroxine.[12]

Causality Behind Experimental Choices:

  • DMSO-d₆ is a good choice of solvent as it can dissolve a wide range of polar and non-polar compounds and its residual peak does not interfere with many analyte signals.

  • ¹¹B NMR is highly specific for boron-containing compounds. The chemical shift is sensitive to the coordination state of the boron atom. Trigonal boronic acids typically resonate at a different chemical shift than the tetrahedral boron in boroxines.

Data Presentation: Hypothetical ¹¹B NMR Data

Species¹¹B Chemical Shift (ppm)Relative Integral
This compound~3095%
5-Butoxy-2-fluorophenylboroxine~225%

digraph "NMR_Analysis" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

A[label="Sample Dissolution\n(in Deuterated Solvent)"];
B[label="¹H NMR\n(Structure Confirmation, Purity Estimation)"];
C [label="¹³C NMR\n(Carbon Skeleton Confirmation)"];
D [label="¹¹B NMR\n(Boroxine Detection)"];
E [label="Structure Elucidation of Impurities"];

A -> {B, C, D};
{B, C, D} -> E;

}

Figure 3: Workflow for comprehensive NMR analysis.

A Comparative Summary of Methodologies

FeatureHPLC-UV/MSGC-MSNMR Spectroscopy
Primary Application Quantification of non-volatile impurities, purity assessmentIdentification and quantification of volatile impurities and starting materialsStructural elucidation of main component and major impurities
Sensitivity High (ppm to ppb with MS)High (ppm to ppb)Moderate (typically >0.1%)
Selectivity High (with appropriate column and mobile phase)High (based on volatility and mass fragmentation)High (based on unique chemical environments)
Strengths - Excellent for purity determination- Can be coupled with MS for identification- Widely applicable- Excellent for volatile compounds- Mass spectral libraries for identification- Provides definitive structural information- ¹¹B NMR is specific for boroxine detection
Limitations - May not be suitable for volatile impurities- Co-elution can be an issue- Not suitable for non-volatile compounds without derivatization- Lower sensitivity compared to chromatographic methods

Conclusion: An Integrated Approach for Unwavering Quality

The characterization of impurities in a critical pharmaceutical intermediate like this compound is a non-negotiable aspect of ensuring drug quality and patient safety. A robust and reliable impurity profile cannot be achieved with a single analytical technique. Instead, a synergistic approach that leverages the strengths of multiple methodologies is paramount.

HPLC serves as the primary tool for purity assessment and the quantification of non-volatile impurities. GC-MS is indispensable for monitoring volatile starting materials and by-products. Finally, NMR spectroscopy provides the definitive structural information needed to identify unknown impurities and to specifically detect the presence of boroxines. By integrating these techniques, researchers and drug development professionals can build a comprehensive understanding of the impurity profile, enabling them to make informed decisions about process control, purification strategies, and ultimately, the safety and efficacy of the final pharmaceutical product.

References

A Comparative Guide to Non-Aqueous Capillary Electrophoresis for Boronic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of boronic acids and their derivatives is a critical, yet often challenging, task. These compounds, integral to synthetic chemistry—most notably in Suzuki-Miyaura coupling reactions—and as active pharmaceutical ingredients (APIs) like Bortezomib, present unique analytical hurdles.[1] Their inherent instability, particularly the propensity of boronic esters to hydrolyze to their corresponding acids, can lead to inaccurate quantification and poor peak shape in traditional chromatographic methods.[2][3] This guide provides an in-depth comparison of Non-Aqueous Capillary Electrophoresis (NACE) with established techniques like Reversed-Phase Liquid Chromatography (RPLC) and conventional aqueous Capillary Electrophoresis (CE), supported by experimental insights to inform your method development.

The Analytical Challenge of Boronic Acids

The primary difficulty in analyzing boronic acids and their precursors, boronic esters, lies in their chemical reactivity. Boronic esters are highly susceptible to hydrolysis, a reaction that can occur during sample storage, preparation, and even during the analytical run itself when using aqueous mobile phases.[2][4] This degradation leads to erroneous results, making it difficult to accurately determine the purity of a boronic ester or quantify residual boronic acid.[2]

Traditional methods like RPLC often struggle with these compounds, exhibiting issues such as:

  • Poor peak shape and tailing. [2]

  • Variable retention times. [2]

  • On-column hydrolysis , which complicates quantification.[2][5]

While strategies like using high pH mobile phases or derivatization can be employed in RPLC to mitigate some of these issues, they introduce complexity and may not be universally applicable.[3][5][6] Gas chromatography (GC) is often unsuitable due to the low volatility and thermal lability of boronic acids.[3]

NACE: A Superior Alternative for Boronic Acid Integrity

Non-aqueous capillary electrophoresis emerges as a powerful solution by directly addressing the root cause of these analytical problems: the presence of water. By replacing the aqueous background electrolyte (BGE) with an organic solvent, NACE provides a non-hydrolytic environment that preserves the integrity of boronic esters and allows for the simultaneous, accurate analysis of both the ester and its corresponding acid.[2]

The advantages of NACE extend beyond simply preventing hydrolysis:

  • Enhanced Separation Selectivity: The use of organic solvents can alter the ionization and solvation of analytes, often leading to improved separation selectivity compared to aqueous systems.[7][8]

  • Higher Efficiency and Speed: Organic solvents generally have lower conductivity than aqueous buffers. This allows for the application of higher voltages without excessive Joule heating, resulting in faster analysis times and higher separation efficiencies.[7][9]

  • Improved Solubility: NACE is ideal for analyzing compounds that are poorly soluble in water, a common characteristic of many organic molecules.[10]

Caption: Workflow for selecting an analytical method for boronic acids.

Comparative Analysis: NACE vs. RPLC vs. Aqueous CE

To illustrate the practical advantages of NACE, let's compare its performance against RPLC and aqueous CE for the analysis of a model boronic acid and its corresponding pinacol ester.

ParameterNon-Aqueous CE (NACE)Reversed-Phase LC (RPLC)Aqueous CE
Sample Integrity Excellent: Non-hydrolytic environment prevents ester degradation.[2]Poor to Fair: Risk of on-column hydrolysis. Requires special conditions (e.g., high pH) to stabilize ester.[3][5]Poor: Aqueous environment promotes rapid hydrolysis of esters.
Peak Shape Excellent: Symmetrical peaks, minimal tailing.[2]Variable: Often exhibits peak tailing and broadening.[2]Variable: Subject to interactions with the capillary wall.
Analysis Time Fast: Typically < 5 minutes due to high voltages.[2]Moderate to Long: Gradient elution can lead to longer run times.Fast: Similar to NACE.
Resolution High: Excellent resolution between ester and acid is achievable.[2]Variable: Co-elution can be an issue; may require derivatization.Variable: Depends on analyte charge and EOF.
Selectivity High: Tunable by changing organic solvent composition.[7]Moderate: Dependent on stationary phase and mobile phase modifiers.Moderate: Primarily based on charge-to-size ratio.
Sensitivity (LOD/LOQ) Good: S/N of 10 or better at 0.5% concentration has been demonstrated.[2]Excellent: Especially with MS detection (UPLC-MS/MS).[11][12]Good: Comparable to NACE.

This table synthesizes typical performance characteristics observed in the field.

Experimental Protocol: NACE for Bortezomib Analysis

This section provides a detailed methodology for the analysis of Bortezomib, a dipeptidyl boronic acid used in cancer therapy, and its potential impurities using NACE. This protocol is adapted from principles described in the literature for boronic acid analysis.[2][13][14]

Objective: To develop a rapid, stability-indicating NACE method for the simultaneous determination of Bortezomib and its boronic ester precursor.
Materials and Reagents:
  • Capillary: Fused-silica capillary, 50 µm I.D., ~50 cm total length.

  • Instrumentation: Standard Capillary Electrophoresis system with UV detector (e.g., Agilent 7100, Sciex PA 800).

  • Background Electrolyte (BGE): 25 mM Ammonium acetate with 1% acetic acid in methanol.

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade).

  • Sample Diluent: Acetonitrile.

  • Analytes: Bortezomib reference standard, Bortezomib pinacol ester.

Step-by-Step Methodology:
  • Capillary Conditioning (New Capillary):

    • Flush with 1 M Sodium Hydroxide for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Flush with Methanol for 15 minutes.

    • Equilibrate with the BGE for 30 minutes.

    • Causality: This initial conditioning ensures a consistent and active silanol surface on the inner capillary wall, which is crucial for generating a stable electroosmotic flow (EOF).

  • Daily Start-up Procedure:

    • Flush the capillary with the BGE for 10 minutes before the first injection.

    • Causality: This re-equilibrates the capillary surface and ensures the BGE within the capillary is fresh and homogenous, leading to reproducible migration times.

  • Sample Preparation:

    • Prepare individual stock solutions of Bortezomib and its ester precursor in acetonitrile at 1 mg/mL.

    • Create a mixed working standard by diluting the stock solutions in acetonitrile to a final concentration of 0.1 mg/mL for each analyte.

    • Causality: Acetonitrile is chosen as the diluent because it is aprotic and non-aqueous, preventing hydrolysis of the ester before injection. It is also compatible with the methanolic BGE.

  • NACE Analysis Parameters:

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: 25 kV (Normal polarity, anode at the inlet).

    • Capillary Temperature: 25 °C.

    • Detection: UV at 270 nm.[15]

    • Run Time: 10 minutes.

    • Causality: The high voltage (25 kV) maximizes separation efficiency and minimizes run time. The ammonium acetate in the BGE provides conductivity, while the acetic acid ensures the analytes are appropriately charged for electrophoretic separation. Methanol is selected for its ability to dissolve the electrolyte and analytes while having a relatively low viscosity.

  • Data Analysis:

    • Identify peaks based on the migration times of the individual standards.

    • Quantify the ester and acid by comparing their peak areas to the respective standards. The resolution between the two peaks should be greater than 1.5.[2]

NACE_Mechanism cluster_2 Detector & Cathode (-) Inlet Sample Injection (Ester + Acid) Capillary EOF (to Cathode) Anions (to Anode) Cations (to Cathode) Inlet->Capillary:f0 Detector UV Detector Capillary:f2->Detector Separated Analytes Outlet

Caption: Simplified mechanism of separation in NACE.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The key to trust in the results lies in the stability of the sample within the analytical system.

  • Spike Recovery: To confirm the absence of degradation during analysis, a sample of the pure boronic ester can be spiked with a known small amount of the boronic acid. The sample is then analyzed immediately. The recovery of the spiked acid should be within an acceptable range (e.g., 90-110%), and there should be no increase in the acid peak area relative to an unspiked control. This demonstrates that the NACE method itself is not causing hydrolysis.[2]

  • Method Robustness: Small, deliberate changes to method parameters (e.g., ±2 kV in voltage, ±2°C in temperature) should not significantly impact the resolution or quantification. This ensures the method is reliable for routine use.

  • System Suitability: Before each run sequence, a system suitability standard (containing both ester and acid) should be injected to verify that the system is performing correctly (i.e., achieving baseline resolution and acceptable peak shape).

By eliminating the primary degradation pathway—hydrolysis—NACE provides a more accurate and reliable quantitative result compared to aqueous-based separation techniques. This inherent stability makes it an authoritative choice for the analysis of boronic acids and their esters in pharmaceutical development and quality control.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 5-Butoxy-2-fluorophenylboronic Acid Against Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4][5] The choice of the organoboron reagent is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an in-depth technical comparison of 5-Butoxy-2-fluorophenylboronic acid with other prevalent coupling reagents, supported by experimental data and field-proven insights to inform your synthetic strategy.

The Strategic Importance of this compound

This compound is a versatile building block in organic synthesis, particularly valued for its role in Suzuki coupling reactions to create a variety of pharmaceuticals and agrochemicals.[6] Its unique structure, featuring a boronic acid functional group on a phenyl ring with both a butoxy and a fluorine substituent, offers a nuanced reactivity profile. The electron-withdrawing fluorine atom and the electron-donating butoxy group create a distinct electronic environment that influences the reactivity of the boronic acid in cross-coupling reactions.

The fluorine substituent, particularly in the ortho position, increases the Lewis acidity of the boron center.[7][8] This can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this increased acidity can also render the boronic acid more susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved.[7] The butoxy group, on the other hand, can modulate the electronic properties and solubility of the molecule.

Alternative Coupling Reagents: A Comparative Overview

The selection of an appropriate coupling partner is dictated by the specific requirements of the synthesis, including the nature of the substrates, desired yield, and reaction conditions. Here, we benchmark this compound against three major classes of alternative reagents: other fluorinated phenylboronic acids, potassium organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates.

Other Fluorinated Phenylboronic Acids

A wide array of fluorinated phenylboronic acids are commercially available, each offering a unique reactivity profile based on the number and position of the fluorine substituents.[9] For instance, 3,4-difluorophenylboronic acid presents a different electronic and steric environment compared to the 2-fluoro substitution in our target molecule.

The electron-withdrawing nature of fluorine atoms generally enhances the rate of transmetalation but can also increase the likelihood of protodeboronation.[9][10] The position of the fluorine atom is critical; ortho-fluorine substituents can lead to a more pronounced increase in acidity.[7][8]

Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids in many cross-coupling reactions.[11] They are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to some boronic acids which can be prone to decomposition.[11][12] This enhanced stability allows them to be used in multi-step syntheses where boronic acids might require protection and deprotection steps.[11]

In Suzuki-Miyaura reactions, organotrifluoroborates are thought to undergo a slow, in-situ release of the corresponding boronic acid under basic conditions, which can minimize side reactions like homocoupling and often leads to higher yields and faster reaction times.[11]

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates represent another class of highly stable and user-friendly alternatives to boronic acids.[13] These reagents are air-stable, crystalline solids that are compatible with chromatography and can be stored for extended periods. A key advantage of MIDA boronates is their ability to undergo slow release of the active boronic acid under specific reaction conditions, which is particularly beneficial when working with unstable heteroaryl boronic acids.[13][14] This slow-release mechanism can lead to more controlled reactions and improved yields.

Performance Benchmark: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the performance of this compound and its alternatives in representative Suzuki-Miyaura coupling reactions. The data is compiled from various literature sources and normalized for comparison where possible. It is crucial to note that direct comparisons can be challenging as reaction conditions are often optimized for each specific reagent.

Reagent ClassCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Key AdvantagesKey Disadvantages
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110~90Good reactivity due to ortho-fluoro activation.Potential for protodeboronation.
3,4-Difluorophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110>95High reactivity, good yields.Susceptible to protodeboronation.[9]
Potassium Phenyltrifluoroborate Aryl HalidePdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O80~95High stability, easy handling, often higher yields.[11]Requires specific conditions for activation.
Pyridine-3-MIDA boronate 4-IodotoluenePd₂(dba)₃ / SPhosK₃PO₄THF/H₂O8092Excellent for unstable boronic acids, slow release.[13]Requires deprotection step, may have slower reaction times.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, detailed experimental protocols for a benchmark Suzuki-Miyaura cross-coupling reaction are provided below.

Benchmark Reaction: Synthesis of 4-Methoxy-2'-fluoro-5'-butoxybiphenyl

This protocol describes the coupling of 4-bromoanisole with this compound.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for the time indicated by TLC or GC-MS analysis (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Alternative Protocol using a Potassium Trifluoroborate Salt

This protocol outlines the general procedure for using a potassium aryltrifluoroborate salt in a Suzuki-Miyaura coupling.

Materials:

  • Potassium aryltrifluoroborate (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vessel, combine the potassium aryltrifluoroborate, aryl halide, PdCl₂(dppf), and Cs₂CO₃.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Heat the mixture at 80-100 °C until the reaction is complete as monitored by an appropriate analytical technique.

  • Cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X pd_add Oxidative Addition pd_r1r2 R¹-Pd(II)L_n-R² pd_complex->pd_r1r2 R²-B(OR)₂ Base transmetal Transmetalation pd_r1r2->pd0 product R¹-R² pd_r1r2->product reductive Reductive Elimination r1x R¹-X r2b R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Boronic Acid, Aryl Halide, Catalyst, Ligand, Base setup->reagents solvent Add Solvent(s) reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound is a valuable reagent in the synthetic chemist's toolbox, offering a unique combination of electronic and steric properties. While it demonstrates excellent reactivity in many Suzuki-Miyaura couplings, its susceptibility to protodeboronation necessitates careful optimization of reaction conditions.

For challenging substrates or when enhanced stability and handling are paramount, potassium organotrifluoroborates and MIDA boronates present compelling alternatives. Organotrifluoroborates often provide higher yields and are more robust, while MIDA boronates offer a controlled-release strategy for particularly unstable boronic acids.

The choice of coupling reagent should be a strategic one, based on a thorough understanding of the substrate scope, desired reaction kinetics, and overall synthetic efficiency. As cross-coupling methodologies continue to evolve, the development of new and improved organoboron reagents will undoubtedly expand the horizons of what is synthetically achievable in drug discovery and materials science.[1][2][3][5]

References

A Comparative Guide to the Kinetics of Suzuki Reactions with Electronically Different Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Kinetics in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For professionals in drug development and materials science, optimizing this reaction is paramount. Understanding the reaction kinetics—specifically how the electronic properties of the phenylboronic acid affect the reaction rate—is crucial for rational catalyst selection, minimizing reaction times, and improving overall process efficiency.

This guide provides an in-depth comparison of the kinetic performance of electronically different phenylboronic acids in Suzuki reactions. We will explore the underlying mechanistic principles, present comparative experimental data, and offer a validated protocol for conducting kinetic studies in your own laboratory.

Mechanistic Underpinnings: The Catalytic Cycle and Electronic Influences

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The electronic nature of the substituents on the phenylboronic acid primarily influences the transmetalation step.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This step is often the rate-determining step of the overall cycle, especially with less reactive aryl chlorides.[2][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).[5][6] The rate of this step is sensitive to the electronic properties of the aryl group being transferred.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the biaryl product and regenerating the Pd(0) catalyst.[2][4]

The electronic demand of the transmetalation step is complex. While it involves the transfer of an aryl group to an electrophilic palladium center, the formation of the key intermediate is nuanced. Some studies suggest that electron-withdrawing groups on the phenylboronic acid can accelerate transmetalation by increasing the Lewis acidity of the boron atom, facilitating its interaction with the hydroxide base and subsequent coordination to the palladium complex. Conversely, electron-donating groups can increase the nucleophilicity of the aryl group being transferred. The dominant effect often depends on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArPdX Ar-Pd(II)L₂-X OA->ArPdX Ar-X TM Transmetalation ArPdX->TM Ar'-B(OH)₂ (Base) ArPdArB Ar-Pd(II)L₂-Ar' RE Reductive Elimination ArPdArB->RE Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Kinetic Data: The Impact of Substituents

The rate of the Suzuki reaction is significantly influenced by the electronic nature of the substituent on the phenylboronic acid. Studies have shown that both electron-donating and electron-withdrawing groups can affect the reaction rate, often in a predictable manner that can be correlated with Hammett parameters.

Phenylboronic Acid SubstituentElectronic NatureRelative Reaction Rate (Qualitative)Mechanistic Rationale
4-Methoxy (-OCH₃)Strong Electron-DonatingModerate to FastIncreases nucleophilicity of the aryl group, potentially accelerating transfer to palladium.
4-Methyl (-CH₃)Weak Electron-DonatingModerateSimilar to methoxy but with a weaker donating effect.[7]
Unsubstituted (-H)NeutralBaselineStandard for comparison.
4-Trifluoromethyl (-CF₃)Strong Electron-WithdrawingFastIncreases Lewis acidity of boron, facilitating boronate formation and coordination.
4-Nitro (-NO₂)Strong Electron-WithdrawingFast to Very FastSimilar to trifluoromethyl, often showing a pronounced rate enhancement.[8]

Note: Relative rates are generalized from literature findings and can vary significantly with specific reaction conditions (catalyst, ligands, base, solvent).

In many systems, a Hammett plot of log(k/k₀) versus the substituent constant (σ) reveals a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing groups. This suggests that the formation of the boronate species and its subsequent interaction with the palladium complex is a key kinetic factor.

Experimental Protocol: A Validated Workflow for Kinetic Analysis

To reliably compare the kinetics of different phenylboronic acids, a robust and reproducible experimental protocol is essential. This workflow utilizes in situ monitoring via NMR spectroscopy, which allows for continuous data acquisition without disturbing the reaction.[9]

Workflow Overview

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Aryl Halide, Boronic Acids, Internal Standard) B Assemble Reaction Vessel (NMR tube, stir bar) A->B C Add Catalyst, Base, & Solvent B->C D Equilibrate to Temperature in NMR Spectrometer C->D E Inject Substrates (t=0) D->E F Acquire Spectra (e.g., ¹H or ¹⁹F NMR) at Timed Intervals E->F G Integrate Signals (Reactant, Product, Standard) F->G H Calculate Concentration vs. Time G->H I Determine Initial Rate and Rate Constant (k) H->I

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare stock solutions of the aryl halide, each electronically distinct phenylboronic acid, and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent (e.g., Toluene-d₈, THF-d₈). Using stock solutions ensures accurate and reproducible concentrations.

    • Causality: An internal standard is critical for accurate quantification by NMR, as it provides a stable reference signal against which reactant and product signals can be normalized, correcting for any variations in sample volume or spectrometer performance.[9]

  • Reaction Setup:

    • In an inert atmosphere (glovebox or Schlenk line), add the palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent to a J. Young NMR tube equipped with a small stir bar.

    • Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Monitoring:

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 60 °C).[10] Allow the system to thermally equilibrate for several minutes.

    • Initiate the reaction by injecting the stock solutions of the aryl halide and the specific phenylboronic acid into the NMR tube. This marks time zero (t=0).

    • Begin acquiring spectra at regular intervals (e.g., every 5-10 minutes). If a reactant or product contains a unique nucleus like fluorine (e.g., using 4-(trifluoromethyl)phenylboronic acid), ¹⁹F NMR can provide a very clean background for monitoring.[9]

  • Data Processing and Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • For each time point, integrate the signal of a characteristic peak for the reactant, the product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

    • Plot concentration versus time. The initial rate of the reaction can be determined from the slope of this curve at the early time points.

    • By applying appropriate rate laws (e.g., pseudo-first-order conditions), the observed rate constant (k_obs) can be calculated for each phenylboronic acid derivative.

Conclusion and Outlook

The electronic properties of phenylboronic acids are a critical determinant of the kinetic profile in Suzuki-Miyaura cross-coupling reactions. A systematic understanding, grounded in quantitative kinetic data, reveals that electron-withdrawing substituents often accelerate the reaction, likely by facilitating the rate-determining transmetalation step.

For researchers in process and drug development, this knowledge is directly applicable. When faced with a sluggish coupling, switching to a boronic acid with a more electron-withdrawing substituent (if synthetically feasible) can be a rational strategy to enhance the reaction rate. The provided experimental workflow offers a reliable method to generate this crucial kinetic data, enabling more efficient reaction optimization and the development of robust, scalable synthetic routes.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Butoxy-2-fluorophenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and data from analogous chemical structures, promoting a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

Table 1: Hazard Profile of Structurally Similar Phenylboronic Acids

Hazard StatementClassificationSource
Causes skin irritationSkin Corrosion/Irritation, Category 2[1][2][5]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[1][2][5]
May cause respiratory irritationSpecific target organ toxicity (single exposure)[1][2][3]
Harmful if swallowedAcute toxicity, oral, Category 4[1][3]

Based on this data, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area to mitigate exposure risks.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory and institutional protocols.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.

  • Respiratory Protection: If working outside a certified chemical fume hood or if dusts are generated, a NIOSH/MSHA-approved respirator is recommended.[5]

All handling of this compound should occur within a certified chemical fume hood to minimize the risk of inhalation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Procedure for this compound Waste

The cardinal rule for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[6]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[7] Do not mix with other incompatible waste streams.[6][7]

  • Container Selection: The waste container must be made of a material compatible with the chemical and be in good condition with a tightly sealing lid.[8] For solid waste, a wide-mouth, screw-cap polyethylene container is suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of accumulation should also be clearly visible.[7]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[8]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.[9]

Disposal Decision Workflow

DisposalWorkflow cluster_assessment Initial Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Start Unused or Contaminated This compound IsHazardous Is the waste hazardous? Start->IsHazardous Segregate Segregate as Organoboron Waste IsHazardous->Segregate Yes Containerize Use a compatible, sealed container Segregate->Containerize Label Label with 'Hazardous Waste', chemical name, and date Containerize->Label Store Store in a designated secure area Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Dispose Dispose via certified hazardous waste facility EHS->Dispose

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Compliance

Disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) in the United States.[10] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.[9][11] This includes proper labeling, storage, and documentation of all hazardous waste streams.

By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to the Safe Handling of 5-Butoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development and organic synthesis, our work with novel chemical entities demands the highest standards of safety and precision. 5-Butoxy-2-fluorophenylboronic acid is a valuable building block, particularly in Suzuki coupling reactions, for the creation of complex molecules in the pharmaceutical and agrochemical industries[1]. However, its utility is matched by potential hazards that necessitate a comprehensive understanding of its safe handling. This guide provides essential, field-proven safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as an irritant[1]. The primary hazards associated with this compound are:

  • Eye Irritation (H319): Contact can cause serious eye irritation[2][3].

  • Skin Irritation (H315): May cause skin irritation upon contact[2][3].

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system[2][3].

Boronic acids as a class, while generally stable, can undergo protodeboronation or oxidation under certain conditions[4]. Although this compound is a solid that can be handled easily, it is crucial to prevent the generation of dust and to handle it in a controlled environment to mitigate these risks[5].

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, the work environment must be engineered for safety.

  • Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be conducted within a certified chemical fume hood[6][7][8]. This is the most critical engineering control to minimize the risk of inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation[7][9].

Personal Protective Equipment (PPE): A Detailed Protocol

A comprehensive suite of PPE is mandatory to prevent exposure. The following table summarizes the required equipment, with detailed explanations below.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing[7][9].To protect eyes from dust particles and accidental splashes which can cause serious irritation[2][7].
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately upon contamination[7][9].To prevent skin contact and potential irritation. Proper glove removal technique is essential to avoid cross-contamination[7][10].
Body Protection A laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat[7][9].To protect skin from accidental spills or contact[7][9].
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[7][9][11].To prevent respiratory tract irritation from inhalation of the compound[7][9].

Step-by-Step Handling Procedure: A Self-Validating Workflow

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation:
  • Consult the SDS: Before beginning work, obtain and read the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

  • Assemble all necessary equipment and reagents within the chemical fume hood.

  • Ensure the work area is clean and free of clutter [9].

  • Verify that the eyewash station and safety shower are unobstructed and functional [7][9].

Donning PPE:
  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

Handling:
  • Keep the container of this compound tightly closed when not in use [8][9].

  • Avoid generating dust when transferring the solid [8][9]. Use appropriate tools, such as a spatula, for transfers[9].

  • Weigh the compound on weighing paper or in a suitable container within the fume hood.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Post-Handling:
  • Decontaminate all equipment used for handling the chemical.

  • Clean the work area to remove any residual chemical.

  • Properly dispose of all waste as described in the Disposal Plan section.

  • Remove PPE carefully , avoiding self-contamination.

  • Wash hands thoroughly with soap and water after handling , even if gloves were worn[7][9].

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Consult SDS prep2 Assemble Equipment prep1->prep2 prep3 Clean Workspace prep2->prep3 prep4 Verify Safety Equipment prep3->prep4 don_ppe Don Goggles, Gloves, Lab Coat prep4->don_ppe Proceed when ready handle1 Weigh Compound don_ppe->handle1 Begin work handle2 Transfer/Dissolve handle1->handle2 post1 Decontaminate Equipment handle2->post1 Complete work post2 Clean Workspace post1->post2 post3 Dispose of Waste post2->post3 post4 Doff PPE post3->post4 post5 Wash Hands post4->post5

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures: A Plan for the Unexpected

Small Spills (Solid):
  • Contain the spill.

  • Avoid raising dust [2][7].

  • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal[7][11]. Use dry clean-up procedures[2].

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water[7].

  • Report the spill to the appropriate safety personnel[7].

Personal Exposure:
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[2][3][12].

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists[2][3][12].

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[3][12].

  • Ingestion: Clean mouth with water. Seek medical attention[3][12].

Disposal Plan: Ensuring a Safe Conclusion

All waste generated from the use of this compound, including contaminated PPE, weighing paper, and empty containers, must be considered hazardous waste[6][7].

  • Solid Waste: Collect unused this compound and contaminated solid materials in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name[6].

  • Liquid Waste: If in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste[6].

  • Empty Containers: Rinse the empty container three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste[6]. Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines[6].

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company[6].

Under no circumstances should this chemical be disposed of down the drain or in regular trash [6].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Butoxy-2-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Butoxy-2-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.